Product packaging for Phentolamine(Cat. No.:CAS No. 50-60-2)

Phentolamine

Número de catálogo: B1677648
Número CAS: 50-60-2
Peso molecular: 281.35 g/mol
Clave InChI: MRBDMNSDAVCSSF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Phentolamine is a substituted aniline that is 3-aminophenol in which the hydrogens of the amino group are replaced by 4-methylphenyl and 4,5-dihydro-1H-imidazol-2-ylmethyl groups respectively. An alpha-adrenergic antagonist, it is used for the treatment of hypertension. It has a role as an alpha-adrenergic antagonist and a vasodilator agent. It is a member of imidazoles, a member of phenols, a tertiary amino compound and a substituted aniline.
This compound is a reversible, non-selective alpha-adrenergic blocker that induces vasodilation. While initially introduced to the market for the treatment of hypertension, this clinical use was halted due to cardiovascular and gastrointestinal adverse effects with the prolonged use of large oral doses of this compound. It has several therapeutic uses, including the treatment of hypertensive episodes, prevention of norepinephrine-induced extravasation, diagnosis of pheochromocytoma, reversal of soft-tissue anesthesia, and treatment of pharmacologically-induced mydriasis. This compound is administered intravenously, intramuscularly, submucosally, and topically.
This compound is an alpha-Adrenergic Blocker. The mechanism of action of this compound is as an Adrenergic alpha-Antagonist.
This compound is a synthetic imidazoline with alpha-adrenergic antagonist activity. As a competitive alpha-adrenergic antagonist, this compound binds to alpha-1 and alpha-2 receptors, resulting in a decrease in peripheral vascular resistance and vasodilatation. This agent also may block 5-hydroxytryptamine (5-HT) receptors and stimulate release of histamine from mast cells.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1952 and is indicated for adrenal gland pheochromocytoma and cardiovascular disease and has 6 investigational indications.
A nonselective alpha-adrenergic antagonist. It is used in the treatment of hypertension and hypertensive emergencies, pheochromocytoma, vasospasm of RAYNAUD DISEASE and frostbite, clonidine withdrawal syndrome, impotence, and peripheral vascular disease.
See also: Idazoxan (related);  this compound Hydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19N3O B1677648 Phentolamine CAS No. 50-60-2

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15/h2-8,11,21H,9-10,12H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBDMNSDAVCSSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65-28-1 (mesylate (salt)), 73-05-2 (mono-hydrochloride)
Record name Phentolamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4023462
Record name Phentolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phentolamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014830
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.72e-01 g/L
Record name Phentolamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014830
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals

CAS No.

50-60-2
Record name Phentolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phentolamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phentolamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00692
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phentolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phentolamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.049
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENTOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z468598HBV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Phentolamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3382
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phentolamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014830
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

175 °C, Bitter crystals; MP: 239-240 °C. One gram dissolves in 50 mL water, in 70 mL alcohol. Very slightly soluble in chloroform. Practically insoluble in acetone, ethyl acetate. pH of 1% aqueous solution 4.5 to 5.5. Aqueous solutions cannot be stored. /Phentolamin hydrochloride/, 174.5 °C
Record name Phentolamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00692
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phentolamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3382
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phentolamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014830
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Phentolamine's Cardiovascular Mechanism of Action: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phentolamine is a potent, reversible, and competitive non-selective alpha-adrenergic receptor antagonist.[1][2] Its primary mechanism of action in the cardiovascular system involves the blockade of both α1 and α2-adrenergic receptors, leading to significant hemodynamic effects. This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways to facilitate cardiovascular research and drug development.

Core Mechanism of Action: Alpha-Adrenergic Receptor Blockade

This compound exerts its cardiovascular effects primarily by competitively antagonizing alpha-adrenergic receptors.[2][3] This non-selective blockade prevents the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to these receptors, thereby inhibiting their downstream signaling pathways.

  • α1-Adrenergic Receptor Blockade: Located on vascular smooth muscle, α1-receptors mediate vasoconstriction. This compound's blockade of these receptors leads to vasodilation, a decrease in peripheral vascular resistance, and a subsequent reduction in blood pressure.[3] The intracellular signaling pathway involves the inhibition of Gq-protein activation, which in turn prevents the activation of phospholipase C (PLC). This leads to decreased production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in reduced intracellular calcium levels and smooth muscle relaxation.

  • α2-Adrenergic Receptor Blockade: Found on presynaptic nerve terminals, α2-receptors are part of a negative feedback loop that regulates norepinephrine release. By blocking these receptors, this compound inhibits this feedback mechanism, leading to an increased release of norepinephrine from sympathetic nerve endings. This effect contributes to some of the secondary cardiovascular responses observed with this compound administration, most notably reflex tachycardia.

Other Reported Actions

Some evidence suggests that this compound may also have direct, though less pronounced, positive inotropic and chronotropic effects on cardiac muscle and may stimulate beta-adrenergic receptors, contributing to peripheral vasodilation. There are also reports of this compound acting as an antagonist at presynaptic dopamine receptors.

Quantitative Pharmacological Data

The following tables summarize key quantitative data from various in vitro and in vivo studies, providing insights into this compound's receptor affinity and functional potency.

ParameterValueSpecies/TissueAgonistReference
KB 13 nMHuman Platelet Membranes(-)-Epinephrine
K(beta) 4 - 28 nMRat, Rabbit, Guinea-Pig Smooth Muscleα-adrenoceptor agonists
IC50 150 nMHuman Platelet Membranes(-)-Epinephrine
IC50 5 - 30 nMRat, Rabbit, Guinea-Pig Smooth Muscleα-adrenoceptor agonists
pKB 8.07Not SpecifiedNot Specified

Table 1: Receptor Binding and Functional Antagonism of this compound

ParameterChangeSpecies/ModelDosageReference
Diastolic Blood Pressure Immediate DecreaseHumanIntravenous
Heart Rate Increase (50-70%)Conscious Dogs100 µg/kg/min infusion
Cardiac Output IncreaseHumanIntravenous
Systemic Vascular Resistance Prompt ReductionHuman5 mg Intravenous
Stroke Volume Decrease (35-42%)Conscious Dogs100 µg/kg/min infusion
Total Peripheral Resistance Decrease (20%)Conscious Dogs100 µg/kg/min infusion
Myocardial Blood Perfusion Increase (30-51%)Conscious Dogs100 µg/kg/min infusion

Table 2: Hemodynamic Effects of this compound in In Vivo Studies

Signaling Pathways and Cardiovascular Effects

The interplay between this compound's actions on α1 and α2 receptors results in a distinct cardiovascular profile.

phentolamine_mechanism cluster_alpha1 α1-Adrenergic Receptor Pathway cluster_alpha2 α2-Adrenergic Receptor Pathway cluster_cardio Cardiovascular Effects phentolamine1 This compound alpha1 α1-Adrenoceptor phentolamine1->alpha1 Blocks phentolamine2 This compound Gq Gq Protein alpha1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca Vasc Vasoconstriction Ca->Vasc NE_release Norepinephrine Release vasodilation Vasodilation alpha2 Presynaptic α2-Adrenoceptor phentolamine2->alpha2 Blocks alpha2->NE_release Inhibits (Negative Feedback) reflex_tachy Reflex Tachycardia dec_bp Decreased Blood Pressure vasodilation->dec_bp dec_bp->reflex_tachy inc_hr Increased Heart Rate reflex_tachy->inc_hr inc_co Increased Cardiac Output reflex_tachy->inc_co

This compound's dual blockade of α1 and α2-adrenergic receptors and resulting cardiovascular effects.

Experimental Protocols

In Vitro Assessment of α-Adrenergic Receptor Antagonism in Isolated Smooth Muscle

This protocol is designed to determine the competitive antagonist properties of this compound on isolated vascular smooth muscle tissue.

experimental_workflow_in_vitro cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis tissue_prep Isolate vascular smooth muscle (e.g., rat aorta) organ_bath Mount tissue in organ bath with physiological salt solution (37.5°C) tissue_prep->organ_bath equilibration Equilibrate under tension organ_bath->equilibration agonist_cr Generate cumulative concentration-response curve to an α-agonist (e.g., phenylephrine) equilibration->agonist_cr washout Washout agonist_cr->washout phentolamine_inc Incubate with this compound (various concentrations) washout->phentolamine_inc agonist_cr2 Repeat agonist concentration-response curve phentolamine_inc->agonist_cr2 schild_plot Construct Schild plot agonist_cr2->schild_plot kb_calc Calculate pA2 and KB values schild_plot->kb_calc

Workflow for determining this compound's competitive antagonism in isolated smooth muscle.

Methodology:

  • Tissue Preparation: Smooth muscle tissues from rats, rabbits, or guinea-pigs are isolated and mounted in an organ bath containing a physiological salt solution maintained at 37.5°C.

  • Concentration-Response Curves: A cumulative concentration-response curve to a direct- or indirect-acting α-adrenoceptor agonist is generated to establish a baseline contractile response.

  • Antagonist Incubation: After a washout period, the tissue is incubated with a specific concentration of this compound.

  • Repeat Concentration-Response: The agonist concentration-response curve is repeated in the presence of this compound. This step is performed for a range of this compound concentrations.

  • Data Analysis: The rightward shift of the agonist concentration-response curve in the presence of this compound is quantified. A Schild plot analysis can be used to determine the pA2 value and the equilibrium dissociation constant (KB), confirming competitive antagonism.

In Vivo Hemodynamic Assessment in a Canine Model

This protocol outlines the methodology for evaluating the cardiovascular effects of intravenously administered this compound in conscious dogs.

experimental_workflow_in_vivo cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis instrumentation Surgically implant electromagnetic flow probe and catheters for pressure measurement recovery Allow for post-operative recovery instrumentation->recovery baseline Record baseline hemodynamic parameters (Blood pressure, heart rate, cardiac output, etc.) recovery->baseline infusion Administer intravenous infusion of this compound (e.g., 100 µg/kg/min for 15 min) baseline->infusion measurements Continuously monitor and record hemodynamic changes during infusion infusion->measurements microspheres Inject microspheres to measure regional blood flow distribution infusion->microspheres comparison Compare pre- and post-infusion hemodynamic parameters measurements->comparison regional_flow Quantify changes in regional blood flow microspheres->regional_flow comparison->regional_flow

Workflow for in vivo assessment of this compound's hemodynamic effects.

Methodology:

  • Animal Preparation: Conscious dogs are surgically instrumented with an electromagnetic flow probe around the aorta and catheters in relevant arteries and veins for blood pressure monitoring and drug administration.

  • Baseline Measurements: After a recovery period, baseline cardiovascular parameters, including blood pressure, heart rate, cardiac output, and stroke volume, are recorded.

  • This compound Administration: this compound is administered as a continuous intravenous infusion at a specified dose and duration.

  • Hemodynamic Monitoring: Cardiovascular parameters are continuously monitored and recorded throughout the infusion period.

  • Regional Blood Flow Measurement: Radiolabeled microspheres can be injected at baseline and during this compound infusion to determine changes in blood flow to various organs and tissues.

  • Data Analysis: Hemodynamic data and regional blood flow measurements before and during this compound administration are statistically compared to determine the drug's effects.

Conclusion

This compound's mechanism of action is centered around its competitive and non-selective antagonism of α1 and α2-adrenergic receptors. This dual blockade results in vasodilation and a decrease in blood pressure, which is often accompanied by a reflex increase in heart rate and cardiac output. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the cardiovascular properties of this compound and other α-adrenergic antagonists. A thorough understanding of these mechanisms is crucial for the design of novel therapeutic strategies targeting the adrenergic system.

References

Phentolamine: A Non-Selective Alpha-Adrenergic Antagonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phentolamine is a potent, reversible, non-selective alpha-adrenergic antagonist with a rich history in both clinical and research settings.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its core pharmacology, mechanism of action, and the experimental methodologies used to characterize its activity. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this compound or in the broader field of adrenergic signaling. The guide details this compound's interactions with alpha-1 and alpha-2 adrenergic receptors, the downstream signaling cascades it modulates, and its pharmacokinetic and pharmacodynamic profiles. Special emphasis is placed on providing structured quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a deeper understanding and application of this important pharmacological tool.

Introduction

This compound, a substituted aniline and member of the imidazoline class of compounds, functions as a competitive antagonist at both alpha-1 and alpha-2 adrenergic receptors.[2][3] Initially explored for the treatment of hypertension, its clinical use for this indication was curtailed due to adverse effects associated with long-term oral administration.[1] However, this compound remains a valuable therapeutic agent for specific indications, including the management of hypertensive crises, particularly in patients with pheochromocytoma, the prevention and treatment of dermal necrosis following extravasation of norepinephrine, and the reversal of soft-tissue anesthesia in dentistry. Its non-selective nature makes it a critical tool in research for dissecting the physiological roles of the alpha-adrenergic system.

Chemical and Physical Properties

This compound is a white or off-white, odorless crystalline powder. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C17H19N3O
Molecular Weight 281.35 g/mol
Monoisotopic Mass 281.152812238 Da
Melting Point ~178°C
Solubility Freely soluble in water and alcohol; slightly soluble in chloroform.
Physical Form Crystals

Mechanism of Action

This compound exerts its pharmacological effects by competitively and reversibly blocking alpha-1 and alpha-2 adrenergic receptors. This non-selective antagonism prevents the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to these receptors, thereby inhibiting their downstream signaling pathways.

Alpha-1 Adrenergic Receptor Antagonism

Blockade of postsynaptic alpha-1 adrenergic receptors in vascular smooth muscle leads to vasodilation, a decrease in peripheral vascular resistance, and a subsequent reduction in blood pressure. This is the primary mechanism behind its antihypertensive effects.

Alpha-2 Adrenergic Receptor Antagonism

Antagonism of presynaptic alpha-2 adrenergic receptors on sympathetic nerve terminals inhibits the negative feedback mechanism that normally regulates norepinephrine release. This leads to an increased concentration of norepinephrine in the synaptic cleft, which can result in a paradoxical increase in sympathetic outflow and may cause side effects such as tachycardia.

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound.

alpha1_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Activates Gq Gq protein Alpha1_Receptor->Gq Activates This compound This compound This compound->Alpha1_Receptor Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca2->Cellular_Response PKC->Cellular_Response alpha2_signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell cluster_intracellular_pre Intracellular (Presynaptic) Alpha2_Receptor α2-Adrenergic Receptor Gi Gi protein Alpha2_Receptor->Gi Activates This compound This compound This compound->Alpha2_Receptor Blocks NE_Vesicle Norepinephrine Vesicles Norepinephrine Norepinephrine NE_Vesicle->Norepinephrine Release Norepinephrine->Alpha2_Receptor Binds (Negative Feedback) Adrenergic_Receptor Adrenergic Receptor Norepinephrine->Adrenergic_Receptor AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP cAMP->NE_Vesicle Inhibits Release binding_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Receptor Source) Incubation Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Ligand_Prep Radioligand & this compound Dilutions Ligand_Prep->Incubation Filtration Filtration (Separate Bound from Unbound) Incubation->Filtration Detection Detection (Scintillation Counting) Filtration->Detection Data_Processing Calculate Specific Binding Detection->Data_Processing Curve_Fitting Generate Dose-Response Curve (Determine IC50) Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki (Cheng-Prusoff Equation) Curve_Fitting->Ki_Calculation

References

Phentolamine: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phentolamine is a potent, non-selective alpha-adrenergic antagonist used in the management of hypertensive crises, particularly those associated with pheochromocytoma. It competitively blocks both α1 and α2-adrenergic receptors, leading to vasodilation and a subsequent reduction in blood pressure. This technical guide provides an in-depth overview of the molecular structure, chemical properties, and key experimental methodologies related to this compound, tailored for professionals in research and drug development.

Molecular Structure

This compound is chemically known as 3-[--INVALID-LINK--amino]phenol. Its structure consists of a phenol ring linked to a p-toluidine moiety, which in turn is substituted with a 2-methylimidazoline group. This unique combination of functional groups is responsible for its affinity and antagonistic activity at alpha-adrenergic receptors.

Chemical Structure:

Key Identifiers:

  • IUPAC Name: 3-[--INVALID-LINK--amino]phenol

  • CAS Number: 50-60-2 (free base)

  • Chemical Formula: C₁₇H₁₉N₃O

  • Molecular Weight: 281.36 g/mol

This compound is commonly available as a mesylate or hydrochloride salt to enhance its solubility and stability for pharmaceutical formulations.

Chemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its formulation, delivery, and pharmacological activity.

PropertyValueSalt FormReference
pKa (Strongest Acidic) 9.78Mesylate
pKa (Strongest Basic) 9.02Mesylate
logP 2.52 - 2.91Mesylate
Melting Point 174-175 °CFree Base
239-240 °CHydrochloride
~178 °CMesylate[1]
Water Solubility Freely solubleMesylate[1]
1 g in 50 mLHydrochloride
Ethanol Solubility Freely solubleMesylate[1]
1 g in 70 mLHydrochloride
Chloroform Solubility Slightly solubleMesylate[1]
Very slightly solubleHydrochloride
Stability Aqueous solutions are not recommended for storage. Reconstituted this compound mesylate injection is stable for 48 hours at room temperature or 1 week at 2-8 °C.Mesylate

Signaling Pathways

This compound exerts its pharmacological effects by blocking alpha-adrenergic receptors, thereby inhibiting the signaling cascades initiated by endogenous catecholamines like norepinephrine and epinephrine.

  • α1-Adrenergic Receptor Blockade: These receptors are coupled to Gq proteins. This compound's antagonism prevents the activation of phospholipase C (PLC), which in turn inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This blockade ultimately prevents the increase in intracellular calcium and the activation of protein kinase C (PKC), leading to smooth muscle relaxation and vasodilation.

  • α2-Adrenergic Receptor Blockade: These receptors are coupled to Gi proteins. This compound's antagonism at presynaptic α2-receptors removes the negative feedback mechanism for norepinephrine release, which can lead to an increase in norepinephrine in the synaptic cleft. At postsynaptic α2-receptors, this compound blocks the inhibition of adenylyl cyclase, which can influence various downstream cellular processes.

This compound's Mechanism of Action at Alpha-Adrenergic Receptors

Caption: this compound's antagonistic action on α1 and α2-adrenergic receptors.

Experimental Protocols

Synthesis of this compound Hydrochloride and Mesylate

Protocol 1: Synthesis of this compound Hydrochloride [2]

  • Condensation: 3-hydroxy-4-methyldiphenylamine and 2-chloromethylimidazoline hydrochloride are refluxed in toluene.

  • Precipitation: The reaction mixture is cooled, and water is added to precipitate this compound hydrochloride.

  • Purification: The crude product is filtered, washed, and can be further purified by recrystallization.

Protocol 2: Synthesis of this compound Mesylate from this compound Hydrochloride

  • Neutralization: this compound hydrochloride is dissolved in water, and the pH is adjusted with a dilute base (e.g., ammonia water) to precipitate the this compound free base.

  • Salification: The isolated this compound free base is dissolved in an appropriate solvent (e.g., ethanol), and a solution of methanesulfonic acid in ethanol is added dropwise to form the mesylate salt.

  • Crystallization: The this compound mesylate is crystallized from the solution, filtered, and dried.

Experimental Workflow: Synthesis of this compound Salts

Synthesis_Workflow cluster_hcl This compound HCl Synthesis cluster_mesylate This compound Mesylate Synthesis Start_HCL 3-hydroxy-4-methyldiphenylamine + 2-chloromethylimidazoline HCl Condensation Reflux in Toluene Start_HCL->Condensation Precipitation_HCL Cool & Add Water Condensation->Precipitation_HCL Filtration_HCL Filter & Wash Precipitation_HCL->Filtration_HCL Product_HCL This compound HCl Filtration_HCL->Product_HCL Start_Mesylate This compound HCl Neutralization Dissolve in Water, Add Base (e.g., NH₃·H₂O) Start_Mesylate->Neutralization Free_Base This compound Free Base Neutralization->Free_Base Salification Dissolve in Ethanol, Add Methanesulfonic Acid Free_Base->Salification Crystallization Crystallize, Filter & Dry Salification->Crystallization Product_Mesylate This compound Mesylate Crystallization->Product_Mesylate

Caption: Workflow for the synthesis of this compound hydrochloride and mesylate.

Determination of pKa by Potentiometric Titration
  • Preparation: Prepare a standard solution of the this compound salt in water or a suitable co-solvent. Calibrate a pH meter using standard buffers.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid or base (e.g., 0.1 M HCl or 0.1 M NaOH).

  • Data Collection: Record the pH of the solution after each incremental addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Determination of logP by the Shake-Flask Method
  • Equilibration: Pre-saturate n-octanol with water (or a suitable buffer, e.g., pH 7.4) and vice-versa.

  • Partitioning: Dissolve a known amount of this compound in one of the phases. Mix equal volumes of the n-octanol and aqueous phases in a flask and shake until equilibrium is reached.

  • Separation: Allow the two phases to separate completely.

  • Quantification: Determine the concentration of this compound in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.

Stability-Indicating HPLC Method Development (Based on ICH Guidelines)
  • Forced Degradation: Subject this compound solutions to stress conditions including acidic, basic, oxidative, thermal, and photolytic stress to generate potential degradation products.

  • Method Development: Develop a reverse-phase HPLC method capable of separating the intact this compound from all generated degradation products. Key parameters to optimize include the column, mobile phase composition (including pH and organic modifier), flow rate, and detector wavelength.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Alpha-Adrenergic Receptor Binding Assay (Radioligand Competition Assay)
  • Membrane Preparation: Prepare cell membranes expressing the alpha-adrenergic receptor subtype of interest.

  • Incubation: Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α1 or [³H]-yohimbine for α2) and varying concentrations of unlabeled this compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The IC₅₀ (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined and can be used to calculate the binding affinity (Ki).

Logical Relationship: Drug Development and Characterization

DrugDev_Logic Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Structure_ID Structural Identification (NMR, MS, etc.) Purification->Structure_ID PhysChem Physicochemical Characterization (pKa, logP, Solubility) Structure_ID->PhysChem Stability Stability Studies (Forced Degradation) Structure_ID->Stability Pharmacology Pharmacological Profiling (Receptor Binding) Structure_ID->Pharmacology Formulation Formulation Development PhysChem->Formulation Stability->Formulation Preclinical Preclinical Studies Pharmacology->Preclinical Formulation->Preclinical

Caption: Logical flow of key stages in this compound's development and characterization.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and chemical properties of this compound, along with methodologies for its synthesis and characterization. The presented data and experimental protocols offer a valuable resource for researchers and scientists involved in the development and study of this important alpha-adrenergic antagonist. A thorough understanding of these fundamental aspects is essential for optimizing its therapeutic applications and for the discovery of novel analogs with improved pharmacological profiles.

References

The Pharmacokinetic and Pharmacodynamic Profile of Phentolamine in Preclinical Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phentolamine is a non-selective alpha-adrenergic antagonist that has been investigated for a variety of therapeutic applications, owing to its potent vasodilatory effects. By competitively blocking both α1- and α2-adrenergic receptors, this compound effectively inhibits the vasoconstrictive actions of endogenous catecholamines like norepinephrine and epinephrine. This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound as observed in various animal models, presenting key quantitative data, detailed experimental methodologies, and relevant signaling pathways to support ongoing research and development efforts.

Pharmacokinetics

The systemic exposure and disposition of this compound have been characterized in several animal species. The following tables summarize key pharmacokinetic parameters, offering a comparative view across different models and routes of administration.

Table 1: Pharmacokinetic Parameters of this compound in Animal Models
SpeciesRoute of AdministrationDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)Clearance (CL)Volume of Distribution (Vd)Reference
Mouse Intraperitoneal (IP)N/APeak at ≤0.25 h~0.25N/A~0.83N/AN/A[1]
Dog Intravenous (IV)N/AN/AN/AN/A3.5 ± 0.5N/AN/A[2]
Human Intravenous (IV)0.4 mg~10~0.1211.41.735.2 L/h57.8 L[3]
Human Submucosal0.4 mg1.20.251.81.9N/AN/A[3]
Human Submucosal0.8 mg2.50.183.52.0N/AN/A[3]

N/A: Data not available in the cited literature.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily attributable to its blockade of alpha-adrenergic receptors, leading to vasodilation and subsequent changes in blood pressure, heart rate, and smooth muscle tone.

Cardiovascular Effects

This compound induces a dose-dependent decrease in blood pressure and a reflex increase in heart rate.

Dose (mg/kg, IV)Change in Mean Arterial Pressure (mmHg)Change in Heart Rate (beats/min)Reference
0.1↓ ~15↑ ~50
1.0↓ ~30↑ ~100
10.0↓ ~45↑ ~150
Effects on Smooth Muscle

This compound induces relaxation of vascular and non-vascular smooth muscle.

Animal ModelTissueAgonistThis compound EffectIC50 / EC50 / KbReference
Rat AortaPhenylephrineRelaxationKb: 4-28 nM
Rabbit Corpus CavernosumPhenylephrineRelaxationIC50: 5-30 nM
Guinea Pig TracheaHistamine, Carbachol, K+RelaxationEC50: 8-50 µM
Effects on Penile Erection

In canine models, this compound has been shown to increase arterial flow to the penis and elevate intracavernous pressure, contributing to penile erection.

Signaling Pathways

This compound exerts its effects by blocking the signaling cascade initiated by the binding of catecholamines to alpha-adrenergic receptors.

G cluster_0 Cell Membrane Alpha_Receptor Alpha-1 & Alpha-2 Adrenergic Receptors G_Protein Gq (α1) / Gi (α2) G-Protein Signaling Alpha_Receptor->G_Protein Activates Catecholamines Norepinephrine, Epinephrine Catecholamines->Alpha_Receptor Binds to This compound This compound This compound->Alpha_Receptor Blocks Cellular_Response Vasoconstriction, Smooth Muscle Contraction G_Protein->Cellular_Response Leads to

Figure 1. this compound blocks catecholamine-induced signaling.

Experimental Protocols

Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following intravenous administration.

Protocol:

  • Animal Model: Male Wistar rats (250-300 g).

  • Drug Administration: this compound is administered as a single bolus injection via the tail vein.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dose into heparinized tubes.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: this compound concentrations in plasma are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

G Start Start Administer Administer this compound (IV) to Rat Start->Administer Collect_Blood Collect Blood Samples at Multiple Time Points Administer->Collect_Blood Process_Samples Centrifuge to Separate Plasma Collect_Blood->Process_Samples Analyze Quantify this compound using LC-MS/MS Process_Samples->Analyze Calculate Calculate PK Parameters (Cmax, Tmax, AUC, etc.) Analyze->Calculate End End Calculate->End

Figure 2. Workflow for a rat pharmacokinetic study.

Isolated Rat Aorta Vasodilation Assay

Objective: To evaluate the vasodilatory effect of this compound on pre-contracted rat aortic rings.

Protocol:

  • Tissue Preparation: The thoracic aorta is excised from a euthanized rat and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of connective tissue and cut into rings (2-3 mm in width).

  • Organ Bath Setup: Aortic rings are mounted in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and bubbled with 95% O2 / 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. The viability of the endothelium is assessed by contracting the rings with phenylephrine (1 µM) followed by relaxation with acetylcholine (10 µM). After washing, the rings are pre-contracted with an EC80 concentration of phenylephrine.

  • This compound Administration: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

  • Data Analysis: The relaxation response at each this compound concentration is expressed as a percentage of the pre-contraction induced by phenylephrine. A concentration-response curve is plotted to determine the EC50 value.

G Start Start Isolate_Aorta Isolate and Prepare Rat Aortic Rings Start->Isolate_Aorta Mount Mount Rings in Organ Bath Isolate_Aorta->Mount Equilibrate Equilibrate and Assess Endothelium Mount->Equilibrate Pre_Contract Pre-contract with Phenylephrine Equilibrate->Pre_Contract Add_this compound Add Cumulative Doses of this compound Pre_Contract->Add_this compound Record_Relaxation Record Relaxation Response Add_this compound->Record_Relaxation Analyze Plot Concentration-Response Curve and Calculate EC50 Record_Relaxation->Analyze End End Analyze->End

Figure 3. Protocol for isolated rat aorta vasodilation assay.

Measurement of Intracavernosal Pressure in Dogs

Objective: To assess the effect of this compound on penile erection by measuring intracavernosal pressure.

Protocol:

  • Animal Preparation: A male dog is anesthetized, and the penis is exposed. A 23-gauge needle connected to a pressure transducer is inserted into the corpus cavernosum to measure intracavernosal pressure (ICP). The systemic arterial pressure (SAP) is also monitored.

  • Drug Administration: this compound is administered via intracavernosal injection.

  • Data Acquisition: ICP and SAP are continuously recorded before and after the administration of this compound.

  • Data Analysis: The change in ICP and the ratio of ICP to SAP are calculated to quantify the erectile response.

G Start Start Anesthetize Anesthetize Dog Start->Anesthetize Insert_Needle Insert Pressure Transducer Needle into Corpus Cavernosum Anesthetize->Insert_Needle Monitor_Pressure Monitor Baseline ICP and SAP Insert_Needle->Monitor_Pressure Inject_this compound Inject this compound Intracavernosally Monitor_Pressure->Inject_this compound Record_Changes Record Changes in ICP and SAP Inject_this compound->Record_Changes Analyze_Response Calculate Change in ICP and ICP/SAP Ratio Record_Changes->Analyze_Response End End Analyze_Response->End

Figure 4. Measurement of intracavernosal pressure in a canine model.

References

Phentolamine's Dichotomous Interaction with Alpha-1 and Alpha-2 Adrenergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of phentolamine's interaction with alpha-1 (α1) and alpha-2 (α2) adrenergic receptors. Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative binding affinities, detailed experimental methodologies for characterization, and the distinct signaling pathways associated with this compound's non-selective antagonism.

Executive Summary

This compound is a potent, competitive, and reversible non-selective antagonist of both α1 and α2-adrenergic receptors.[1] Its clinical and research applications stem from its ability to block the physiological effects of endogenous catecholamines like norepinephrine and epinephrine at these receptors. While demonstrating broad activity across both alpha-adrenergic receptor families, subtle differences in its affinity for various subtypes exist. Understanding these nuances is critical for elucidating its complete pharmacological profile and for the development of more selective adrenergic modulators. This guide synthesizes key quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of the associated signaling cascades.

Quantitative Analysis of this compound's Binding Affinity

This compound's affinity for α1 and α2-adrenergic receptor subtypes has been determined through various radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a stronger interaction. The following tables summarize the reported Ki values for this compound across human adrenergic receptor subtypes.

Table 1: this compound Binding Affinity (Ki) at Human Alpha-1 Adrenergic Receptor Subtypes

Receptor SubtypeKi (nM)Radioligand UsedCell LineReference
α1A4.66[3H]-PrazosinCHO[2]
α1B4.66[3H]-PrazosinCHO[2]
α1D12.5[3H]-PrazosinCHO[2]

Table 2: this compound Binding Affinity (Ki) at Human Alpha-2 Adrenergic Receptor Subtypes

Receptor SubtypeKi (nM)Radioligand UsedCell LineReference
α2A2.25[3H]-MK-912CHO[2]
α2B55.9Not SpecifiedCHO
α2C3.6Not SpecifiedHEK

Note: The specific radioligand was not mentioned for α2B and α2C in the available search results.

Experimental Protocols

The characterization of this compound's interaction with α1 and α2-adrenergic receptors relies on a variety of in vitro assays. The following sections detail the methodologies for key experiments.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound, such as this compound, by measuring its ability to displace a known radiolabeled ligand from the receptor.

Objective: To determine the Ki of this compound for α1 and α2-adrenergic receptor subtypes.

Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing a specific human α1 or α2-adrenergic receptor subtype (e.g., HEK293, CHO cells).

  • Radioligand:

    • For α1 receptors: [3H]-Prazosin.

    • For α2 receptors: [3H]-Rauwolscine or [3H]-Yohimbine.

  • Non-specific Ligand: A high concentration of an unlabeled antagonist (e.g., 10 µM this compound itself or another suitable antagonist) to determine non-specific binding.

  • Test Compound: this compound, serially diluted.

  • Binding Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: For quantifying radioactivity.

Methodology:

  • Membrane Preparation: Tissues or cultured cells are homogenized in a cold lysis buffer and subjected to differential centrifugation to isolate the membrane fraction containing the receptors. The final membrane pellet is resuspended in the binding buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate in triplicate for each concentration of the test compound.

    • Total Binding: Cell membranes, radioligand, and binding buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific ligand.

    • Competition Binding: Cell membranes, radioligand, and varying concentrations of this compound.

  • Incubation: The reaction plate is incubated, typically for 60 minutes at 30°C, to allow the binding to reach equilibrium.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold binding buffer to separate bound from free radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression of the competition binding data.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the effect of a compound on the downstream signaling of a receptor, confirming its antagonist activity.

Objective: To determine the ability of this compound to inhibit agonist-induced intracellular calcium release mediated by α1-adrenergic receptors.

Principle: α1-adrenergic receptors are coupled to the Gq protein, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and subsequent release of calcium from intracellular stores.

Methodology:

  • Cell Culture: Cells expressing the α1-adrenergic receptor subtype of interest are cultured in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: The cells are pre-incubated with varying concentrations of this compound or a vehicle control.

  • Agonist Stimulation: A known α1-agonist (e.g., phenylephrine) is added to the wells to stimulate the receptor.

  • Signal Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence of the calcium-sensitive dye using a fluorometric imaging plate reader.

  • Data Analysis: The ability of this compound to inhibit the agonist-induced increase in fluorescence is quantified, and an IC50 value is determined.

Objective: To determine the ability of this compound to block agonist-induced inhibition of cyclic adenosine monophosphate (cAMP) production mediated by α2-adrenergic receptors.

Principle: α2-adrenergic receptors are coupled to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Methodology:

  • Cell Culture: Cells expressing the α2-adrenergic receptor subtype of interest are cultured.

  • Forskolin Stimulation: Intracellular cAMP levels are elevated by stimulating adenylyl cyclase with forskolin.

  • Compound Addition: Cells are treated with an α2-agonist (e.g., clonidine) in the presence of varying concentrations of this compound.

  • Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as an AlphaScreen or HTRF-based assay.

  • Data Analysis: The ability of this compound to reverse the agonist-induced decrease in cAMP levels is quantified to determine its antagonist potency (IC50).

Signaling Pathways and Visualizations

This compound's antagonism at α1 and α2-adrenergic receptors blocks distinct downstream signaling cascades.

Alpha-1 Adrenergic Receptor Signaling Pathway

Activation of α1-adrenergic receptors by agonists like norepinephrine leads to the activation of the Gq alpha subunit. This initiates a signaling cascade that results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to physiological responses such as smooth muscle contraction. This compound competitively binds to the receptor, preventing this activation.

alpha1_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Blocks Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Activates Gq Gq Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Physiological_Response1 Physiological Response (e.g., Smooth Muscle Contraction) PKC->Physiological_Response1 alpha2_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Alpha2_Receptor α2-Adrenergic Receptor This compound->Alpha2_Receptor Blocks Norepinephrine Norepinephrine Norepinephrine->Alpha2_Receptor Activates Gi Gi Alpha2_Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Physiological_Response2 Physiological Response (e.g., Inhibition of Neurotransmitter Release) PKA->Physiological_Response2 binding_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Phentolamine_Prep This compound Serial Dilution Phentolamine_Prep->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination (Non-linear Regression) Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

References

The Genesis of an Alpha-Blocker: A Technical History of Phentolamine's Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phentolamine, a potent non-selective alpha-adrenergic antagonist, has a rich history that charts a course from its initial synthesis in the post-war era to its modern-day applications. This in-depth guide provides a technical overview of the historical development and discovery of this compound, detailing its synthesis, the elucidation of its mechanism of action, and its early clinical investigations. Quantitative pharmacological data are presented in structured tables, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of this significant pharmacological agent.

Discovery and Early Development

This compound, initially known as C-7337, was first synthesized by chemists at Ciba Pharmaceutical Products, Inc. (now Novartis) in the late 1940s. The pioneering work of K. Miescher, A. Marxer, and E. Urech, documented in a 1950 patent and a subsequent publication in Helvetica Chimica Acta, laid the foundation for its development.[1] The initial impetus for the development of this compound and related imidazolines was the search for novel vasodilating agents.

Its potent adrenergic blocking properties were quickly recognized, leading to its introduction as Regitine in 1952.[2] The initial primary clinical application of this compound was not for essential hypertension, but rather for the diagnosis and surgical management of pheochromocytoma, a rare tumor of the adrenal medulla that secretes high levels of catecholamines, leading to life-threatening hypertensive crises.[3][4] Early clinical studies in the 1950s demonstrated this compound's efficacy in controlling these hypertensive episodes.[3]

Chemical Synthesis

The original synthesis of this compound, as described by Urech, Marxer, and Miescher, involves the alkylation of 3-(4-methylanilino)phenol with 2-chloromethylimidazoline.

Experimental Protocol: Synthesis of this compound

  • Step 1: Preparation of 3-(4-methylanilino)phenol: This intermediate is prepared by the condensation of m-aminophenol with p-toluidine.

  • Step 2: Preparation of 2-chloromethylimidazoline: This reagent is synthesized from ethylenediamine and chloroacetonitrile, followed by cyclization.

  • Step 3: Alkylation: 3-(4-methylanilino)phenol is reacted with 2-chloromethylimidazoline in an appropriate solvent, such as toluene, to yield this compound. The reaction is typically carried out under reflux conditions.

  • Step 4: Purification and Salt Formation: The resulting this compound base is then purified, often through recrystallization. For pharmaceutical use, it is converted to a salt, most commonly the mesylate salt, by reaction with methanesulfonic acid to improve its stability and solubility.

G cluster_synthesis This compound Synthesis Workflow m_aminophenol m-Aminophenol intermediate1 3-(4-methylanilino)phenol m_aminophenol->intermediate1 p_toluidine p-Toluidine p_toluidine->intermediate1 phentolamine_base This compound Base intermediate1->phentolamine_base Alkylation ethylenediamine Ethylenediamine intermediate2 2-Chloromethylimidazoline ethylenediamine->intermediate2 chloroacetonitrile Chloroacetonitrile chloroacetonitrile->intermediate2 intermediate2->phentolamine_base phentolamine_mesylate This compound Mesylate phentolamine_base->phentolamine_mesylate Salt Formation methanesulfonic_acid Methanesulfonic Acid methanesulfonic_acid->phentolamine_mesylate G cluster_schild Schild Plot Experimental Workflow start Start tissue_prep Isolated Tissue Preparation start->tissue_prep agonist_drc1 Construct Agonist Dose-Response Curve tissue_prep->agonist_drc1 antagonist_incubation Incubate with This compound agonist_drc1->antagonist_incubation agonist_drc2 Construct Agonist Dose-Response Curve (in presence of this compound) antagonist_incubation->agonist_drc2 calculate_dr Calculate Dose Ratio agonist_drc2->calculate_dr repeat_exp Repeat with different This compound concentrations calculate_dr->repeat_exp repeat_exp->antagonist_incubation Yes schild_plot Construct Schild Plot repeat_exp->schild_plot No determine_pa2 Determine pA2 value schild_plot->determine_pa2 G cluster_alpha1 α1-Adrenergic Signaling Pathway cluster_alpha2 α2-Adrenergic Signaling Pathway (Presynaptic) NE1 Norepinephrine Alpha1R α1 Receptor NE1->Alpha1R Phentolamine1 This compound Phentolamine1->Alpha1R Blocks Gq Gq Alpha1R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction NE2 Norepinephrine Alpha2R α2 Receptor NE2->Alpha2R Phentolamine2 This compound Phentolamine2->Alpha2R Blocks Gi Gi Alpha2R->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP NE_release ↓ Norepinephrine Release cAMP->NE_release

References

Phentolamine in Neuroscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phentolamine is a potent, non-selective alpha-adrenergic antagonist that has been a valuable pharmacological tool in neuroscience research for decades. By reversibly blocking both α1 and α2-adrenergic receptors, this compound allows for the elucidation of the diverse roles of the norepinephrine system in the central nervous system. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in key experimental paradigms, and detailed protocols for its use in neuroscience research.

Core Mechanism of Action

This compound competitively antagonizes the binding of endogenous catecholamines, primarily norepinephrine and epinephrine, to α1 and α2-adrenergic receptors. This non-selective blockade leads to a range of physiological effects, both in the periphery and the central nervous system. Blockade of postsynaptic α1-adrenoceptors, which are coupled to Gq proteins, typically inhibits excitatory signaling cascades. Conversely, blockade of presynaptic α2-adrenoceptors, which are coupled to Gi proteins, disinhibits norepinephrine release, leading to an increase in synaptic norepinephrine levels. This dual action makes this compound a complex but powerful tool for dissecting the nuances of adrenergic signaling.

Quantitative Data: Receptor Binding Affinities

The affinity of this compound for various adrenergic receptor subtypes is critical for interpreting experimental results. The following table summarizes the binding affinities (Ki) and antagonist potencies (pA2/pKB) of this compound for different alpha-adrenergic receptor subtypes.

Receptor SubtypeSpeciesTissue/Cell LineLigandParameterValue (nM)Reference
α1-Adrenergic Receptors
α1RatHeart[3H]dihydroergocryptineEC5037
α1A/DRatRat 1 Fibroblasts[3H]-prazosinKi9.8
α1BRatRat 1 Fibroblasts[3H]-prazosinKi57.2
α1ARatVas DeferensNorepinephrinepKB7.90
α2-Adrenergic Receptors
α2CatAtriaClonidinepA2-
α2CatAtriaApomorphinepA2-
α2A/DCHO CellsIC501.1

Signaling Pathways

The blockade of α1 and α2-adrenergic receptors by this compound initiates distinct intracellular signaling cascades. Understanding these pathways is fundamental to interpreting the effects of this compound on neuronal function.

Postsynaptic α1-Adrenergic Receptor Blockade

α1-adrenergic receptors are typically coupled to Gq proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This compound, by blocking these receptors, inhibits this signaling cascade, thereby reducing neuronal excitability in pathways where norepinephrine is excitatory.

alpha1_signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron NE_pre Norepinephrine Alpha1R α1-Adrenergic Receptor NE_pre->Alpha1R This compound This compound This compound->Alpha1R Gq Gq Alpha1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

This compound blocks α1-adrenoceptor signaling.
Presynaptic α2-Adrenergic Autoreceptor Blockade

Presynaptic α2-adrenergic receptors function as autoreceptors, providing negative feedback on norepinephrine release. These receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This ultimately results in the inhibition of voltage-gated calcium channels, thereby reducing norepinephrine exocytosis. This compound blocks this negative feedback loop, leading to increased norepinephrine release into the synaptic cleft.

alpha2_signaling cluster_pre Presynaptic Terminal Phentolamine_pre This compound Alpha2R α2-Adrenergic Autoreceptor Phentolamine_pre->Alpha2R Gi Gi Alpha2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Ca_channel Voltage-gated Ca²⁺ Channel PKA->Ca_channel Inhibits NE_release Norepinephrine Release Ca_channel->NE_release Reduces NE_release->Alpha2R Negative Feedback

This compound disinhibits norepinephrine release.

Experimental Protocols

In Vivo Microdialysis

In vivo microdialysis is a powerful technique to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals. The following protocol outlines the use of this compound in a microdialysis experiment to study its effect on norepinephrine release in the rat prefrontal cortex.

microdialysis_workflow Surgery Stereotaxic Surgery: Implant guide cannula above prefrontal cortex Recovery Animal Recovery (1-2 days) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Baseline Baseline Sample Collection (e.g., 3-4 samples) Probe_Insertion->Baseline Phentolamine_Admin This compound Administration (e.g., via reverse dialysis or systemic injection) Baseline->Phentolamine_Admin Post_Admin Post-Administration Sample Collection Phentolamine_Admin->Post_Admin Analysis Sample Analysis (HPLC-ECD) Post_Admin->Analysis Data_Analysis Data Analysis Analysis->Data_Analysis

Workflow for in vivo microdialysis with this compound.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA 12)

  • Microinfusion pump

  • Fraction collector

  • HPLC system with electrochemical detection (ECD)

  • Artificial cerebrospinal fluid (aCSF)

  • This compound hydrochloride

  • Anesthetics

Procedure:

  • Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the medial prefrontal cortex. Secure the cannula with dental cement. Allow the animal to recover for at least 24-48 hours.

  • Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Allow the system to equilibrate for at least 60 minutes. Collect baseline dialysate samples every 20 minutes for at least one hour to establish a stable baseline of norepinephrine.

  • This compound Administration: this compound can be administered systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis). For reverse dialysis, include a known concentration of this compound in the aCSF.

  • Sample Collection: Continue to collect dialysate samples at regular intervals for the desired duration after this compound administration.

  • Sample Analysis: Analyze the collected dialysate samples for norepinephrine content using HPLC-ECD.

  • Data Analysis: Express the norepinephrine concentrations as a percentage of the mean baseline values.

Electrophysiology

Electrophysiological techniques, such as whole-cell patch-clamp recordings, are used to study the effects of this compound on the electrical properties of individual neurons. The following is a general protocol for applying this compound to brain slices.

Materials:

  • Vibratome

  • Recording chamber

  • Micromanipulators

  • Patch-clamp amplifier and data acquisition system

  • Glass capillaries for patch pipettes

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution

  • This compound hydrochloride

Procedure:

  • Brain Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare acute coronal slices (e.g., 300 µm thick) containing the region of interest using a vibratome.

  • Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

  • Whole-Cell Patch-Clamp Recording: Obtain a gigaseal and establish a whole-cell recording from a neuron of interest. Record baseline neuronal activity (e.g., resting membrane potential, firing rate, synaptic currents).

  • This compound Application: Bath-apply this compound at the desired concentration by switching the perfusion to an aCSF solution containing the drug.

  • Data Acquisition and Analysis: Record the changes in neuronal activity during and after this compound application. Analyze parameters such as firing frequency, membrane potential, and synaptic event amplitude and frequency.

Behavioral Assays

This compound is used in various behavioral paradigms to investigate the role of the adrenergic system in complex behaviors like anxiety and depression.

Elevated Plus Maze (EPM):

The EPM is a widely used test to assess anxiety-like behavior in rodents.

Procedure:

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • This compound Administration: Administer this compound (e.g., via intraperitoneal injection) at a predetermined time before the test.

  • Testing: Place the animal in the center of the maze and allow it to explore for a set period (e.g., 5 minutes).

  • Data Analysis: Record the time spent in and the number of entries into the open and closed arms. An anxiolytic effect is typically indicated by an increase in the time spent and entries into the open arms.

Forced Swim Test (FST):

The FST is a common model to screen for antidepressant-like activity.

Procedure:

  • Apparatus: A cylinder filled with water.

  • This compound Administration: Administer this compound at a specific time before the test.

  • Testing: Place the animal in the water-filled cylinder for a predetermined duration (e.g., 6 minutes).

  • Data Analysis: Record the duration of immobility. A decrease in immobility time is interpreted as an antidepressant-like effect.

Conclusion

This compound remains an indispensable tool in neuroscience research. Its ability to non-selectively block both α1 and α2-adrenergic receptors provides a unique avenue to explore the multifaceted roles of the noradrenergic system in neuronal signaling and behavior. By carefully designing experiments and considering the quantitative pharmacology and downstream signaling effects of this compound, researchers can continue to unravel the complexities of the brain. This guide provides a foundational framework for the effective use of this compound in the laboratory, encouraging further investigation into the critical functions of adrenergic signaling in health and disease.

Unmasking the Unintended: An In-depth Technical Guide to the Off-Target Effects of Phentolamine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive investigation into the off-target effects of phentolamine, a non-selective alpha-adrenergic receptor antagonist. While its primary mechanism of action is well-established, a growing body of evidence reveals its interactions with a range of other molecular targets. Understanding these off-target effects is critical for a complete pharmacological profile, aiding in the prediction of potential side effects, drug-drug interactions, and opportunities for drug repurposing. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated signaling pathways and workflows.

Core Concept: Beyond Alpha-Adrenergic Blockade

This compound's therapeutic applications have historically centered on its ability to competitively block both α1 and α2-adrenergic receptors. This action leads to vasodilation and a subsequent decrease in blood pressure. However, its molecular interactions are not confined to the adrenergic system. This guide explores the documented off-target activities of this compound, providing a deeper understanding of its broader pharmacological footprint.

Quantitative Analysis of Off-Target Interactions

The following tables summarize the available quantitative data on the binding affinities and functional potencies of this compound at various off-target receptors and ion channels. This data is crucial for comparing the relative potency of this compound at its intended targets versus its unintended interaction points.

Target FamilySpecific TargetParameterValueSpeciesReference
Ion Channels Voltage-gated sodium channel NaV1.7IC5072 µM (HEK cells), 57 µM (CHO cells)Human[1]
Voltage-gated sodium channel NaV1.5IC5027 µM (CHO cells)Human[1]
ATP-sensitive potassium (KATP) channelKi~0.7 µMNot Specified
L-type calcium channelIC50Concentration-dependent block (5-100 µM)Guinea Pig

Note: Data for serotonin, histamine, and dopamine receptors is currently limited in the public domain. Further research is required to establish definitive Ki or IC50 values for this compound at these targets.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

This compound Off-Target Interaction Overview cluster_adrenergic Primary Targets cluster_off_target Off-Targets This compound This compound Alpha1 α1-Adrenergic Receptor This compound->Alpha1 Antagonist Alpha2 α2-Adrenergic Receptor This compound->Alpha2 Antagonist Serotonin Serotonin Autoreceptors This compound->Serotonin Interaction Histamine Histamine Receptors This compound->Histamine Interaction Dopamine Dopamine Receptors This compound->Dopamine Interaction Muscarinic Muscarinic Receptors This compound->Muscarinic Blockade IonChannels Ion Channels (Na+, K+, Ca2+) This compound->IonChannels Blockade

Caption: Overview of this compound's primary and off-target interactions.

Experimental Workflow for Off-Target Characterization cluster_binding Receptor Binding Assays cluster_functional Functional Assays (Ion Channels) Prep Membrane Preparation (Target Receptor Expression) Radioligand Radioligand Incubation ([3H]-ligand + this compound) Prep->Radioligand Separation Separation of Bound/Free Ligand (Filtration) Radioligand->Separation Detection Detection (Scintillation Counting) Separation->Detection Analysis Data Analysis (Ki Determination) Detection->Analysis CellPrep Cell Culture (Expressing Ion Channel) PatchClamp Patch-Clamp Recording (Whole-cell, Inside-out) CellPrep->PatchClamp DrugApp This compound Application PatchClamp->DrugApp CurrentMeasure Measure Ionic Currents DrugApp->CurrentMeasure IVCurve I-V Curve Analysis (IC50 Determination) CurrentMeasure->IVCurve

Caption: General workflows for investigating off-target binding and function.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the investigation of this compound's off-target effects.

Radioligand Binding Assay for Serotonin, Histamine, and Dopamine Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for G protein-coupled receptors.

a. Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human receptor of interest (e.g., 5-HT1A, H1, D2).

  • Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]pyrilamine for H1, [³H]spiperone for D2).

  • This compound Stock Solution: this compound mesylate dissolved in an appropriate solvent (e.g., DMSO) to a high concentration.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, with specific ionic concentrations as required for the receptor.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

  • 96-well Filter Plates and Filtration Manifold.

  • Microplate Scintillation Counter.

b. Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 50-200 µ g/well .

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: A high concentration of a known unlabeled antagonist for the target receptor, radioligand, and membrane preparation.

    • Competition: Serial dilutions of this compound, radioligand, and membrane preparation. The radioligand concentration should be at or below its Kd value.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration manifold. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Modulation

This protocol is designed to investigate the functional effects of this compound on voltage-gated ion channels (e.g., Na+, K+, Ca2+).

a. Materials:

  • Cells: A cell line (e.g., HEK293, CHO) stably expressing the ion channel of interest.

  • External (Bath) Solution: Composition tailored to the specific ion channel being studied. For example, for Na+ channels: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution: Composition tailored to the specific ion channel. For example, for K+ channels: 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, pH adjusted to 7.2 with KOH.

  • This compound Solutions: Prepared in the external solution at various concentrations.

  • Patch-Clamp Rig: Including an inverted microscope, micromanipulator, amplifier, digitizer, and data acquisition software.

  • Borosilicate Glass Capillaries for pulling micropipettes.

b. Procedure:

  • Cell Culture: Plate cells onto glass coverslips 24-48 hours prior to the experiment.

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a cell with the micropipette and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane ("giga-seal").

    • Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell membrane at a holding potential where the channels of interest are predominantly in a closed state (e.g., -80 mV for Na+ channels).

    • Apply a series of voltage steps to elicit ionic currents through the channels.

    • Record the baseline currents in the absence of this compound.

  • Drug Application: Perfuse the recording chamber with the external solution containing different concentrations of this compound.

  • Data Recording: Record the ionic currents in the presence of each this compound concentration.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step in the absence and presence of this compound.

    • Construct current-voltage (I-V) relationships.

    • Generate concentration-response curves by plotting the percentage of current inhibition against the this compound concentration.

    • Determine the IC50 value from the concentration-response curve using a sigmoidal fit.

Summary of Off-Target Effects and Potential Implications

  • Ion Channels: this compound exhibits inhibitory effects on voltage-gated sodium and L-type calcium channels, as well as ATP-sensitive potassium channels. These interactions, particularly at micromolar concentrations, could contribute to its cardiovascular side effects, such as arrhythmias and hypotension, independent of its alpha-adrenergic blockade. The blockade of neuronal sodium channels may also influence its effects on local anesthesia reversal.

  • Serotonin Receptors: this compound has been shown to interact with presynaptic serotonin autoreceptors. This interaction could potentially modulate serotonergic neurotransmission, which may have implications for its central nervous system effects and could contribute to mood or behavioral changes.

  • Muscarinic Receptors: Evidence suggests a cholinergic blocking action of this compound. This could lead to anticholinergic side effects such as dry mouth, blurred vision, and tachycardia, which may be additive to the tachycardia caused by its primary alpha-blocking action.

  • Histamine and Dopamine Receptors: While direct, high-affinity binding to histamine and dopamine receptors has not been extensively quantified, the structural similarities of this compound to ligands of these receptors and some pharmacological observations suggest potential interactions. Further investigation is warranted to clarify the clinical relevance of these potential off-target effects.

Conclusion

This technical guide highlights the importance of investigating the off-target effects of established drugs like this compound. The data and protocols presented herein provide a framework for researchers and drug development professionals to further explore these unintended interactions. A comprehensive understanding of a drug's complete pharmacological profile is paramount for ensuring its safe and effective use, and for identifying novel therapeutic opportunities. Continued research into the off-target pharmacology of this compound will undoubtedly refine our understanding of its clinical actions and potential for new applications.

References

Phentolamine for Inducing Vasodilation in In-Vitro Studies: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of phentolamine for inducing vasodilation in in-vitro experimental settings. This compound, a non-selective alpha-adrenergic antagonist, is a critical tool for investigating vascular physiology and pharmacology. This document details its mechanism of action, provides quantitative data from various in-vitro models, and outlines detailed experimental protocols for consistent and reproducible results.

Core Mechanism of Action

This compound induces vasodilation primarily by competitively blocking both α1 and α2-adrenergic receptors on vascular smooth muscle cells.[1][2]

  • α1-Adrenergic Receptor Blockade: In vascular smooth muscle, norepinephrine and other sympathomimetics typically bind to α1-adrenergic receptors. These receptors are coupled to Gq-proteins, which activate phospholipase C (PLC).[1][3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, leading to an increase in intracellular calcium concentration.[1] This elevated Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to phosphorylation of myosin light chains and subsequent smooth muscle contraction (vasoconstriction). This compound blocks this cascade by preventing the initial binding of agonists to the α1-receptor, thereby inhibiting vasoconstriction and promoting vasodilation.

  • α2-Adrenergic Receptor Blockade: While α1-receptors are the primary mediators of vasoconstriction in many vascular beds, α2-receptors are also present on vascular smooth muscle cells and their stimulation can lead to vasoconstriction. Additionally, presynaptic α2-receptors on sympathetic nerve terminals regulate the release of norepinephrine in a negative feedback loop. By blocking these presynaptic α2-receptors, this compound can increase the release of norepinephrine. However, in an in-vitro setting with isolated tissues, the postsynaptic blockade of α1 and α2 receptors on the smooth muscle is the dominant effect leading to vasodilation. The α2-receptors on vascular smooth muscle are often coupled to Gi-proteins, which inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and promoting contraction. This compound's blockade of these receptors prevents this decrease in cAMP, contributing to vasodilation.

  • Endothelium-Mediated Effects: The endothelium plays a significant role in the vasodilation induced by this compound. Studies have shown that the removal of the endothelium reduces the sensitivity of blood vessels to this compound. This suggests that this compound's action is, in part, mediated by the release of endothelium-derived relaxing factors, such as nitric oxide (NO). The blockade of soluble guanylate cyclase by methylene blue has been shown to inhibit the endothelium-dependent component of this compound-induced relaxation.

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound in various in-vitro studies.

Table 1: Potency of this compound (EC50) in Human Blood Vessels

TissueConditionLog EC50 (M)Reference
Internal Mammary Artery (IMA)Diabetic Patients-6.464
Internal Mammary Artery (IMA)Non-Diabetic Patients-6.063
Radial Artery (RA)Diabetic Patients-6.261
Radial Artery (RA)Non-Diabetic Patients-6.261
Saphenous Vein (SV)Diabetic Patients-5.994
Saphenous Vein (SV)Non-Diabetic Patients-2.816

Table 2: Vasodilatory Efficacy of this compound in Human Coronary Artery Bypass Grafts

Graft TypePatient GroupMaximum Vasodilation (%)
Internal Mammary Artery (IMA)Diabetic95.12 ± 5.69
Internal Mammary Artery (IMA)Non-Diabetic109.91 ± 11.65
Radial Artery (RA)Diabetic85.8 ± 7.33
Radial Artery (RA)Non-Diabetic91.73 ± 6.99
Saphenous Vein (SV)Diabetic63.06 ± 4.72
Saphenous Vein (SV)Non-Diabetic70.18 ± 6.03

Table 3: Antagonistic Properties of this compound

AntagonistAgonistTissueParameterValueReference
This compoundNorepinephrineDog Hindlimb-Attenuated vasoconstriction
This compoundPhenylephrineRat AortapA2Not specified, but competitive antagonism observed
This compoundNorepinephrineConscious DogsFold decrease in vasoconstrictor response (with beta-blockade)28-fold

Experimental Protocols

Organ Bath Assay for Vasodilation in Isolated Rat Aorta

This protocol details the methodology for assessing the vasodilatory effect of this compound on isolated rat aortic rings pre-contracted with an α-adrenergic agonist like phenylephrine.

Materials:

  • Male Wistar rats (250-300 g)

  • This compound mesylate

  • Phenylephrine hydrochloride

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Carbogen gas (95% O2, 5% CO2)

  • Isolated organ bath system with force-displacement transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize the rat by an approved method (e.g., cervical dislocation).

    • Immediately excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Carefully remove adhering connective and adipose tissues.

    • Cut the aorta into rings of 3-5 mm in length.

    • For endothelium-denuded preparations, gently rub the intimal surface of the ring with a fine wire or wooden stick.

  • Mounting:

    • Mount each aortic ring in an organ bath chamber containing 10-20 mL of Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration:

    • Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1-2 grams.

    • Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes during equilibration.

  • Viability and Endothelium Integrity Check:

    • After equilibration, contract the rings with 60 mM KCl to check for viability.

    • Wash the tissues and allow them to return to baseline.

    • To check for endothelium integrity, pre-contract the rings with phenylephrine (e.g., 1 µM) and then add acetylcholine (e.g., 10 µM). A relaxation of >70% indicates intact endothelium. For endothelium-denuded rings, relaxation should be minimal.

  • Experimental Protocol:

    • Wash the tissues and allow them to return to baseline.

    • Induce a stable contraction with an EC80 concentration of phenylephrine (typically around 1 µM).

    • Once the contraction is stable, add cumulative concentrations of this compound (e.g., 1 nM to 100 µM) to the bath.

    • Record the relaxation response at each concentration until a maximal response is achieved.

  • Data Analysis:

    • Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the concentration-response curve and calculate the EC50 value.

Wire Myography for Vasodilation in Small Arteries

This protocol is suitable for investigating the effects of this compound on smaller resistance arteries, such as human coronary arterioles or rat mesenteric arteries.

Materials:

  • Small resistance arteries (e.g., human coronary arterioles, rat mesenteric arteries)

  • This compound mesylate

  • Norepinephrine or U46619 (thromboxane A2 analog)

  • Physiological Salt Solution (PSS) (composition similar to Krebs-Henseleit)

  • Wire myograph system

  • Data acquisition software

Procedure:

  • Tissue Dissection and Mounting:

    • Dissect small arteries in cold PSS under a dissecting microscope.

    • Cut vessel segments of approximately 2 mm in length.

    • Mount the vessel segment on two small stainless steel wires (typically 40 µm in diameter) in the jaws of the wire myograph.

  • Normalization and Equilibration:

    • Stretch the vessel to its optimal resting tension using a standardized normalization procedure to determine its internal circumference at a set transmural pressure.

    • Allow the vessel to equilibrate in oxygenated PSS at 37°C for at least 30 minutes.

  • Viability and Functional Assessment:

    • Assess the viability of the vessel by challenging it with a high potassium solution (e.g., 60 mM KCl) and then with an agonist such as norepinephrine.

    • Assess endothelium integrity by pre-contracting with an agonist and then adding an endothelium-dependent vasodilator like acetylcholine or bradykinin.

  • Vasodilation Protocol:

    • Pre-contract the vessel with a submaximal concentration of an appropriate vasoconstrictor (e.g., norepinephrine or U46619).

    • Once a stable plateau of contraction is reached, add increasing concentrations of this compound to the bath.

    • Record the changes in isometric tension.

  • Data Analysis:

    • Calculate the percentage of relaxation induced by this compound relative to the pre-contracted tone.

    • Generate concentration-response curves and determine the EC50 values.

Mandatory Visualizations

Signaling Pathways

phentolamine_signaling cluster_extracellular Extracellular Space cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Blocks Alpha2_Receptor α2-Adrenergic Receptor This compound->Alpha2_Receptor Blocks Gq Gq Alpha1_Receptor->Gq Activates Gi Gi Alpha2_Receptor->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Produces SR Sarcoplasmic Reticulum IP3->SR Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_Release Ca2+ Release SR->Ca2_Release CaM Calmodulin (CaM) Ca2_Release->CaM Binds MLCK_active Active MLCK CaM->MLCK_active Activates MLC_P Phosphorylated Myosin Light Chain MLCK_active->MLC_P Phosphorylates Contraction Vasoconstriction MLC_P->Contraction PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Vasodilation PKA->Relaxation Promotes

Caption: this compound's signaling pathway in vascular smooth muscle.

Endothelium-Mediated Vasodilation

endothelium_pathway cluster_endothelium Endothelial Cell cluster_vsm Vascular Smooth Muscle Cell Phentolamine_endo This compound eNOS_inactive eNOS (inactive) Phentolamine_endo->eNOS_inactive Stimulates (indirectly) eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Produces L_Arginine L-Arginine L_Arginine->eNOS_active Substrate sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses and activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_decrease Decrease in intracellular Ca2+ PKG->Ca_decrease Vasodilation Vasodilation Ca_decrease->Vasodilation

Caption: Endothelium-dependent vasodilation pathway influenced by this compound.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_setup Setup cluster_testing Experiment cluster_analysis Data Analysis Tissue_Isolation Isolate Blood Vessel (e.g., Rat Aorta) Ring_Preparation Prepare Vessel Rings (3-5 mm) Tissue_Isolation->Ring_Preparation Mounting Mount Rings in Organ Bath Ring_Preparation->Mounting Equilibration Equilibrate (60-90 min) under Tension (1-2g) Mounting->Equilibration Viability_Check Check Viability (60 mM KCl) Equilibration->Viability_Check Pre_Contraction Pre-contract with Agonist (e.g., Phenylephrine) Viability_Check->Pre_Contraction Phentolamine_Addition Add Cumulative Doses of this compound Pre_Contraction->Phentolamine_Addition Record_Response Record Relaxation Response Phentolamine_Addition->Record_Response Calculate_Relaxation Calculate % Relaxation Record_Response->Calculate_Relaxation Plot_Curve Plot Concentration- Response Curve Calculate_Relaxation->Plot_Curve Determine_EC50 Determine EC50 Plot_Curve->Determine_EC50

Caption: General experimental workflow for in-vitro vasodilation studies.

References

The Physiological Effects of Phentolamine on Smooth Muscle Tissue: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phentolamine is a potent, reversible, non-selective alpha-adrenergic receptor antagonist with significant physiological effects on smooth muscle tissues. By competitively blocking both α1 and α2 adrenoceptors, this compound interrupts the signaling cascade of endogenous catecholamines like norepinephrine and epinephrine, leading to a variety of smooth muscle responses, most notably relaxation. This technical guide provides a comprehensive overview of the physiological effects of this compound on smooth muscle, detailing its mechanism of action, signal transduction pathways, and quantitative effects on various smooth muscle types. Detailed experimental protocols for studying these effects are also provided, along with visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Smooth muscle tone is critically regulated by the autonomic nervous system, with the sympathetic branch playing a key role through the release of catecholamines that act on adrenergic receptors. Alpha-adrenergic receptors, in particular, are pivotal in mediating contractile responses in a wide range of smooth muscle tissues, including those in blood vessels, the genitourinary tract, the gastrointestinal tract, and the respiratory system. This compound, by antagonizing these receptors, serves as a valuable pharmacological tool for both research and therapeutic applications.[1] Its ability to induce smooth muscle relaxation has been exploited in the treatment of hypertensive crises and peripheral vascular diseases.[1] This guide delves into the core physiological principles of this compound's interaction with smooth muscle tissue.

Mechanism of Action

This compound's primary mechanism of action is the competitive and reversible antagonism of both α1 and α2-adrenergic receptors.[1] This non-selective blockade prevents the binding of norepinephrine and epinephrine, thereby inhibiting the physiological responses typically mediated by these receptors.[1]

  • α1-Adrenoceptor Blockade: In most smooth muscle tissues, α1-adrenoceptors are coupled to the Gq protein. Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ leads to the activation of myosin light chain kinase (MLCK) and subsequent smooth muscle contraction. This compound's blockade of α1-receptors directly inhibits this cascade, leading to relaxation.

  • α2-Adrenoceptor Blockade: α2-adrenoceptors are typically coupled to the Gi protein, which inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels contribute to smooth muscle contraction. By blocking α2-receptors, this compound prevents this inhibition, allowing for an increase in cAMP, which promotes relaxation. Furthermore, presynaptic α2-receptors on sympathetic nerve terminals provide negative feedback on norepinephrine release. This compound's blockade of these presynaptic receptors can lead to an increased release of norepinephrine, which can have complex downstream effects.[2]

Signal Transduction Pathways

The antagonistic action of this compound on α1 and α2-adrenergic receptors interrupts key signaling pathways that regulate smooth muscle contraction.

Alpha-1 Adrenergic Receptor Signaling Pathway (Antagonized by this compound)

Alpha1_Signaling NE Norepinephrine/ Epinephrine Alpha1 α1-Adrenoceptor NE->Alpha1 Activates This compound This compound This compound->Alpha1 Blocks Gq Gq Protein Alpha1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release MLCK Myosin Light Chain Kinase (MLCK) DAG->MLCK Activates Protein Kinase C, leading to MLCK sensitization Ca ↑ Intracellular [Ca²⁺] SR->Ca Ca->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction Promotes

This compound's antagonism of α1-adrenoceptor signaling.
Alpha-2 Adrenergic Receptor Signaling Pathway (Antagonized by this compound)

Alpha2_Signaling cluster_c Overall Effect of α2 Activation NE Norepinephrine/ Epinephrine Alpha2 α2-Adrenoceptor NE->Alpha2 Activates This compound This compound This compound->Alpha2 Blocks Gi Gi Protein Alpha2->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP Relaxation Smooth Muscle Relaxation cAMP->Relaxation Promotes Contraction Smooth Muscle Contraction

This compound's antagonism of α2-adrenoceptor signaling.

Physiological Effects on Specific Smooth Muscle Tissues

This compound exerts distinct effects on various smooth muscle tissues depending on the density and subtype of alpha-adrenergic receptors present.

Vascular Smooth Muscle

The most pronounced effect of this compound is on vascular smooth muscle, where it induces vasodilation by blocking the contractile effects of catecholamines on α1 and α2 receptors in arteries and veins. This leads to a decrease in peripheral resistance and a subsequent drop in blood pressure.

Table 1: Quantitative Effects of this compound on Vascular Smooth Muscle

ParameterAgonistTissueSpeciesValueReference
IC50 PhenylephrineAortaRat~30 nM
K(beta) -AortaRat4-28 nM
IC50/K(beta) Ratio PhenylephrineAortaRat3.1 (at 27.5°C)
Genitourinary Smooth Muscle

This compound affects the smooth muscle of the urinary bladder, urethra, and corpus cavernosum. In the bladder neck and prostate, which are rich in α1-receptors, this compound induces relaxation, which can improve urinary flow in conditions like benign prostatic hyperplasia. In the corpus cavernosum, this compound-induced relaxation of trabecular smooth muscle contributes to penile erection.

Table 2: Quantitative Effects of this compound on Genitourinary Smooth Muscle

ParameterEffectTissueSpeciesConcentrationReference
Relaxation Enhanced relaxation to EFSCorpus CavernosumHuman/Rabbit10 nM
Contraction Rhythmic contractionsBladder DetrusorGuinea-PigConcentration-dependent
Gastrointestinal Smooth Muscle

The effects of this compound on gastrointestinal smooth muscle are complex due to the presence of both excitatory α1 and inhibitory α2 receptors. Generally, blockade of α1 receptors can lead to relaxation, while blockade of presynaptic α2 receptors can enhance acetylcholine release from parasympathetic nerves, potentially increasing motility. This compound has been shown to stimulate gastrointestinal smooth muscle.

Respiratory Smooth Muscle

The role of alpha-adrenergic receptors in regulating bronchial smooth muscle tone is less pronounced than that of beta-adrenergic receptors. However, some studies suggest that this compound can cause bronchodilation, particularly in certain pathological conditions like asthma.

Experimental Protocols

Organ Bath Studies for Isometric Tension Measurement

This protocol outlines the general procedure for assessing the effect of this compound on smooth muscle contractility using an isolated organ bath system.

Organ_Bath_Workflow A Tissue Dissection and Preparation B Mounting in Organ Bath A->B C Equilibration B->C D Viability Test (e.g., KCl) C->D E Washout D->E F Pre-incubation with this compound E->F G Cumulative Addition of Agonist F->G H Data Acquisition and Analysis G->H

Workflow for an organ bath experiment with this compound.
  • Tissue Preparation:

    • Euthanize the experimental animal according to approved ethical protocols.

    • Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta, vas deferens, bladder) and place it in a petri dish containing cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.

    • Clean the tissue of adhering fat and connective tissue under a dissecting microscope.

    • For vascular tissues, cut into rings of 2-4 mm in length. For other tissues, prepare longitudinal or circular strips.

  • Mounting:

    • Mount the tissue preparation in a temperature-controlled organ bath (37°C) containing oxygenated PSS.

    • Attach one end of the tissue to a fixed hook at the bottom of the chamber and the other end to an isometric force transducer.

    • Apply an optimal resting tension to the tissue (this varies depending on the tissue type) and allow it to equilibrate for at least 60-90 minutes, with regular changes of the PSS every 15-20 minutes.

  • Experimentation:

    • After equilibration, induce a reference contraction with a high concentration of potassium chloride (e.g., 60-80 mM) to check for tissue viability.

    • Wash the tissue repeatedly with PSS to return to baseline tension.

    • To determine the antagonistic effect of this compound, pre-incubate the tissue with a known concentration of this compound for a specific period (e.g., 20-30 minutes).

    • Generate a cumulative concentration-response curve to a specific agonist (e.g., phenylephrine for α1-adrenoceptor stimulation) in the presence of this compound.

    • Record the isometric tension using a data acquisition system.

  • Data Analysis:

    • Analyze the concentration-response curves to determine parameters such as EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response).

    • The antagonistic effect of this compound can be quantified by calculating the pA2 value from a Schild plot, which provides a measure of the antagonist's affinity for the receptor.

Intracellular Calcium Imaging

This protocol allows for the direct visualization of this compound's effect on intracellular calcium mobilization in isolated smooth muscle cells.

  • Cell Preparation:

    • Isolate smooth muscle cells from the desired tissue using enzymatic digestion.

    • Plate the cells on glass coverslips and culture them until they reach the desired confluency.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye for 30-60 minutes at room temperature.

  • Imaging:

    • Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped with a calcium imaging system.

    • Establish a baseline fluorescence signal.

    • Perfuse the cells with a solution containing an agonist (e.g., norepinephrine) to induce a calcium transient.

    • After washout, pre-incubate the cells with this compound and then re-challenge with the agonist to observe the inhibitory effect of this compound on the calcium response.

  • Data Analysis:

    • Quantify the changes in fluorescence intensity over time to determine the amplitude and kinetics of the intracellular calcium signals.

Western Blotting for Myosin Light Chain Phosphorylation

This technique can be used to assess the biochemical endpoint of smooth muscle contraction – the phosphorylation of myosin light chain (MLC).

  • Tissue/Cell Treatment:

    • Treat smooth muscle tissue strips or cultured cells with an agonist in the presence or absence of this compound for a defined period.

    • Rapidly freeze the samples in liquid nitrogen to halt enzymatic activity.

  • Protein Extraction and Quantification:

    • Homogenize the frozen samples in a lysis buffer containing phosphatase and protease inhibitors.

    • Quantify the total protein concentration of the lysates.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated MLC (p-MLC) and total MLC.

    • Use appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for p-MLC and total MLC.

    • Express the level of MLC phosphorylation as the ratio of p-MLC to total MLC.

Conclusion

This compound's non-selective antagonism of α1 and α2-adrenergic receptors results in a profound and widespread relaxation of smooth muscle tissues. This is primarily achieved by inhibiting the Gq-mediated increase in intracellular calcium and promoting the Gi-mediated increase in cAMP. The in-depth understanding of these physiological effects, facilitated by the experimental protocols detailed in this guide, is crucial for the continued development of novel therapeutics targeting the adrenergic system and for advancing our fundamental knowledge of smooth muscle physiology. The provided diagrams and quantitative data serve as a valuable resource for researchers and drug development professionals in this field.

References

Methodological & Application

Phentolamine Administration for Pheochromocytoma Diagnosis in Lab Animals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheochromocytomas are neuroendocrine tumors originating from chromaffin cells of the adrenal medulla, characterized by the excessive secretion of catecholamines (epinephrine and norepinephrine). In preclinical research, accurately diagnosing pheochromocytoma in laboratory animal models is crucial for studying tumor pathophysiology and evaluating novel therapeutic agents. The phentolamine suppression test is a diagnostic tool based on the principle that this compound, a non-selective alpha-adrenergic receptor antagonist, will cause a significant drop in blood pressure in animals with pheochromocytoma due to the blockade of catecholamine-induced vasoconstriction.[1][2] This document provides detailed application notes and protocols for the administration of this compound for the diagnosis of pheochromocytoma in laboratory animals, primarily focusing on rat and mouse models.

Mechanism of Action

This compound competitively blocks both alpha-1 and alpha-2 adrenergic receptors.[3] In animals with pheochromocytoma, the persistently high levels of circulating catecholamines lead to vasoconstriction and hypertension. By antagonizing the effects of these catecholamines on vascular smooth muscle, this compound induces vasodilation, resulting in a marked decrease in blood pressure.[2] This hypotensive response is the basis of the diagnostic test.

Data Presentation

The following tables summarize key quantitative data related to this compound administration in laboratory animals. It is important to note that specific protocols for a diagnostic this compound suppression test in rodent models of pheochromocytoma are not extensively detailed in publicly available literature. The data presented here are extrapolated from studies investigating the physiological effects of this compound in rats and clinical guidelines for humans, which can serve as a starting point for protocol development.

Table 1: this compound Dosage and Administration in Laboratory Animals

Animal ModelThis compound Mesylate DosageRoute of AdministrationNotes
Rat0.05 - 0.1 mg/kgIntravenous (IV) / Intramuscular (IM)Extrapolated from pediatric clinical dosing.[4]
Mouse0.05 - 0.1 mg/kgIntravenous (IV) / Intramuscular (IM)Dose extrapolation based on rat and pediatric clinical data.

Table 2: Expected Outcomes of this compound Suppression Test

ParameterExpected Change in Pheochromocytoma ModelExpected Change in Control Animal
Systolic Blood Pressure Significant decrease (e.g., >35 mmHg)Minimal to no significant change
Diastolic Blood Pressure Significant decrease (e.g., >25 mmHg)Minimal to no significant change
Plasma Norepinephrine May show a transient increase due to reflex sympathetic activationMinimal change
Plasma Epinephrine Variable, may decrease or show no significant changeMinimal change

Experimental Protocols

Protocol 1: this compound Suppression Test in a Rat Model of Pheochromocytoma

1. Animal Model:

  • Use a validated rat model of pheochromocytoma (e.g., genetic models or xenograft models).

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Materials:

  • This compound Mesylate for injection

  • Sterile saline (0.9% NaCl)

  • Anesthesia (e.g., isoflurane)

  • Blood pressure monitoring system (e.g., tail-cuff method or telemetry)

  • Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)

  • Centrifuge

3. Procedure: a. Acclimatization and Baseline Measurement:

  • Acclimatize the rat to the restraint device for blood pressure measurement for several days prior to the experiment to minimize stress-induced fluctuations.
  • On the day of the experiment, allow the rat to acclimate in the testing environment for at least 30 minutes.
  • Record stable baseline systolic and diastolic blood pressure readings every 10 minutes for at least 30 minutes.
  • Collect a baseline blood sample (approximately 0.2-0.3 mL) from the tail vein or saphenous vein into an EDTA-coated tube. Place the sample on ice immediately.

b. This compound Administration:

  • Prepare a fresh solution of this compound mesylate in sterile saline to a final concentration of 1 mg/mL.
  • Administer this compound at a dose of 0.1 mg/kg via intravenous (tail vein) or intramuscular injection.

c. Post-Administration Monitoring and Sampling:

  • Immediately after IV injection, record blood pressure at 30-second intervals for the first 3 minutes, and then at 1-minute intervals for the next 7 minutes.
  • If administered intramuscularly, record blood pressure every 5 minutes for 30-45 minutes.
  • Collect a second blood sample at the time of the maximal hypotensive response (typically within 2-5 minutes for IV administration).

4. Sample Processing and Analysis:

  • Centrifuge the blood samples at 4°C to separate the plasma.

  • Store the plasma at -80°C until analysis.

  • Measure plasma catecholamine (norepinephrine and epinephrine) concentrations using a validated method such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or ELISA.

5. Interpretation of Results:

  • A positive test for pheochromocytoma is indicated by a significant drop in systolic blood pressure (>35 mmHg) and diastolic blood pressure (>25 mmHg) following this compound administration.

Protocol 2: this compound Suppression Test in a Mouse Model of Pheochromocytoma

1. Animal Model:

  • Utilize a suitable mouse model of pheochromocytoma.

  • Maintain animals under standard housing conditions.

2. Materials:

  • Same as for the rat protocol, with appropriately sized equipment for mice.

3. Procedure: a. Acclimatization and Baseline Measurement:

  • Follow a similar acclimatization procedure as for rats, using a restraint system designed for mice.
  • Obtain stable baseline blood pressure measurements.
  • Collect a baseline blood sample (approximately 50-100 µL) from the tail vein or saphenous vein.

b. This compound Administration:

  • Prepare a this compound mesylate solution (e.g., 0.1 mg/mL in sterile saline).
  • Administer this compound at a dose of 0.1 mg/kg via intravenous (tail vein) injection. Intramuscular injection may be challenging in mice and require a very small volume.

c. Post-Administration Monitoring and Sampling:

  • Monitor blood pressure continuously or at frequent intervals (every 30 seconds for the first 3 minutes) post-injection.
  • Collect a second blood sample at the peak of the hypotensive response.

4. Sample Processing and Analysis:

  • Process and analyze plasma samples for catecholamines as described for the rat protocol. Urinary catecholamine measurement can also be considered.

5. Interpretation of Results:

  • A significant and rapid decrease in blood pressure following this compound administration is indicative of pheochromocytoma.

Mandatory Visualization

phentolamine_signaling_pathway cluster_pheo Pheochromocytoma Cell cluster_vessel Vascular Smooth Muscle Cell pheo Pheochromocytoma catecholamines Excess Catecholamines (Norepinephrine, Epinephrine) pheo->catecholamines Secretes alpha_receptor Alpha-Adrenergic Receptors (α1, α2) catecholamines->alpha_receptor Binds to vasoconstriction Vasoconstriction alpha_receptor->vasoconstriction Activates vasodilation Vasodilation alpha_receptor->vasodilation Inhibition leads to hypertension Hypertension vasoconstriction->hypertension Leads to This compound This compound This compound->alpha_receptor Blocks bp_drop Blood Pressure Decrease vasodilation->bp_drop Results in

Caption: this compound's signaling pathway in pheochromocytoma.

experimental_workflow start Start: Acclimatize Animal to Restraint/Monitoring System baseline_bp Record Stable Baseline Blood Pressure start->baseline_bp baseline_blood Collect Baseline Blood Sample (t=0) baseline_bp->baseline_blood administer_this compound Administer this compound (e.g., 0.1 mg/kg IV) baseline_blood->administer_this compound monitor_bp Continuously Monitor Blood Pressure administer_this compound->monitor_bp post_blood Collect Blood Sample at Maximal Hypotensive Response monitor_bp->post_blood process_samples Process Blood Samples (Centrifuge, Store Plasma) post_blood->process_samples analyze Analyze Plasma for Catecholamines (HPLC/ELISA) process_samples->analyze end End: Compare Pre- and Post- Administration Data analyze->end

Caption: Experimental workflow for the this compound suppression test.

References

Application Notes and Protocols: Phentolamine for the Reversal of Local Anesthesia in Research Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phentolamine mesylate is a non-selective, reversible alpha-adrenergic antagonist that induces vasodilation.[1][2] In the context of local anesthesia, it is primarily used to counteract the vasoconstrictive effects of agents like epinephrine, which are often combined with local anesthetics to prolong their duration of action.[3][4] By blocking alpha-1 and alpha-2 adrenergic receptors on vascular smooth muscle, this compound leads to localized vasodilation, increasing blood flow and accelerating the systemic absorption and clearance of the local anesthetic agent from the injection site.[3] This results in a more rapid return to normal sensation and function. These application notes provide detailed protocols and data for the use of this compound in research and preclinical drug development settings.

Mechanism of Action

Local anesthetics are often formulated with vasoconstrictors, such as epinephrine, to decrease local blood flow. This sequesters the anesthetic at the site of injection, prolonging its effect. Epinephrine exerts its vasoconstrictive effect by activating alpha-1 adrenergic receptors on vascular smooth muscle cells, initiating a signaling cascade that leads to muscle contraction.

This compound competitively blocks these alpha-1 and alpha-2 adrenergic receptors. By antagonizing the alpha-1 receptors, this compound prevents the epinephrine-induced signaling cascade, leading to the relaxation of the vascular smooth muscle and subsequent vasodilation. This increased local blood flow enhances the rate at which the local anesthetic is removed from the injection site and enters systemic circulation, thereby shortening the duration of anesthesia. The peak concentration of this compound after submucosal injection is achieved within 10-20 minutes, with a terminal elimination half-life of approximately 2-3 hours.

Signaling Pathway of Vasoconstriction and this compound-Induced Reversal

G cluster_0 Vasoconstriction Pathway cluster_1 This compound Reversal Pathway Epinephrine Epinephrine Alpha-1 Adrenergic Receptor Alpha-1 Adrenergic Receptor Epinephrine->Alpha-1 Adrenergic Receptor Binds to Gq-protein Gq-protein Alpha-1 Adrenergic Receptor->Gq-protein Activates PLC Phospholipase C (PLC) Gq-protein->PLC Vasodilation Vascular Smooth Muscle Relaxation (Vasodilation) PIP2 PIP2 -> IP3 + DAG PLC->PIP2 IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_release Ca_Calmodulin Ca²⁺-Calmodulin Complex Formation Ca_release->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK Contraction Vascular Smooth Muscle Contraction (Vasoconstriction) MLCK->Contraction This compound This compound This compound->Alpha-1 Adrenergic Receptor Competitively Blocks Block->Gq-protein Inhibition of Downstream Signaling

Caption: Signaling pathway of vasoconstriction and this compound reversal.

Quantitative Data

The efficacy of this compound mesylate in reversing local anesthesia has been demonstrated in several clinical studies. The following tables summarize the key quantitative findings.

Table 1: Median Time to Recovery of Normal Sensation (Minutes)

Anesthetic AdministeredTissueThis compound Mesylate GroupSham/Control GroupReduction in Anesthesia Duration (min)
Local Anesthetic with VasoconstrictorUpper Lip5013383
Local Anesthetic with VasoconstrictorLower Lip7015585
Local Anesthetic with VasoconstrictorTongue6012565
2% Lidocaine w/ 1:100,000 Epinephrine (Pediatric)Lip6013575

Table 2: Comparative Efficacy of this compound with Different Local Anesthetics

Local AnestheticTissueDuration with this compound (min)Duration without this compound (min)P-value
2% Lidocaine w/ 1:80,000 EpinephrineLip & TongueNot specifiedNot specified< 0.001
4% Articaine w/ 1:200,000 EpinephrineLip & TongueNot specifiedNot specified< 0.001
0.5% Bupivacaine w/ 1:200,000 EpinephrineLip230460< 0.001
0.5% Bupivacaine w/ 1:200,000 EpinephrineTongue270Not specified< 0.001

Experimental Protocols

In-Vitro Vascular Reactivity Assay

This protocol is designed to assess the effect of this compound on the contractility of isolated vascular smooth muscle pre-contracted with an alpha-adrenergic agonist.

Materials:

  • Isolated arterial tissue (e.g., rat aorta, rabbit corpus cavernosum)

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • Phenylephrine (or other alpha-1 agonist)

  • This compound Mesylate

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Euthanize the animal according to approved institutional guidelines and dissect the desired artery.

  • Carefully clean the artery of surrounding connective tissue and cut into rings of 2-3 mm in length.

  • Mount the arterial rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1-2 grams, replacing the buffer every 15-20 minutes.

  • Induce a stable contraction with a submaximal concentration of phenylephrine.

  • Once a plateau in contraction is reached, add this compound in a cumulative concentration-dependent manner.

  • Record the relaxation response at each concentration of this compound.

  • Data can be expressed as a percentage of the initial phenylephrine-induced contraction.

In-Vivo Model for Reversal of Local Anesthesia (Adapted from a dog model)

This protocol provides a framework for evaluating the in-vivo efficacy of a local anesthetic reversal agent.

Animals:

  • Beagle dogs or other suitable animal model. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Local anesthetic with vasoconstrictor (e.g., 2% lidocaine with 1:100,000 epinephrine)

  • This compound Mesylate or vehicle control

  • Laser Doppler flowmeter to measure local blood flow

  • Equipment for monitoring vital signs (blood pressure, heart rate)

  • Dental syringes and needles

Procedure:

  • Anesthetize the animals according to a protocol approved by the IACUC.

  • Establish baseline measurements for mucosal blood flow at the intended injection site (e.g., intraoral submucosal tissue) and systemic blood pressure.

  • Administer a standard dose of the local anesthetic with a vasoconstrictor via submucosal injection.

  • Monitor local blood flow until a stable reduction (vasoconstriction) is observed (approximately 10 minutes).

  • Administer either this compound mesylate or a vehicle control at the same injection site.

  • Continuously monitor local blood flow and systemic vital signs for at least 30-60 minutes post-injection of the reversal agent.

  • Assess the time to return to baseline blood flow as the primary endpoint.

Experimental Workflows

Drug Screening Workflow for Local Anesthetic Reversal Agents

A Compound Library (e.g., alpha-adrenergic antagonists) B In-Vitro Screening: Vascular Reactivity Assay A->B C Lead Compound Identification B->C D In-Vivo Efficacy Model (e.g., Dog Blood Flow Study) C->D E Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies D->E F Toxicology and Safety Studies E->F G Preclinical Candidate Selection F->G

Caption: Workflow for screening local anesthetic reversal agents.

Safety and Adverse Effects

In clinical and preclinical studies, this compound mesylate is generally well-tolerated. The most common adverse effect reported is mild to moderate pain at the injection site. Other less common adverse effects may include headache, tachycardia, and heavy bleeding after treatment.

Conclusion

This compound mesylate is an effective agent for the reversal of local anesthesia containing vasoconstrictors. Its mechanism of action via alpha-adrenergic blockade is well-understood, and its efficacy has been quantified in numerous studies. The provided protocols and data serve as a valuable resource for researchers and drug development professionals working on local anesthetic reversal agents and related fields.

References

Phentolamine Infusion Protocol for Studying Hypertensive Crises: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing phentolamine infusion in the experimental study of hypertensive crises. This compound, a non-selective alpha-adrenergic antagonist, is a valuable pharmacological tool for investigating the pathophysiology of hypertensive emergencies and for the preclinical evaluation of novel antihypertensive agents.

Introduction to this compound

This compound mesylate is a potent, reversible, non-selective alpha-adrenergic antagonist that blocks both α1 and α2 receptors.[1] This dual antagonism leads to vasodilation of both arteries and veins, resulting in a decrease in peripheral resistance and a subsequent reduction in blood pressure.[1] Its rapid onset and short duration of action make it particularly suitable for managing hypertensive crises, especially those associated with catecholamine excess, such as in pheochromocytoma.[2][3] In a research setting, these properties allow for precise control over blood pressure modulation in various experimental models of hypertension.

Mechanism of Action and Signaling Pathway

This compound competitively blocks α1 and α2-adrenergic receptors.[1]

  • α1-Adrenergic Receptor Blockade: Located on vascular smooth muscle, α1 receptors, when activated by catecholamines (norepinephrine, epinephrine), trigger a signaling cascade via the Gq protein, activating phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction. This compound's blockade of α1 receptors inhibits this pathway, resulting in vasodilation and a decrease in blood pressure.

  • α2-Adrenergic Receptor Blockade: Presynaptic α2 receptors on sympathetic nerve terminals act as a negative feedback mechanism, inhibiting further release of norepinephrine. This compound's antagonism of these receptors can lead to an increase in norepinephrine release, which may cause a reflex tachycardia. Postsynaptic α2 receptors are also found on vascular smooth muscle and their blockade contributes to vasodilation.

a_adrenergic_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines a1_Receptor α1-Adrenergic Receptor Catecholamines->a1_Receptor Binds to a2_Receptor α2-Adrenergic Receptor (Presynaptic) Catecholamines->a2_Receptor Binds to Gq_Protein Gq Protein a1_Receptor->Gq_Protein Activates NE_Release_Inhibition Inhibition of Norepinephrine Release a2_Receptor->NE_Release_Inhibition Mediates This compound This compound This compound->a1_Receptor Blocks This compound->a2_Receptor Blocks PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from SR) IP3->Ca_Release Stimulates Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Leads to NE_Vesicle Norepinephrine Vesicle NE_Release_Inhibition->NE_Vesicle Inhibits Release

Alpha-Adrenergic Signaling Pathway and this compound Blockade.

Experimental Models of Hypertensive Crisis

To study the effects of this compound, a robust and reproducible model of hypertensive crisis is essential. Several models have been established in various animal species.

Table 1: Experimental Models for Inducing Hypertensive Crisis

Model TypeAnimal ModelInduction MethodKey Characteristics
Pharmacologically-Induced MiceIntraperitoneal injection of xylometazoline (1 mg/kg) and subcutaneous injection of atropine (0.4 mg/kg).Rapid and transient increase in blood pressure.
RatsContinuous intravenous infusion of a vasopressor agent like norepinephrine or phenylephrine.Allows for precise control over the level and duration of hypertension.
Genetically-Predisposed with Trigger Spontaneously Hypertensive Rats (SHR)Long-term high-fat diet followed by acute vasoconstriction stress.Mimics clinical scenarios where underlying hypertension is exacerbated by a secondary trigger.

This compound Infusion Protocols

The following protocols are examples of how this compound infusion can be implemented in a research setting. The specific dosages and infusion rates may need to be optimized depending on the animal model, the severity of the induced hypertension, and the specific research question.

Protocol for this compound Infusion in a Conscious Dog Model

This protocol is adapted from a study investigating the hemodynamic effects of this compound in conscious dogs.

Objective: To assess the cardiovascular effects of a continuous this compound infusion.

Materials:

  • This compound mesylate for injection

  • Sterile saline (0.9% NaCl)

  • Infusion pump

  • Vascular access catheters (for drug infusion and blood pressure monitoring)

  • Hemodynamic monitoring system (e.g., pressure transducer, data acquisition system)

Procedure:

  • Animal Preparation: Surgically implant vascular catheters for drug administration and direct arterial blood pressure measurement. Allow for a full recovery period post-surgery.

  • Acclimatization: Acclimate the conscious, unrestrained dog to the experimental setting to minimize stress-induced cardiovascular changes.

  • Baseline Measurements: Record baseline hemodynamic parameters, including heart rate and arterial blood pressure, for a stable period before infusion.

  • This compound Infusion:

    • Prepare a this compound solution in sterile saline.

    • Initiate a continuous intravenous infusion of this compound at a rate of 100 µg/kg/min.

    • Maintain the infusion for a predetermined duration (e.g., 15 minutes).

  • Hemodynamic Monitoring: Continuously monitor and record heart rate and arterial blood pressure throughout the infusion period and for a designated post-infusion period.

  • Data Analysis: Analyze the changes in hemodynamic parameters from baseline during and after this compound infusion.

Protocol for this compound Infusion in an Anesthetized Rat Model of Hypertensive Crisis

Objective: To evaluate the dose-dependent effects of this compound in reversing a pharmacologically induced hypertensive crisis.

Materials:

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

  • Vasopressor agent for induction of hypertension (e.g., norepinephrine)

  • This compound mesylate

  • Sterile saline (0.9% NaCl)

  • Infusion pumps (one for the vasopressor and one for this compound)

  • Arterial catheter for blood pressure monitoring

  • Surgical instruments for catheter placement

Procedure:

  • Animal Preparation: Anesthetize the rat and surgically place an arterial catheter for continuous blood pressure monitoring and a venous catheter for drug infusion.

  • Induction of Hypertensive Crisis:

    • Administer a continuous intravenous infusion of a vasopressor (e.g., norepinephrine) to induce a sustained hypertensive state (e.g., a 30-50% increase in mean arterial pressure from baseline).

  • This compound Administration:

    • Once a stable hypertensive state is achieved, initiate a continuous intravenous infusion of this compound at a starting dose (e.g., 10 µg/kg/min).

    • Administer the infusion in a dose-escalation manner, increasing the dose every 15-20 minutes to determine the dose-response relationship.

  • Monitoring and Data Collection: Continuously record arterial blood pressure and heart rate throughout the experiment.

  • Data Analysis: Plot the dose-response curve for this compound's effect on blood pressure reduction.

Quantitative Data Presentation

The following tables summarize quantitative data from preclinical studies on the effects of this compound infusion.

Table 2: Hemodynamic Effects of this compound Infusion in Conscious Dogs

ParameterChange from Baseline
Heart Rate ↑ 50-70%
Mean Arterial Pressure ↓ 15-20%
Stroke Volume ↓ 35-42%
Total Peripheral Resistance ↓ 20%
Left Ventricular Power ↓ 15-19%
Myocardial Blood Flow ↑ 30-51%

Table 3: this compound Infusion Doses in Research Animals

Animal ModelInfusion RateRoute of AdministrationReference
Conscious Dogs100 µg/kg/minIntravenous
Anesthetized Dogs2.5, 5, and 7.5 µg/kg/minIntravenous
Anesthetized RatsDose-dependent reduction in blood pressureIntravenous

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for studying this compound's effects in a hypertensive crisis model.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Animal Model Selection (e.g., SHR, Wistar) B Surgical Preparation (Catheter Implantation) A->B C Acclimatization/ Anesthesia B->C D Baseline Hemodynamic Measurements C->D E Induction of Hypertensive Crisis D->E F This compound Infusion (Bolus or Continuous) E->F G Continuous Hemodynamic Monitoring F->G H Data Acquisition G->H I Statistical Analysis H->I J Interpretation of Results I->J

General Experimental Workflow for this compound Studies.

Conclusion

This compound infusion is a valuable and versatile tool for the in-vivo study of hypertensive crises. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust experiments to investigate the complex mechanisms of blood pressure regulation and to evaluate the efficacy of novel therapeutic interventions. Careful consideration of the animal model, induction method, and this compound dosing regimen is crucial for obtaining meaningful and reproducible results.

References

Application Notes and Protocols: Phentolamine in Erectile Dysfunction Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phentolamine is a non-selective alpha-adrenergic receptor antagonist that has been investigated for its therapeutic potential in erectile dysfunction (ED). By blocking α1 and α2 adrenergic receptors, this compound induces vasodilation and relaxation of the corpus cavernosum smooth muscle, leading to increased blood flow to the penis, which is essential for erection.[1] These application notes provide a comprehensive overview of the use of this compound in preclinical ED research models, including detailed experimental protocols and a summary of its mechanism of action.

Mechanism of Action

This compound's primary mechanism in promoting erection is the blockade of α1 and α2-adrenergic receptors in the penile vasculature and corpus cavernosum smooth muscle.[2] This action inhibits the vasoconstrictive effects of norepinephrine, leading to smooth muscle relaxation and vasodilation.

Beyond its alpha-blocking activity, research suggests that this compound also facilitates erectile function through non-adrenergic pathways. These include the activation of nitric oxide synthase (NOS) and the opening of ATP-sensitive potassium (K-ATP) channels in the corpus cavernosum.[3] The activation of NOS leads to increased production of nitric oxide (NO), a potent vasodilator that plays a crucial role in the erectile process. The opening of K-ATP channels contributes to hyperpolarization of the smooth muscle cells, further promoting relaxation.

Signaling Pathways of this compound in Corpus Cavernosum

cluster_adrenergic Adrenergic Pathway cluster_non_adrenergic Non-Adrenergic Pathway Phentolamine_A This compound alpha1 α1-Adrenergic Receptor Phentolamine_A->alpha1 Blocks alpha2 α2-Adrenergic Receptor Phentolamine_A->alpha2 Blocks Contraction Smooth Muscle Contraction alpha1->Contraction alpha2->Contraction NE Norepinephrine NE->alpha1 Activates NE->alpha2 Activates Relaxation Smooth Muscle Relaxation Phentolamine_NA This compound NOS Nitric Oxide Synthase (NOS) Phentolamine_NA->NOS Activates KATP ATP-sensitive K+ Channel Phentolamine_NA->KATP Opens NO Nitric Oxide (NO) NOS->NO Produces Hyperpolarization Hyperpolarization KATP->Hyperpolarization NO->Relaxation Hyperpolarization->Relaxation

This compound's dual mechanism of action in corpus cavernosum smooth muscle.

Data Presentation

The following tables summarize the quantitative effects of this compound in various experimental settings. It is important to note that while in vivo dose-response data in specific rat models of erectile dysfunction (e.g., cavernous nerve injury, diabetes) is limited in the current literature, the provided data from in vitro and other animal models offer valuable insights into this compound's efficacy.

Table 1: In Vitro Effects of this compound on Corpus Cavernosum Strips
SpeciesPre-contraction AgentThis compound ConcentrationEffectReference
RabbitPhenylephrine (3 x 10-6 M)1 x 10-9 - 1 x 10-6 MConcentration-dependent relaxation (ED50 = 0.49 ± 0.025 µM)[4]
HumanPotassium (40 mM)100 µM~50% relaxation[3]
Table 2: Hemodynamic Effects of Intracavernosal this compound in Animal Models
Animal ModelThis compound DoseParameterResultReference
CanineNot specifiedArterial Inflow50-100% increase over baseline
CanineNot specifiedVenous Outflow ResistanceLittle to no effect
CanineIntravenousIntracavernosal PressureElevated

Experimental Protocols

Cavernous Nerve Injury (CNI) Induced Erectile Dysfunction in Rats

This model simulates the erectile dysfunction that can occur as a complication of radical prostatectomy.

Experimental Workflow:

A Anesthetize Rat (e.g., Ketamine/Xylazine) B Midline Abdominal Incision A->B C Expose Major Pelvic Ganglion (MPG) and Cavernous Nerve (CN) B->C D Induce CN Injury (e.g., bilateral crush with forceps for 2 min) C->D E Suture Abdominal Wall D->E F Allow for Recovery Period (e.g., 4 weeks) E->F G Evaluate Erectile Function F->G

Workflow for the cavernous nerve injury model in rats.

Protocol:

  • Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are used. Anesthesia is induced with an intraperitoneal injection of ketamine (80 mg/kg) and xylazine (10 mg/kg).

  • Surgical Procedure:

    • A lower midline abdominal incision is made to expose the bladder and prostate.

    • The major pelvic ganglion (MPG) and the cavernous nerve (CN) are identified posterolateral to the prostate.

    • A bilateral crush injury of the CN is performed using fine forceps for a standardized duration (e.g., 2 minutes).

    • The abdominal wall and skin are closed in layers.

  • Post-operative Care: Animals are monitored during recovery and provided with appropriate analgesia.

  • Evaluation of Erectile Function (after recovery period):

    • The rat is re-anesthetized.

    • The carotid artery is cannulated for mean arterial pressure (MAP) monitoring.

    • The corpus cavernosum is cannulated with a 23-gauge needle connected to a pressure transducer to measure intracavernosal pressure (ICP).

    • The CN is isolated and stimulated electrically (e.g., 5V, 20Hz, 1ms pulse width for 1 minute).

    • This compound (at various doses) or vehicle is administered via intracavernosal injection.

    • The erectile response is quantified by measuring the maximal ICP and the total area under the curve (AUC) of the ICP response. The ICP/MAP ratio is calculated to normalize for changes in systemic blood pressure.

Diabetes-Induced Erectile Dysfunction in Rats

This model mimics the pathophysiology of ED in diabetic patients.

Protocol:

  • Induction of Diabetes:

    • Adult male Sprague-Dawley rats are fasted overnight.

    • A single intraperitoneal injection of streptozotocin (STZ; 60 mg/kg) dissolved in citrate buffer (pH 4.5) is administered.

    • Control animals receive an injection of the citrate buffer vehicle.

  • Confirmation of Diabetes:

    • Blood glucose levels are measured 72 hours after STZ injection. Rats with blood glucose levels > 250 mg/dL are considered diabetic.

  • Experimental Timeline: The development of ED is typically observed after 8-12 weeks.

  • Evaluation of Erectile Function:

    • The procedure for ICP measurement is the same as described for the CNI model.

    • Rats are anesthetized, and both MAP and ICP are monitored.

    • The erectile response to CN stimulation is assessed before and after the intracavernosal injection of this compound at various doses.

Conclusion

This compound serves as a valuable pharmacological tool in the study of erectile dysfunction. Its dual mechanism of action, targeting both adrenergic and non-adrenergic pathways, makes it a subject of continued interest. The experimental models and protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanisms of this compound and other potential therapeutic agents for erectile dysfunction. Further research is warranted to obtain more precise in vivo dose-response data for this compound in standardized animal models of erectile dysfunction.

References

Application Notes and Protocols: In-Vitro Application of Phentolamine on Isolated Artery Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phentolamine is a non-selective, reversible antagonist of both alpha-1 and alpha-2 adrenergic receptors.[1][2] This competitive antagonism leads to the relaxation of vascular smooth muscle, resulting in vasodilation.[1][2] In a research and drug development context, isolated artery preparations are a fundamental in-vitro tool to characterize the pharmacological properties of vasoactive compounds like this compound. These assays allow for the determination of potency, affinity, and mechanism of action in a controlled environment, devoid of systemic physiological variables.

This document provides detailed application notes and experimental protocols for studying the effects of this compound on isolated artery preparations, with a focus on its antagonistic action against phenylephrine-induced contractions.

Data Presentation: Quantitative Analysis of this compound's Effects

The following tables summarize key quantitative parameters for this compound's activity on isolated vascular smooth muscle.

Table 1: Antagonist Potency of this compound in Isolated Rat Aorta

ParameterAgonistTissue PreparationValueReference
pA2PhenylephrineEndothelium-intact rat aorta7.9[3]
IC50PhenylephrineRat aorta (at 27.5°C)Varies (ratio to Kβ of 3.1)

Table 2: Dissociation Constants and IC50 of this compound in Various Smooth Muscle Tissues

ParameterAgonist(s)Tissue PreparationValue (nM)Reference
Kβ (Equilibrium Dissociation Constant)Direct- or indirect-acting α-agonistsIsolated smooth muscle (rat, rabbit, guinea-pig)4 - 28
IC50Direct- or indirect-acting α-agonistsIsolated smooth muscle (rat, rabbit, guinea-pig)5 - 30

Experimental Protocols

Protocol 1: Preparation of Isolated Arterial Rings (Rat Thoracic Aorta)

This protocol describes the isolation and preparation of rat thoracic aortic rings for in-vitro pharmacology studies.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 119, KCl 4.7, CaCl2 2.5, MgSO4 1.5, NaHCO3 25, KH2PO4 1.2, glucose 11)

  • Surgical instruments (scissors, forceps)

  • Petri dish

  • Carbogen gas (95% O2, 5% CO2)

  • Organ bath system with isometric force transducers

Procedure:

  • Euthanize the rat via an approved method (e.g., cervical dislocation).

  • Immediately perform a thoracotomy to expose the thoracic aorta.

  • Carefully excise the thoracic aorta, from the aortic arch to the diaphragm, and place it in a petri dish containing cold Krebs-Henseleit solution.

  • Under a dissecting microscope, remove adhering connective and adipose tissue.

  • Cut the aorta into 3-5 mm wide rings.

  • For endothelium-denuded preparations, gently rub the luminal surface of the rings with a roughened needle or fine forceps. The successful removal of the endothelium should be confirmed pharmacologically (e.g., loss of acetylcholine-induced relaxation in a pre-contracted vessel).

  • Mount each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

  • Allow the rings to equilibrate for at least 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

Protocol 2: Determining the Antagonistic Effect of this compound on Phenylephrine-Induced Contractions

This protocol details the generation of cumulative concentration-response curves to assess this compound's antagonism of phenylephrine.

Procedure:

  • After the equilibration period, contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to establish a stable contraction plateau.

  • Once a stable contraction is achieved, add cumulative concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M) to the organ bath at regular intervals (e.g., every 10-15 minutes, or once the previous response has stabilized).

  • Record the relaxation response as a percentage of the initial phenylephrine-induced contraction.

  • To determine the pA2 value (a measure of antagonist affinity), perform a Schild analysis (see Protocol 3).

Protocol 3: Schild Analysis for Determining the pA2 Value of this compound

The Schild analysis is a pharmacological method used to determine the dissociation constant (Kb) of a competitive antagonist. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

Procedure:

  • Generate a Control Agonist Concentration-Response Curve: In prepared aortic rings, generate a cumulative concentration-response curve for the agonist, phenylephrine (e.g., 10⁻⁹ to 10⁻⁴ M). Record the contractile responses.

  • Washout: Thoroughly wash the tissues with Krebs-Henseleit solution until the tension returns to the baseline.

  • Incubate with Antagonist: Incubate the tissues with a fixed concentration of this compound for a predetermined equilibration period (e.g., 30-45 minutes).

  • Generate a Second Agonist Concentration-Response Curve: In the presence of this compound, repeat the cumulative concentration-response curve for phenylephrine.

  • Repeat with Different Antagonist Concentrations: Repeat steps 2-4 with at least two other concentrations of this compound.

  • Data Analysis:

    • For each concentration of this compound, calculate the dose ratio (DR). The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Plot log (DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.

    • Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. A slope that is not significantly different from unity is indicative of competitive antagonism.

Mandatory Visualizations

G cluster_workflow Experimental Workflow prep Isolated Artery Preparation equil Equilibration in Organ Bath prep->equil precon Pre-contraction with Phenylephrine equil->precon phent Cumulative Addition of this compound precon->phent record Record Relaxation Response phent->record analysis Data Analysis (Concentration-Response Curve) record->analysis

Caption: Experimental workflow for assessing this compound-induced relaxation.

G cluster_schild Schild Analysis Workflow control_crc Generate Control Phenylephrine CRC washout1 Washout control_crc->washout1 incubate_phent1 Incubate with this compound (Conc. 1) washout1->incubate_phent1 agonist_crc1 Generate Phenylephrine CRC incubate_phent1->agonist_crc1 washout2 Washout agonist_crc1->washout2 plot Calculate Dose Ratios and Create Schild Plot agonist_crc1->plot incubate_phent2 Incubate with this compound (Conc. 2) washout2->incubate_phent2 agonist_crc2 Generate Phenylephrine CRC incubate_phent2->agonist_crc2 agonist_crc2->plot pa2 Determine pA2 Value plot->pa2

Caption: Workflow for determining the pA2 value using Schild analysis.

G cluster_pathway Alpha-1 Adrenergic Receptor Signaling Pathway in Vascular Smooth Muscle phenylephrine Phenylephrine (Agonist) alpha1_receptor α1-Adrenergic Receptor phenylephrine->alpha1_receptor Activates This compound This compound (Antagonist) This compound->alpha1_receptor Blocks gq_protein Gq Protein alpha1_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release contraction Smooth Muscle Contraction ca_release->contraction pkc->contraction

Caption: Simplified signaling pathway of α1-adrenergic receptor activation and this compound antagonism.

References

Phentolamine Mesylate: Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the preparation, storage, and use of phentolamine mesylate in a laboratory setting. This compound mesylate is a non-selective alpha-adrenergic antagonist widely used in research to investigate the role of alpha-adrenergic receptors in various physiological and pathological processes.

Physicochemical Properties and Solubility

This compound mesylate is a white to off-white, odorless crystalline powder.[1] Understanding its solubility is critical for preparing accurate stock solutions.

PropertyValueSource
Molecular Formula C₁₇H₁₉N₃O・CH₄O₃S[1]
Molecular Weight 377.46 g/mol [2]
Solubility in Water Freely soluble[1]
Solubility in DMSO Soluble[2]
Solubility in Ethanol Soluble

Preparation of Stock Solutions

For accurate and reproducible experimental results, it is crucial to prepare this compound mesylate stock solutions with care. The following table provides guidance on preparing stock solutions in common solvents.

SolventConcentrationPreparation Steps
Water (Sterile) 10 mg/mL1. Aseptically weigh the desired amount of this compound mesylate powder. 2. Add the appropriate volume of sterile water to achieve a 10 mg/mL concentration. 3. Vortex or sonicate briefly to ensure complete dissolution. 4. Sterile filter the solution through a 0.22 µm filter into a sterile container.
DMSO 10-50 mg/mL1. Weigh the desired amount of this compound mesylate powder. 2. Add the appropriate volume of high-purity DMSO. 3. Vortex or gently warm to facilitate dissolution.

Note: When preparing aqueous solutions, it is recommended to use them fresh. However, if storage is necessary, they can be stable for a short period under appropriate conditions.

Storage and Stability

Proper storage of both the solid compound and its solutions is essential to maintain its activity and prevent degradation.

FormStorage TemperatureDurationNotes
Solid Powder Room Temperature (15-30 °C) or Refrigerated (2-8 °C)Long-termStore in a tightly sealed container, protected from light and moisture.
Aqueous Solution 2-8 °CUp to 1 weekUse immediately after preparation is recommended. Stability for 48 hours at room temperature has also been reported.
DMSO Solution -20 °CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
DMSO Solution -80 °CUp to 6 monthsAliquot for long-term storage.

Mechanism of Action and Signaling Pathways

This compound is a competitive, non-selective antagonist of both α₁ and α₂-adrenergic receptors. This blockade prevents the binding of endogenous catecholamines like norepinephrine and epinephrine, leading to the inhibition of downstream signaling pathways.

  • α₁-Adrenergic Receptor Blockade: Alpha-1 adrenergic receptors are coupled to Gq proteins. Their activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC), leading to cellular responses such as smooth muscle contraction. This compound blocks these effects.

  • α₂-Adrenergic Receptor Blockade: Alpha-2 adrenergic receptors are coupled to Gi proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This inhibition modulates various cellular processes, including neurotransmitter release. This compound prevents this inhibition.

Gprotein_Signaling cluster_alpha1 α1-Adrenergic Pathway (Blocked by this compound) cluster_alpha2 α2-Adrenergic Pathway (Blocked by this compound) NE_Epi1 Norepinephrine/ Epinephrine Alpha1R α1-Adrenergic Receptor NE_Epi1->Alpha1R Gq Gq Protein Alpha1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Response1 Physiological Response (e.g., Smooth Muscle Contraction) Ca_Release->Response1 PKC->Response1 Phentolamine1 This compound Phentolamine1->Alpha1R antagonizes NE_Epi2 Norepinephrine/ Epinephrine Alpha2R α2-Adrenergic Receptor NE_Epi2->Alpha2R Gi Gi Protein Alpha2R->Gi AC Adenylyl Cyclase (AC) Gi->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Response2 Physiological Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response2 Phentolamine2 This compound Phentolamine2->Alpha2R antagonizes

This compound's antagonistic action on α₁ and α₂ signaling pathways.

Experimental Protocols

In Vitro: Vascular Smooth Muscle Relaxation Assay

This protocol outlines a general procedure to assess the vasodilatory effects of this compound mesylate on isolated aortic rings pre-contracted with an alpha-adrenergic agonist.

Materials:

  • This compound mesylate stock solution

  • Norepinephrine (or phenylephrine) stock solution

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • Isolated rat or mouse thoracic aorta

  • Organ bath system with force transducer

  • Data acquisition system

Procedure:

  • Prepare the organ bath with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

  • Mount a segment of the thoracic aorta in the organ bath and allow it to equilibrate under a resting tension of 1-2 g for at least 60 minutes.

  • Induce a stable contraction with an EC₅₀-EC₈₀ concentration of norepinephrine (e.g., 1 µM).

  • Once the contraction has plateaued, add cumulative concentrations of this compound mesylate to the bath (e.g., 1 nM to 10 µM).

  • Record the relaxation response at each concentration until a maximal effect is observed.

  • Calculate the percentage of relaxation relative to the pre-contracted tension.

InVitro_Workflow A Isolate Thoracic Aorta B Mount in Organ Bath (Krebs Solution, 37°C, 95% O₂/5% CO₂) A->B C Equilibrate (60 min) B->C D Induce Contraction (Norepinephrine) C->D E Add Cumulative Doses of this compound D->E F Record Relaxation E->F G Data Analysis (Concentration-Response Curve) F->G

Workflow for in vitro vascular smooth muscle relaxation assay.
In Vivo: Blood Pressure Monitoring in Rodents

This protocol provides a general method for evaluating the effect of this compound mesylate on blood pressure in anesthetized rats.

Materials:

  • This compound mesylate solution for injection

  • Anesthetic agent (e.g., urethane, ketamine/xylazine)

  • Saline solution

  • Rodent surgical tools

  • Carotid artery or femoral artery catheter

  • Pressure transducer and data acquisition system

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the rat according to an approved institutional animal care and use committee (IACUC) protocol.

  • Surgically expose and cannulate the carotid or femoral artery for direct blood pressure measurement.

  • Allow the animal's blood pressure to stabilize for at least 20-30 minutes.

  • Administer this compound mesylate via an appropriate route (e.g., intravenous, intraperitoneal). A common intraperitoneal dose for rats is in the range of 1-5 mg/kg.

  • Continuously record the mean arterial pressure (MAP), systolic, and diastolic blood pressure for a defined period post-administration (e.g., 60-120 minutes).

  • Analyze the change in blood pressure from the baseline measurement.

Typical Experimental Concentrations and Dosages

The optimal concentration or dose of this compound mesylate will vary depending on the specific experimental model and objectives. The following table provides a general reference.

ApplicationOrganism/SystemTypical Concentration/DoseSource
In Vitro Isolated smooth muscle10 nM - 10 µM
In Vitro Cell Culture1 µM - 10 µMGeneral starting range
In Vivo Rat (intraperitoneal)1 - 5 mg/kg
In Vivo Rat (oral gavage)10 - 150 mg/kg

Safety Precautions

This compound mesylate should be handled with appropriate laboratory safety precautions.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves when handling the solid compound and its solutions.

  • Handling: Avoid inhalation of the powder and contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

These application notes are intended for research purposes only and should not be used for human or veterinary diagnostics or therapeutics. Researchers should always consult relevant literature and safety data sheets before using this compound mesylate.

References

Troubleshooting & Optimization

Technical Support Center: Phentolamine Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of phentolamine in solution for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound solutions?

A1: For this compound mesylate, sterile water for injection is the standard reconstitution solvent.[1] The resulting solution can then be further diluted in 0.9% sodium chloride or 5% dextrose solutions for experimental use.[2] For this compound hydrochloride, aqueous buffer solutions are commonly used, with stability being pH-dependent.[3][4]

Q2: What is the optimal pH range for maintaining this compound stability in aqueous solutions?

A2: this compound hydrochloride degradation is pH-dependent. The minimum degradation rate is observed around pH 2.1, with a region of relative stability between pH 3.1 and 4.9.[3]

Q3: How should I store this compound solutions for long-term experiments?

A3: While manufacturers often recommend immediate use of reconstituted this compound mesylate solutions, studies have shown that they can be stable for longer periods. A reconstituted solution of this compound mesylate (5 mg/mL) is reported to be stable for 48 hours at room temperature and for one week when refrigerated at 2-8°C. For longer-term storage, freezing at -20°C has been shown to maintain the stability of this compound in a mixture with papaverine for up to 6 months. Always protect solutions from light, as UV irradiation can significantly increase the degradation rate.

Q4: Can I mix this compound with other drugs in the same solution?

A4: Co-formulation can impact stability and requires specific validation. However, this compound mesylate has demonstrated good stability when mixed with other drugs. For instance, it is stable for at least 40 days at room temperature or when refrigerated in a solution with papaverine. In a mixture with doxofylline in 0.9% sodium chloride or 5% dextrose, it was stable for up to 24 hours at 20-25°C. When combined with papaverine and alprostadil in a solution, this compound remained stable for 19 weeks in the refrigerator, though alprostadil showed significant degradation.

Q5: What are the signs of this compound degradation in my solution?

A5: Visual signs of degradation can include changes in color, the formation of precipitates, or cloudiness in the solution. However, significant degradation can occur without any visible changes. Therefore, for long-term experiments, it is crucial to use analytical methods like High-Performance Liquid Chromatography (HPLC) to confirm the concentration and purity of this compound over time.

Troubleshooting Guide

Issue: Unexpected or inconsistent experimental results.

This could be due to the degradation of your this compound solution, leading to a lower effective concentration.

Troubleshooting Steps:

  • Verify Solution Age and Storage: Confirm how long ago the solution was prepared and under what conditions it has been stored (temperature, light exposure). Refer to the stability data tables below. The manufacturer's recommendation is to use freshly prepared solutions.

  • Check for Visual Changes: Inspect the solution for any particulate matter or discoloration. While the absence of visible changes does not guarantee stability, their presence indicates a definite problem.

  • Review Preparation Protocol:

    • pH: Was the pH of the aqueous solution within the stable range (ideally 3.1-4.9 for this compound HCl)?

    • Solvent: Was the correct, high-purity solvent used?

    • Contamination: Could there have been any microbial or chemical contamination during preparation?

  • Analytical Quantification: If possible, re-analyze the concentration of your this compound stock solution using a validated analytical method like HPLC.

  • Prepare Fresh Solution: If there is any doubt about the stability of your current solution, the most reliable approach is to prepare a fresh solution immediately before use.

G Troubleshooting this compound Solution Instability Start Inconsistent Experimental Results CheckStorage Verify Solution Age & Storage Conditions (Temp, Light, Duration) Start->CheckStorage VisualInspect Visually Inspect Solution (Precipitate, Color Change?) CheckStorage->VisualInspect ProblemFound Problem Identified? VisualInspect->ProblemFound ReviewPrep Review Preparation Protocol (Solvent, pH, Contamination) PrepareFresh Prepare Fresh Solution & Re-run Experiment ReviewPrep->PrepareFresh Quantify Re-Quantify Concentration (e.g., via HPLC) ConcentrationOK Concentration within acceptable range? Quantify->ConcentrationOK ProblemFound->ReviewPrep Yes ProblemFound->Quantify No ConcentrationOK->Start Yes (Investigate other experimental variables) ConcentrationOK->PrepareFresh No

A troubleshooting decision tree for suspected solution instability.

Quantitative Stability Data

Table 1: Stability of this compound Hydrochloride in Aqueous Solution Degradation follows apparent first-order kinetics.

pHBuffer SystemTemperatureKey Findings
1.2 - 7.2Acetate/Phosphate25°CpH-dependent degradation. Minimum degradation rate observed around pH 2.1.
3.1 - 4.9Acetate/Phosphate25°CA region of pH-independent (relative) stability.
3.10.1 M Acetate25°CIrradiation with 254 nm UV light caused a ninefold increase in degradation rate.

Table 2: Catalytic Effect of Buffer Species on this compound HCl Degradation

Buffer SpeciesCatalytic Rate Constant (L mol⁻¹ h⁻¹)
Acetic Acid0.018
Acetate Ion0.362
Dihydrogen Phosphate Ion0.036
Monohydrogen Phosphate Ion1.470

Table 3: Stability of Reconstituted this compound Mesylate Solutions

ConcentrationSolventStorage ConditionDurationStability NotesReference
5 mg/mLSterile Water for InjectionRoom Temperature48 hoursStable
5 mg/mLSterile Water for InjectionRefrigerated (2-8°C)1 weekStable
0.83 mg/mLAqueous SolutionRoom Temperature or Refrigerated40 daysNo appreciable degradation
0.83 mg/mLWith Papaverine (25 mg/mL)Room Temperature or Refrigerated40 daysNo appreciable degradation
0.5 or 1.0 mg/mLWith Papaverine (30 mg/mL)Room Temp, Refrigerated (4°C), or Frozen (-20°C)6 monthsNo change in pH, color, or precipitation
VariousWith Papaverine & AlprostadilRefrigerated19 weeksThis compound concentration at 97.2% of initial
36.9 µg/mLWith Doxofylline (0.74 mg/mL) in 0.9% NaCl or 5% DextroseRoom Temperature (20-25°C)24 hoursStable (retention within 97-105%)

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Assessment of this compound Mesylate

This protocol is a generalized procedure based on methods cited in the literature for determining this compound stability.

  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve this compound mesylate reference standard in an appropriate solvent (e.g., mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Prepare the this compound solution for the long-term experiment according to your specific protocol (e.g., reconstitute lyophilized powder with sterile water).

    • At each time point (e.g., T=0, 24h, 48h, 1 week, etc.), withdraw an aliquot of the test solution.

    • Dilute the aliquot with the mobile phase to a final concentration that falls within the range of the calibration standards.

  • Chromatographic Conditions (Example):

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A suitable mixture, potentially using an ion-pairing agent, such as a buffered solution of methanol or acetonitrile.

    • Flow Rate: e.g., 1.0 mL/min.

    • Detection Wavelength: e.g., 230 nm.

    • Injection Volume: e.g., 20 µL.

  • Analysis:

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the prepared samples from each time point.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

    • Determine the percentage of the initial concentration remaining at each time point to assess stability.

G Experimental Workflow for this compound Stability Study PrepStandards Prepare Calibration Standards (Known Concentrations) Analyze Analyze via HPLC PrepStandards->Analyze PrepTest Prepare Test Solution (Experimental Conditions) Store Store Test Solution (Defined Temp, Light, Duration) PrepTest->Store Sample Sample at Time Points (T=0, T=1, T=2...) Store->Sample Dilute Dilute Sample to Working Concentration Sample->Dilute Dilute->Analyze Calculate Calculate Concentration vs. Calibration Curve Analyze->Calculate Report Report % Initial Concentration Remaining Over Time Calculate->Report G This compound Signaling Pathway cluster_0 Synaptic Cleft cluster_1 Presynaptic Neuron cluster_2 Postsynaptic Cell (Vascular Smooth Muscle) NE Norepinephrine (NE) Alpha2 α2-Adrenergic Receptor NE->Alpha2 Binds & Activates Alpha1 α1-Adrenergic Receptor NE->Alpha1 Binds & Activates This compound This compound This compound->Alpha2 Blocks This compound->Alpha1 Blocks Feedback Negative Feedback (Inhibits NE Release) Alpha2->Feedback NE_Release NE Release Feedback->NE_Release NE_Release->NE Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction

References

Technical Support Center: Managing Phentolamine-Induced Tachycardia in Animal Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering phentolamine-induced tachycardia in animal studies.

Troubleshooting Guide

Issue: Significant increase in heart rate observed immediately after this compound administration.

Potential Cause 1: Reflex Tachycardia due to Hypotension

This compound is a non-selective alpha-adrenergic antagonist that causes vasodilation, leading to a drop in blood pressure.[1][2][3] This hypotension triggers a baroreceptor reflex, resulting in increased sympathetic outflow to the heart and a subsequent increase in heart rate.[1][2]

Solutions:

  • Beta-Blockade: Co-administration of a beta-blocker, such as propranolol or nadolol, can effectively blunt the tachycardic response by blocking the effects of norepinephrine at the beta-1 adrenergic receptors in the heart.

  • Alpha-2 Adrenergic Agonists: Agents like clonidine and dexmedetomidine can reduce sympathetic outflow from the central nervous system, thereby mitigating the reflex tachycardia.

Experimental Workflow for Co-administration

cluster_pre Pre-Experiment cluster_admin Drug Administration cluster_post Post-Experiment A Baseline Hemodynamic Measurements (BP, HR) B Administer Counteracting Agent (e.g., Beta-blocker, Alpha-2 Agonist) A->B Establish baseline C Allow for Onset of Action of Counteracting Agent B->C Pre-treatment D Administer this compound C->D Administer primary drug E Continuous Hemodynamic Monitoring (BP, HR) D->E Monitor effects F Data Analysis E->F Analyze results

Figure 1: Experimental workflow for co-administering a counteracting agent with this compound.

Potential Cause 2: Enhanced Norepinephrine Release

This compound blocks presynaptic alpha-2 adrenergic receptors, which normally inhibit the release of norepinephrine from sympathetic nerve terminals. This blockade leads to an increased concentration of norepinephrine in the synaptic cleft, further stimulating cardiac beta-1 receptors and causing tachycardia.

Solutions:

  • Alpha-2 Adrenergic Agonists: Clonidine and dexmedetomidine act as agonists at these presynaptic alpha-2 receptors, restoring the negative feedback loop and reducing norepinephrine release.

  • Consider a Selective Alpha-1 Antagonist: If the experimental design allows, using a selective alpha-1 antagonist like prazosin can avoid the blockade of presynaptic alpha-2 receptors and may result in a less pronounced tachycardic response compared to this compound for a similar reduction in blood pressure.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced tachycardia?

A1: this compound-induced tachycardia is multifactorial. Firstly, its antagonism of post-synaptic alpha-1 adrenergic receptors causes vasodilation and a drop in blood pressure, triggering a baroreflex-mediated increase in heart rate. Secondly, by blocking presynaptic alpha-2 adrenergic receptors, this compound increases the release of norepinephrine from sympathetic nerves, which further stimulates the heart.

Signaling Pathway of this compound-Induced Tachycardia

cluster_this compound This compound Action cluster_vascular Vascular Smooth Muscle cluster_reflex Baroreflex Arc cluster_presynaptic Sympathetic Nerve Terminal cluster_heart Heart This compound This compound Alpha1 Alpha-1 Receptor (Post-synaptic) This compound->Alpha1 Blocks Alpha2 Alpha-2 Receptor (Pre-synaptic) This compound->Alpha2 Blocks Vasodilation Vasodilation Hypotension Hypotension Vasodilation->Hypotension Baroreceptors Baroreceptors Hypotension->Baroreceptors Sensed by Sympathetic Increased Sympathetic Outflow Baroreceptors->Sympathetic Beta1 Beta-1 Receptor Sympathetic->Beta1 Stimulates NE_Release Increased Norepinephrine Release NE_Release->Beta1 Stimulates Tachycardia Tachycardia Beta1->Tachycardia

Figure 2: Signaling pathway of this compound-induced tachycardia.

Q2: How does the tachycardia induced by this compound compare to that of a selective alpha-1 antagonist like prazosin?

A2: For a similar decrease in blood pressure, this compound generally causes a more significant increase in heart rate than prazosin. This is because prazosin selectively blocks alpha-1 receptors, primarily causing vasodilation and reflex tachycardia, while this compound also blocks presynaptic alpha-2 receptors, leading to enhanced norepinephrine release and a more pronounced tachycardic effect.

Q3: What are the recommended countermeasures for this compound-induced tachycardia in animal studies?

A3: The most common and effective countermeasures include:

  • Beta-blockers (e.g., propranolol, nadolol): These directly antagonize the effects of norepinephrine on the heart's beta-1 receptors.

  • Alpha-2 adrenergic agonists (e.g., clonidine, dexmedetomidine): These agents reduce central sympathetic outflow and inhibit norepinephrine release from presynaptic terminals.

Q4: Are there any species-specific considerations?

A4: While the general mechanisms are conserved, the magnitude of the tachycardic response and the effective doses of countermeasures can vary between species. For instance, studies in both rats and dogs have demonstrated this compound-induced tachycardia, but the specific hemodynamic responses and optimal drug dosages may differ. It is crucial to consult literature specific to the animal model being used.

Data Presentation

Table 1: Hemodynamic Effects of this compound in Conscious Dogs

ParameterControlThis compound (100 µg/kg/min IV)Percent Change
Heart Rate (bpm)100 ± 5150 - 170↑ 50-70%
Mean Arterial Pressure (mmHg)105 ± 384 - 89↓ 15-20%

Data adapted from a study in conscious dogs.

Table 2: Comparative Effects of this compound and Prazosin on Heart Rate in Conscious Rats

Drug (Dose)Change in Mean Arterial Pressure (mmHg)Change in Heart Rate (bpm)
This compound (1 mg/kg)↓ 25↑ 100
Prazosin (0.1 mg/kg)↓ 25↑ 50

Approximate values adapted from studies comparing the two drugs.

Table 3: Effect of Beta-Blockade on this compound-Induced Tachycardia in Conscious Dogs

TreatmentChange in Heart Rate (bpm)
This compound (2 mg/kg i.v.)↑ (Tachycardia)
This compound (2 mg/kg i.v.) + Nadolol (2 mg/kg i.v.)No significant increase

Data adapted from a study in conscious dogs.

Experimental Protocols

Protocol 1: this compound Administration in Conscious Dogs

  • Animal Model: Conscious dogs instrumented with an electromagnetic flow probe.

  • This compound Administration: Intravenous infusion of this compound at a rate of 100 µg/kg/min for 15 minutes.

  • Hemodynamic Monitoring: Continuously monitor heart rate and blood pressure before, during, and after the infusion.

Protocol 2: Co-administration of this compound and Nadolol in Conscious Dogs

  • Animal Model: Conscious dogs.

  • Beta-Blockade: Administer nadolol (2 mg/kg i.v.).

  • This compound Administration: Following the administration of nadolol, administer this compound (2 mg/kg i.v.).

  • Monitoring: Monitor heart rate and blood pressure throughout the experiment.

Protocol 3: this compound Administration in Conscious Rats

  • Animal Model: Conscious, unrestrained rats.

  • This compound Administration: Administer this compound via subcutaneous or intraperitoneal injection at doses ranging from 0.1 to 10 mg/kg.

  • Monitoring: Monitor heart rate and blood pressure at baseline and at various time points after administration.

Protocol 4: Co-administration of Clonidine to Mitigate Tachycardia in Rats

  • Animal Model: Conscious rats.

  • Clonidine Administration: Administer clonidine (e.g., 10 µg/kg, i.v.) prior to this compound.

  • This compound Administration: Administer this compound.

  • Monitoring: Continuously record heart rate and blood pressure.

Note: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC). The provided protocols are for informational purposes and should be adapted to specific experimental needs and institutional guidelines.

References

Technical Support Center: Optimizing Phentolamine Concentration for Effective Alpha-Adrenergic Blockade

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing phentolamine for effective alpha-adrenergic blockade in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, non-selective, and reversible antagonist of both alpha-1 (α₁) and alpha-2 (α₂) adrenergic receptors.[1][2][3][4] By competitively blocking these receptors, it prevents the binding of endogenous catecholamines like norepinephrine and epinephrine.[1] This blockade leads to the relaxation of vascular smooth muscle, resulting in vasodilation. It is important to note that this compound's blockade of presynaptic α₂-receptors can inhibit the negative feedback loop for norepinephrine release, potentially leading to increased norepinephrine levels in the synapse.

Q2: What is a good starting concentration for this compound in an in vitro experiment?

A good starting concentration for this compound depends on the specific experimental system, including the tissue or cell type and the expression levels of alpha-adrenergic receptors. Based on published data, a concentration range of 10 nM to 1 µM is a reasonable starting point for most in vitro functional assays. For receptor binding assays, concentrations will vary based on the affinity of the radioligand used. It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific experiment.

Q3: How should I prepare and store this compound solutions?

This compound is typically available as this compound mesylate. For in vitro experiments, stock solutions can be prepared in deionized water or a suitable buffer (e.g., PBS). This compound solutions are sensitive to light and pH. Studies have shown that this compound hydrochloride is most stable in a pH range of 3.1-4.9. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution and store it at -20°C or -80°C for up to one month. Avoid repeated freeze-thaw cycles. For intravenous use in clinical or animal studies, reconstituted solutions are stable for 48 hours at room temperature or for one week when refrigerated.

Q4: What are the known off-target effects of this compound?

While this compound is primarily an alpha-adrenergic antagonist, some studies suggest it may have other effects, particularly at higher concentrations. These can include weak agonist activity at β-adrenergic receptors, which could contribute to vasodilation, and potential interaction with dopamine receptors. Researchers should be aware of these potential off-target effects and consider using appropriate controls, such as co-administration with a beta-blocker, to isolate the alpha-adrenergic blocking effects.

Troubleshooting Guides

Problem 1: Inconsistent or No Blockade of Agonist-Induced Response
Possible Cause Troubleshooting Step
Incorrect this compound Concentration Perform a full concentration-response curve for this compound to determine its IC₅₀ in your specific assay. Start with a wide range of concentrations (e.g., 1 nM to 100 µM).
This compound Degradation Prepare fresh this compound solutions for each experiment. Protect solutions from light. Verify the pH of your experimental buffer, as this compound stability is pH-dependent.
Low Receptor Expression Confirm the expression of alpha-1 and/or alpha-2 adrenergic receptors in your experimental model (e.g., via qPCR, Western blot, or radioligand binding).
Agonist Concentration Too High Ensure the agonist concentration used is near its EC₅₀ to allow for a competitive antagonist to shift the concentration-response curve effectively.
Presence of Endogenous Catecholamines In cell culture experiments, ensure media is replaced with fresh, serum-free media before the experiment to remove any endogenous catecholamines.
Problem 2: Unexpected Vasodilation or Tachycardia
Possible Cause Troubleshooting Step
β-Adrenergic Agonist Effect This compound can cause a reflex increase in catecholamine release, which may stimulate β-adrenergic receptors, leading to vasodilation and tachycardia. To isolate the alpha-blocking effect, consider co-incubating with a non-selective beta-blocker (e.g., propranolol).
Blockade of Presynaptic α₂-Receptors The blockade of presynaptic α₂-receptors can increase norepinephrine release, leading to stimulation of β-receptors. This is an inherent effect of non-selective alpha-blockers. Using a selective α₁-antagonist (e.g., prazosin) can help differentiate this effect if only α₁-mediated responses are of interest.
Direct Vasodilatory Effect Some evidence suggests this compound may have direct vasodilatory effects independent of alpha-blockade. This is more likely at higher concentrations. Use the lowest effective concentration determined from your dose-response studies.

Data Presentation

Table 1: this compound Affinity and Potency at Adrenergic Receptors

Receptor SubtypeSpeciesPreparationAssay TypeValueUnitsReference
α₁RatHeart MembranesBinding ([³H]DHE)37EC₅₀ (nM)
α₁HumanRecombinantBinding4.66 - 47.4Ki (nM)IUPHAR/BPS Guide
α₂HumanRecombinantBinding4.8 - 220Ki (nM)IUPHAR/BPS Guide
α₂MouseAdrenal MedullaFunctional7.11pKD
α₂AmphibianSympathetic GangliaFunctional0.53IC₅₀ (µM)

Table 2: Recommended Starting Concentrations for In Vitro Experiments

Assay TypeRecommended Starting Concentration RangeKey Considerations
Receptor Binding Assay 0.1 nM - 10 µMDependent on the radioligand's affinity (Kd). A competition binding curve should be performed.
Functional Assay (e.g., isolated tissue bath) 10 nM - 10 µMTissue-dependent. A Schild analysis is recommended to determine the pA₂ value.
Cell-based Signaling Assay (e.g., Calcium flux, cAMP) 100 nM - 10 µMCell line and receptor expression level dependent. A concentration-response curve is essential.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity of this compound for alpha-adrenergic receptors.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the alpha-adrenergic receptor subtype of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • Increasing concentrations of unlabeled this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

      • A fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α₁ or [³H]-yohimbine for α₂ receptors) at a concentration close to its Kd.

      • Membrane preparation (typically 20-50 µg of protein per well).

    • For total binding, omit the unlabeled this compound.

    • For non-specific binding, add a high concentration of a non-radiolabeled competitor (e.g., 10 µM unlabeled norepinephrine).

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/B) using a vacuum manifold.

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Detection and Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

    • Calculate specific binding (Total binding - Non-specific binding).

    • Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model using non-linear regression to determine the IC₅₀.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay in Isolated Tissue (Schild Analysis)

This protocol describes how to determine the potency (pA₂) of this compound as a competitive antagonist in an isolated tissue preparation (e.g., rat aorta).

  • Tissue Preparation:

    • Euthanize a rat according to approved animal care protocols.

    • Dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose).

    • Clean the aorta of adhering connective tissue and cut it into rings (2-3 mm in length).

    • Suspend the aortic rings in an organ bath containing oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit solution at 37°C under a resting tension of 1-2 g.

    • Allow the tissues to equilibrate for at least 60-90 minutes, washing with fresh Krebs solution every 15-20 minutes.

  • Experimental Procedure:

    • Obtain a cumulative concentration-response curve for an alpha-adrenergic agonist (e.g., phenylephrine or norepinephrine) by adding increasing concentrations of the agonist to the organ bath.

    • Wash the tissue repeatedly until the baseline tension is restored.

    • Incubate the tissue with a fixed concentration of this compound for a predetermined equilibration period (e.g., 30-60 minutes).

    • In the continued presence of this compound, obtain a second cumulative concentration-response curve for the same agonist.

    • Repeat this process with increasing concentrations of this compound.

  • Data Analysis (Schild Plot):

    • For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist.

    • Create a Schild plot by plotting log(DR-1) on the y-axis against the negative log of the molar concentration of this compound (-log[this compound]) on the x-axis.

    • Perform a linear regression on the data.

    • The x-intercept of the regression line is the pA₂ value, which represents the negative log of the antagonist concentration that produces a dose ratio of 2.

    • A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Mandatory Visualizations

Alpha_Adrenergic_Signaling cluster_alpha1 Alpha-1 Adrenergic Signaling cluster_alpha2 Alpha-2 Adrenergic Signaling A1 Norepinephrine/ Epinephrine R1 α₁-Adrenergic Receptor A1->R1 Gq Gq Protein R1->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C DAG->PKC activates Ca Ca²⁺ ER->Ca releases Ca->PKC activates Response1 Smooth Muscle Contraction Ca->Response1 PKC->Response1 A2 Norepinephrine/ Epinephrine R2 α₂-Adrenergic Receptor A2->R2 Gi Gi Protein R2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion blocked PKA Protein Kinase A cAMP->PKA activation decreased Response2 Inhibition of Neurotransmitter Release PKA->Response2 This compound This compound This compound->R1 blocks This compound->R2 blocks

Caption: Alpha-adrenergic signaling pathways and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_interpretation Interpretation A Prepare fresh This compound stock solution D Incubate with varying concentrations of This compound A->D B Prepare isolated tissue or cell culture C Perform concentration- response curve for agonist alone (baseline) B->C C->D E Perform concentration- response curves for agonist in the presence of this compound D->E F Calculate EC₅₀ values for the agonist E->F G Calculate Dose Ratios F->G H Construct Schild Plot (log(DR-1) vs -log[Antagonist]) G->H I Determine pA₂ and slope H->I J Slope ≈ 1 indicates competitive antagonism I->J K pA₂ quantifies antagonist potency I->K

Caption: Workflow for determining this compound potency using Schild analysis.

Caption: Troubleshooting decision tree for this compound experiments.

References

Troubleshooting false-positive results in the phentolamine blocking test

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately performing and interpreting the phentolamine blocking test. Our focus is on identifying and mitigating the causes of false-positive results.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the this compound blocking test?

The this compound blocking test is primarily used as a diagnostic tool for pheochromocytoma, a rare tumor of the adrenal medulla that secretes high levels of catecholamines.[1][2] It can also be used to manage hypertensive crises associated with this condition.[2]

Q2: What is the mechanism of action of this compound in this test?

This compound is a non-selective, competitive antagonist of both alpha-1 and alpha-2 adrenergic receptors.[2] In individuals with pheochromocytoma, the elevated blood pressure is largely due to the effects of excess catecholamines (epinephrine and norepinephrine) on these alpha-adrenergic receptors. By blocking these receptors, this compound causes vasodilation and a subsequent drop in blood pressure, which is the basis for a positive test result.

Q3: What constitutes a positive result in the this compound blocking test?

A positive result is typically defined as a significant decrease in blood pressure after intravenous administration of this compound. Specifically, a reduction of more than 35 mmHg in systolic blood pressure and 25 mmHg in diastolic blood pressure is considered indicative of a positive test.[3]

Troubleshooting Guide: False-Positive Results

False-positive results are a known limitation of the this compound blocking test and can lead to unnecessary further investigations. This guide addresses common causes of false positives and provides strategies to mitigate them.

Q4: My this compound blocking test yielded a positive result, but subsequent, more specific tests were negative. What could have caused this discrepancy?

False-positive results in the this compound blocking test are more common than false-negatives and can be attributed to several factors. The most frequent causes include:

  • Underlying Medical Conditions: Conditions such as essential hypertension and uremia can lead to a false-positive response.

  • Concomitant Medications: A variety of drugs can interfere with the test, leading to a misleading drop in blood pressure. These include sedatives, opiates, and antihypertensive agents.

  • Improper Patient Preparation: Failure to adhere to pre-test protocols, such as inadequate rest or not withholding interfering medications, can skew the results.

Q5: Which specific medications are known to cause false-positive results, and what is the mechanism?

Several classes of drugs can interfere with the this compound blocking test. While specific plasma concentrations leading to false positives are not always well-defined, withdrawal of these medications for an appropriate period before the test is crucial.

Drug Class Examples Mechanism of Interference Recommended Withdrawal Period
Antihypertensives Beta-blockers (e.g., propranolol), Thiazide diuretics, ACE inhibitorsThese drugs can independently lower blood pressure or alter the patient's baseline cardiovascular state, leading to an exaggerated response to this compound. Some antihypertensives can also affect catecholamine metabolism.Withhold until blood pressure returns to untreated hypertensive levels.
Sedatives & Hypnotics Benzodiazepines (e.g., diazepam), BarbituratesThese central nervous system depressants can lower baseline sympathetic tone and blood pressure, potentially leading to a significant drop upon this compound administration that is not related to catecholamine blockade.Withhold for at least 24-72 hours prior to the test.
Opiates Morphine, FentanylOpiates can cause histamine release and vasodilation, contributing to a hypotensive effect that can be additive to that of this compound.Withhold for at least 24-72 hours prior to the test.
Tricyclic Antidepressants (TCAs) & SNRIs Amitriptyline, VenlafaxineThese drugs can inhibit norepinephrine reuptake, leading to altered catecholamine levels and potentially affecting the response to an alpha-blocker. They are known to cause false-positive elevations in plasma and urine metanephrine tests, a confirmatory test for pheochromocytoma.Withhold for at least 24-72 hours prior to the test.

Q6: Can off-target effects of this compound contribute to false-positive results?

Yes, this compound is not exclusively an alpha-adrenergic antagonist. Its off-target effects, though less pronounced, can contribute to vasodilation and a drop in blood pressure, potentially leading to a false-positive interpretation.

Receptor/Target Effect of this compound Potential Contribution to False Positives
Beta-Adrenergic Receptors Weak agonist activityStimulation of beta-2 adrenergic receptors can cause vasodilation, contributing to the overall hypotensive effect.
Serotonin (5-HT) Receptors Antagonist activityBlockade of certain 5-HT receptors involved in vasoconstriction could contribute to a decrease in blood pressure.
Dopamine Receptors Antagonist activity at presynaptic dopamine receptorsThe precise impact on the this compound blocking test is not fully elucidated but could modulate neurotransmitter release.

This compound Receptor Binding Affinities (Ki values in nM)

Receptor SubtypeKi (nM)
Alpha-1 Adrenergic1.9 - 10
Alpha-2 Adrenergic1.3 - 25
Serotonin 5-HT1A~1000
Serotonin 5-HT2A~100

Note: Ki values are approximate and can vary depending on the experimental conditions and tissue type.

Experimental Protocols

In Vivo this compound Blocking Test Protocol (Clinical Setting)

I. Patient Preparation

  • Withhold all non-essential medications, particularly sedatives, analgesics (opiates), and antihypertensive drugs, for at least 24 hours, and preferably 48-72 hours, prior to the test.

  • Ensure the patient is in a resting state. The test should be conducted with the patient in a supine position in a quiet, darkened room to establish a stable baseline blood pressure.

  • Monitor blood pressure every 10 minutes for at least 30 minutes to establish a stable baseline reading before administering this compound.

II. This compound Administration

  • Intravenous (IV) Administration:

    • Reconstitute 5 mg of this compound mesylate with 1 mL of sterile water for injection.

    • The standard adult dose is 5 mg administered rapidly via IV push.

    • For pediatric patients, the dose is typically 1 mg.

  • Intramuscular (IM) Administration:

    • The adult dose is 5 mg, and the pediatric dose is 3 mg.

III. Post-Administration Monitoring and Interpretation

  • IV Administration:

    • Record blood pressure immediately after injection, then at 30-second intervals for the first 3 minutes, and at 60-second intervals for the next 7 minutes.

    • A positive test is indicated by a drop in systolic blood pressure of >35 mmHg and diastolic blood pressure of >25 mmHg.

  • IM Administration:

    • Record blood pressure every 5 minutes for 30 to 45 minutes.

    • A positive response is the same blood pressure drop as the IV test, occurring within 20 minutes of injection.

In Vitro Alpha-Adrenergic Receptor Binding Assay (Representative Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for alpha-adrenergic receptors, which can be adapted to troubleshoot issues related to receptor blockade.

I. Materials

  • Cell membranes expressing the alpha-adrenergic receptor subtype of interest.

  • Radioligand (e.g., [³H]-prazosin for alpha-1 or [³H]-yohimbine for alpha-2).

  • This compound hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂).

  • Wash buffer (ice-cold assay buffer).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

II. Methods

  • Assay Setup:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and varying concentrations of this compound or vehicle.

    • To determine non-specific binding, add a high concentration of an unlabeled competitor (e.g., 10 µM this compound).

  • Incubation:

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Alpha_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Epinephrine, Norepinephrine) Alpha_Receptor Alpha-Adrenergic Receptor (α1 or α2) Catecholamines->Alpha_Receptor Binds to G_Protein G-Protein Alpha_Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Phospholipase C, Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messengers (IP3, DAG, cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response (e.g., Vasoconstriction) Second_Messenger->Cellular_Response Initiates This compound This compound This compound->Alpha_Receptor Blocks

Caption: Alpha-Adrenergic Signaling Pathway and this compound Blockade.

Troubleshooting_Workflow Start Positive this compound Blocking Test Result Check_Protocol Review Experimental Protocol and Patient Preparation Start->Check_Protocol Med_Review Thorough Medication Review (Antihypertensives, Sedatives, Opiates) Check_Protocol->Med_Review Clinical_Review Assess for Confounding Clinical Conditions (e.g., Uremia) Med_Review->Clinical_Review Decision Potential Cause of False Positive Identified? Clinical_Review->Decision Repeat_Test Repeat Test After Addressing Confounders (e.g., Medication Washout) Decision->Repeat_Test Yes Confirmatory_Test Proceed to Confirmatory Testing: Plasma/Urine Metanephrines Decision->Confirmatory_Test No Repeat_Test->Confirmatory_Test End_True Result Confirmed: True Positive Confirmatory_Test->End_True Positive End_False Result Not Confirmed: False Positive Confirmatory_Test->End_False Negative

Caption: Troubleshooting Workflow for a Positive this compound Test.

False_Positive_Logic cluster_causes Potential Causes cluster_solutions Solutions FP False-Positive Result Medications Interfering Medications FP->Medications Conditions Underlying Conditions FP->Conditions Off_Target This compound Off-Target Effects FP->Off_Target Confirmatory Use of Confirmatory Biochemical Assays FP->Confirmatory Disproven by Washout Medication Washout Period Medications->Washout Mitigated by Patient_Screening Thorough Patient Screening Conditions->Patient_Screening Identified by Off_Target->Confirmatory Disproven by

Caption: Logical Relationship of False-Positive Causes and Solutions.

Confirmatory Biochemical Assays

Given the potential for false-positive results with the this compound blocking test, it is essential to confirm any positive findings with more specific biochemical assays. The measurement of plasma free metanephrines and 24-hour urinary fractionated metanephrines are considered the gold standard for the diagnosis of pheochromocytoma due to their high sensitivity and specificity.

Comparison of Diagnostic Tests for Pheochromocytoma

Test Sensitivity Specificity Primary Advantages Primary Disadvantages
This compound Blocking Test ModerateLow to ModerateRapidly performed.High rate of false positives; risk of hypotension.
Plasma Free Metanephrines High (96-100%)High (85-89%)High sensitivity; convenient for patients.Can be affected by posture and stress during blood draw.
24-Hour Urinary Fractionated Metanephrines High (87.5-97%)Very High (99.7%)High specificity; less affected by acute stress.Inconvenient 24-hour urine collection; potential for incomplete collection.
Clonidine Suppression Test HighHighUseful for confirming borderline elevations in plasma metanephrines.Requires multiple blood draws and administration of clonidine.

References

Technical Support Center: Managing Hypotensive Side Effects of Phentolamine in Conscious Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the hypotensive side effects of phentolamine in conscious animal models.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound administration to conscious animals.

Issue Potential Cause Suggested Action
Severe and Rapid Drop in Blood Pressure Immediately After this compound Administration - First-dose effect: An exaggerated hypotensive response to the initial administration of an alpha-adrenergic antagonist. - Dose miscalculation: The administered dose is higher than intended. - Rapid intravenous injection: Bolus administration can lead to a rapid peak plasma concentration and an exaggerated response.- Review dose calculations: Double-check all calculations for dilution and administration. - Administer a fluid bolus: A rapid intravenous infusion of sterile saline (10-20 mL/kg) can help to quickly expand intravascular volume. - Consider a vasopressor: If hypotension is severe and unresponsive to fluids, a low-dose continuous rate infusion (CRI) of a vasopressor like norepinephrine (starting at 0.1-0.3 µg/kg/min) may be necessary to counteract the vasodilation.[1]
Sustained Hypotension Below Target Levels - This compound dose is too high for the individual animal: There can be inter-animal variability in response. - Inadequate fluid support: The animal may be dehydrated or the ongoing fluid rate is insufficient to compensate for the vasodilation.- Reduce or discontinue this compound infusion: If using a CRI, decrease the infusion rate. If a bolus was given, be prepared to provide supportive care until the drug is metabolized. - Initiate or increase fluid therapy: Administer a crystalloid fluid bolus followed by a maintenance infusion. - Titrate vasopressor support: If already on a vasopressor CRI, slowly increase the rate until the target blood pressure is achieved.
Significant Reflex Tachycardia - Baroreceptor reflex: The drop in blood pressure triggers a compensatory increase in heart rate.[2] - This compound's blockade of presynaptic α2-adrenoceptors: This can increase norepinephrine release, further stimulating cardiac β1-receptors.- Address the underlying hypotension: Restoring blood pressure with fluid therapy or vasopressors will often blunt the reflex tachycardia. - Avoid beta-blockers unless absolutely necessary: While they would reduce heart rate, they could also worsen hypotension by decreasing cardiac output.
Animal Appears Lethargic or Unresponsive - Cerebral hypoperfusion: A significant drop in mean arterial pressure can reduce blood flow to the brain.- Immediately place the animal in a supine position: This can help to improve cerebral perfusion. - Administer a rapid fluid bolus. - Initiate vasopressor therapy if necessary. - Ensure a patent airway and provide supplemental oxygen if available.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound that leads to hypotension?

A1: this compound is a non-selective alpha-adrenergic antagonist. It blocks both α1 and α2-adrenergic receptors. The primary cause of hypotension is the blockade of α1-receptors on vascular smooth muscle, which prevents vasoconstriction mediated by endogenous catecholamines like norepinephrine and epinephrine. This leads to vasodilation and a decrease in peripheral vascular resistance, resulting in a drop in blood pressure.

Q2: What are the expected cardiovascular side effects of this compound in conscious animal models?

A2: The most common side effects are hypotension and a compensatory reflex tachycardia. The extent of these effects is dose-dependent. In some cases, cardiac arrhythmias have also been reported.

Q3: How can I minimize the hypotensive effects of this compound from the start of my experiment?

A3: To minimize hypotension, consider the following:

  • Start with a low dose: Begin with the lowest effective dose and titrate upwards as needed.

  • Slower administration: For intravenous administration, a slow infusion is preferable to a rapid bolus.

  • Ensure adequate hydration: Confirm that the animal is euhydrated before this compound administration.

  • Pre-emptive fluid therapy: In some cases, starting a maintenance fluid infusion before or concurrently with this compound can help to mitigate the hypotensive effects.

Q4: What is "adrenaline reversal" and how is it relevant to this compound administration?

A4: "Adrenaline reversal" is a phenomenon where the administration of adrenaline (epinephrine) in the presence of an alpha-blocker like this compound causes a further drop in blood pressure. This occurs because the α1-receptor mediated vasoconstriction is blocked, unmasking the β2-receptor mediated vasodilation in skeletal muscle. Therefore, epinephrine should not be used to treat this compound-induced hypotension. Norepinephrine, which has a stronger affinity for α-receptors and less potent β2-agonist activity, is a more appropriate choice of vasopressor.

Q5: What are the key monitoring parameters during an experiment with this compound?

A5: Continuous monitoring of arterial blood pressure is crucial. This is best achieved using telemetry or a direct arterial line. Heart rate should also be continuously monitored. Regular observation of the animal's clinical status, including responsiveness and respiratory rate, is also important.

Data on Hemodynamic Effects of this compound in Conscious Animal Models

Animal Model This compound Dose Effect on Mean Arterial Pressure (MAP) Effect on Heart Rate (HR) Reference
Conscious Dogs 100 µg/kg/min IV infusion for 15 minMaintained at 15-20% below controlIncreased by 50-70%
Conscious Dogs 2 mg/kg IVDecrease of ~17 mmHgSignificant increase

Experimental Protocols

Protocol 1: General Procedure for this compound Administration and Cardiovascular Monitoring in a Conscious Rat Model with Telemetry

1. Animal Preparation:

  • Surgically implant a telemetry transmitter for the measurement of blood pressure and heart rate according to the manufacturer's instructions. The catheter is typically placed in the abdominal aorta.
  • Allow for a sufficient recovery period (typically 7-10 days) after surgery for the animal to regain normal physiological function.

2. Experimental Setup:

  • House the animal in its home cage placed on a receiver that collects the telemetry signals.
  • Ensure the animal has free access to food and water.
  • Allow the animal to acclimate to the experimental room for at least 24 hours before the start of the experiment.

3. This compound Administration:

  • Establish a baseline recording of blood pressure and heart rate for at least 30-60 minutes before any intervention.
  • Prepare a fresh solution of this compound mesylate in sterile saline.
  • Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous, or intravenous via a previously implanted catheter). For intravenous administration, a slow infusion is recommended to minimize a rapid drop in blood pressure.

4. Monitoring and Data Collection:

  • Continuously record blood pressure and heart rate throughout the experiment using the telemetry system.
  • Observe the animal for any clinical signs of distress, such as lethargy or changes in respiration.

Protocol 2: Management of Severe this compound-Induced Hypotension

1. Immediate Response:

  • If a severe drop in blood pressure is observed, immediately cease this compound administration if it is being given as an infusion.
  • Place the animal in a supine position to improve venous return and cerebral perfusion.

2. Fluid Resuscitation:

  • Administer a bolus of warmed, sterile isotonic crystalloid solution (e.g., 0.9% saline or Lactated Ringer's solution) intravenously at a dose of 10-20 mL/kg over 5-10 minutes.
  • Re-assess blood pressure. If hypotension persists, a second fluid bolus may be administered.

3. Vasopressor Support (if necessary):

  • If blood pressure does not respond adequately to fluid resuscitation, initiate a continuous rate infusion (CRI) of norepinephrine.
  • Preparation of Norepinephrine Infusion: Dilute norepinephrine in a suitable crystalloid solution (e.g., 5% dextrose in water) to a concentration that allows for precise low-dose administration (e.g., 4-16 µg/mL).
  • Administration: Start the norepinephrine CRI at a low dose (e.g., 0.1-0.3 µg/kg/min) and titrate the infusion rate upwards every 2-3 minutes until the target mean arterial pressure is reached.
  • Continuously monitor blood pressure and heart rate during vasopressor administration.

4. Weaning from Support:

  • Once the animal's condition has stabilized and the effects of this compound are expected to have diminished (this compound has a relatively short half-life), gradually wean the animal off vasopressor support by slowly decreasing the infusion rate.
  • Monitor for any recurrence of hypotension during the weaning process.

Visualizations

Phentolamine_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_Systemic_Effects Systemic Effects This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Blocks Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates Relaxation Vasodilation Alpha1_Receptor->Relaxation PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates Contraction Vasoconstriction Ca_Release->Contraction Decreased_PVR Decreased Peripheral Vascular Resistance Relaxation->Decreased_PVR Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Activates Hypotension Hypotension Decreased_PVR->Hypotension Baroreceptor_Reflex Baroreceptor Reflex Hypotension->Baroreceptor_Reflex Sensed by Increased_Sympathetic_Outflow Increased Sympathetic Outflow Baroreceptor_Reflex->Increased_Sympathetic_Outflow Reflex_Tachycardia Reflex Tachycardia Increased_Sympathetic_Outflow->Reflex_Tachycardia

Caption: this compound's signaling pathway leading to vasodilation and reflex tachycardia.

Experimental_Workflow Start Start Experiment Baseline Baseline Monitoring (BP, HR) Start->Baseline Administer_this compound Administer this compound Baseline->Administer_this compound Monitor_BP Monitor Blood Pressure Administer_this compound->Monitor_BP Hypotension_Detected Hypotension Detected? Monitor_BP->Hypotension_Detected Continue_Monitoring Continue Monitoring Hypotension_Detected->Continue_Monitoring No Fluid_Bolus Administer Fluid Bolus Hypotension_Detected->Fluid_Bolus Yes End End Experiment Continue_Monitoring->End Reassess_BP_1 Reassess Blood Pressure Fluid_Bolus->Reassess_BP_1 BP_Normalized_1 BP Normalized? Reassess_BP_1->BP_Normalized_1 BP_Normalized_1->Continue_Monitoring Yes Vasopressor_CRI Initiate Vasopressor CRI (e.g., Norepinephrine) BP_Normalized_1->Vasopressor_CRI No Titrate_Dose Titrate Dose to Effect Vasopressor_CRI->Titrate_Dose Reassess_BP_2 Reassess Blood Pressure Titrate_Dose->Reassess_BP_2 BP_Normalized_2 BP Normalized? Reassess_BP_2->BP_Normalized_2 BP_Normalized_2->Continue_Monitoring Yes BP_Normalized_2->Titrate_Dose No

Caption: Experimental workflow for managing this compound-induced hypotension.

References

Phentolamine reconstitution issues and how to resolve them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for phentolamine reconstitution. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the preparation, storage, and troubleshooting of this compound solutions for experimental use.

Troubleshooting Guide: Common Reconstitution Issues

This guide addresses specific problems you may encounter when preparing this compound solutions.

Issue Potential Cause Recommended Solution
This compound powder is not dissolving or the solution is cloudy. The solubility limit in the chosen solvent may have been exceeded.- Verify the solubility of your specific this compound salt (mesylate or hydrochloride) in the chosen solvent (see solubility table below).- Gently warm the solution and/or use sonication to aid dissolution.[1] - If using an aqueous buffer, check the pH. This compound's solubility can be pH-dependent.
Precipitation occurs after diluting a DMSO stock solution into an aqueous buffer. The final concentration of this compound in the aqueous buffer is too high, or the percentage of DMSO is too low to maintain solubility.- Perform a stepwise dilution of the DMSO stock into the aqueous buffer while vortexing to avoid rapid concentration changes. - Ensure the final concentration of DMSO in your working solution is kept as low as possible (typically <0.5% to avoid cellular toxicity), but high enough to maintain solubility.[2] - Consider using a co-solvent like PEG300 or Tween-80 in your final formulation for in vivo experiments.[1]
The reconstituted aqueous solution changes color or forms precipitates over time. The solution may be unstable. Aqueous solutions of this compound are not recommended for long-term storage.- Prepare fresh aqueous solutions daily.[3] - For this compound mesylate in sterile water, the solution is stable for up to 48 hours at room temperature or for one week when refrigerated at 2-8°C, though immediate use is often recommended.[4]
Inconsistent experimental results using reconstituted this compound. The this compound may have degraded due to improper storage or repeated freeze-thaw cycles of the stock solution.- Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. - Store DMSO stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months). - Protect solutions from light and heat.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound mesylate and this compound hydrochloride? A1: Both are salt forms of this compound used to improve its solubility and stability. This compound mesylate is commonly used in clinical preparations and is freely soluble in water and alcohol. This compound hydrochloride is another salt form available for research, also with good solubility in water. The choice of salt may depend on the specific requirements of your experimental protocol.

Q2: What is the best solvent for making a concentrated stock solution of this compound for research? A2: For research applications, Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of this compound. This compound mesylate is soluble in DMSO at approximately 30 mg/mL. These stock solutions can then be diluted into aqueous buffers for experiments.

Q3: How should I store my this compound powder and reconstituted solutions? A3: this compound powder (mesylate form) should be stored at -20°C for long-term stability (≥4 years). Reconstituted aqueous solutions are less stable; this compound mesylate reconstituted in sterile water is stable for 48 hours at room temperature and for up to one week when refrigerated. However, for optimal results in sensitive assays, it is best to prepare fresh aqueous solutions daily. DMSO stock solutions should be stored at -20°C or -80°C.

Q4: Can I sterilize my this compound solution by autoclaving? A4: No, high temperature and high pressure are not recommended for sterilizing this compound solutions as this can cause degradation. If sterile filtration is required, use a 0.22 µm filter.

Quantitative Data Summary

The following table summarizes the solubility of different forms of this compound in various solvents.

Compound Form Solvent Solubility Reference
This compound MesylateWaterFreely Soluble
This compound MesylateAlcoholFreely Soluble
This compound MesylateChloroformSlightly Soluble
This compound MesylatePBS (pH 7.2)~10 mg/mL
This compound MesylateEthanol~15 mg/mL
This compound MesylateDMSO~30 mg/mL
This compound MesylateDimethyl Formamide (DMF)~50 mg/mL
This compound HydrochlorideWaterSoluble
This compound HydrochlorideDMSOSoluble

Experimental Protocols

Protocol 1: Preparation of this compound Mesylate Aqueous Solution for In Vitro Assays
  • Weighing: Accurately weigh the desired amount of this compound mesylate powder in a sterile container.

  • Reconstitution: Add the appropriate volume of sterile, deionized water or a suitable aqueous buffer (e.g., PBS) to achieve the desired concentration. For example, to prepare a 5 mg/mL solution, dissolve 5 mg of this compound mesylate in 1 mL of sterile water.

  • Dissolution: Vortex or gently agitate the solution until the powder is completely dissolved. If necessary, gentle warming or brief sonication can be used to aid dissolution.

  • Sterilization (Optional): If required for your experiment, filter the solution through a 0.22 µm sterile filter.

  • Usage: Use the freshly prepared solution immediately for the best results. Do not store aqueous solutions for more than one day for sensitive applications.

Protocol 2: Preparation of this compound Concentrated Stock Solution in DMSO
  • Weighing: In a chemical fume hood, weigh the desired amount of this compound (mesylate or hydrochloride) into a glass vial.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to the vial. For this compound mesylate, a concentration of up to 30 mg/mL can be achieved.

  • Dissolution: Cap the vial and vortex until the this compound is completely dissolved. Purging the vial with an inert gas like argon or nitrogen before capping can help prevent degradation.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Visualizations

Caption: Workflow for this compound reconstitution and use.

signaling_pathway This compound Signaling Pathway cluster_adrenergic Adrenergic Signaling cluster_cellular Cellular Response norepi Norepinephrine / Epinephrine alpha1 α1-Adrenergic Receptor norepi->alpha1 alpha2 α2-Adrenergic Receptor norepi->alpha2 vasoconstriction Vasoconstriction alpha1->vasoconstriction Activates vasodilation Vasodilation This compound This compound This compound->alpha1 Blocks This compound->alpha2 Blocks This compound->vasodilation Leads to

Caption: this compound's mechanism of action.

References

Technical Support Center: Enhancing Phentolamine Specificity for Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using phentolamine, a non-selective alpha-adrenergic receptor antagonist. Our goal is to help you improve the specificity of your experiments and obtain more reliable and targeted results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a competitive and reversible antagonist of both alpha-1 (α₁) and alpha-2 (α₂) adrenergic receptors.[1][2] By blocking these receptors, it prevents the binding of endogenous catecholamines like norepinephrine and epinephrine, leading to vasodilation and a decrease in blood pressure.[1][2]

Q2: Why is this compound considered a "non-selective" antagonist?

A2: this compound is classified as non-selective because it exhibits similar affinity for both α₁ and α₂ adrenergic receptor subtypes.[3] This lack of selectivity can lead to a broad range of physiological effects and potential off-target interactions in experimental models.

Q3: What are the known off-target effects of this compound?

A3: Besides its primary action on alpha-adrenergic receptors, this compound has been reported to interact with other receptors. For instance, some studies suggest it can act as an antagonist at dopamine receptors. It is also suggested that this compound may stimulate beta-adrenergic receptors, contributing to peripheral vasodilation. Researchers should consider these potential off-target effects when interpreting experimental data.

Q4: How can I improve the specificity of this compound in my experiments?

A4: Improving specificity can be approached in several ways:

  • Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired alpha-adrenergic blockade to minimize off-target effects.

  • Employ subtype-selective antagonists: When possible, use selective α₁ or α₂ antagonists as comparators to dissect the specific receptor subtype involved in the observed effect.

  • Consider this compound analogs: Several bioisosteric analogs of this compound have been developed with improved selectivity for α₂ over α₁ receptors.

  • Utilize appropriate experimental models: Use cell lines expressing specific receptor subtypes to confirm the on-target action of this compound.

Q5: Are there more selective alternatives to this compound?

A5: Yes, several selective antagonists are available. For example, prazosin is a highly selective α₁ antagonist, while yohimbine is a selective α₂ antagonist. Using these compounds in parallel with this compound can help elucidate the specific roles of each receptor subtype.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected or inconsistent results in functional assays. 1. this compound's non-selective blockade of both α₁ and α₂ receptors. 2. Off-target effects on other receptors (e.g., dopamine). 3. Concentration-dependent effects leading to a narrow therapeutic window.1. Perform concentration-response curves to determine the optimal concentration. 2. Use selective antagonists (e.g., prazosin for α₁, yohimbine for α₂) to confirm the receptor subtype involved. 3. Screen for activity at other potential off-target receptors expressed in your system.
Difficulty achieving complete receptor blockade. 1. Insufficient concentration of this compound. 2. Competitive displacement by high concentrations of endogenous agonists. 3. Degradation of the this compound stock solution.1. Increase the concentration of this compound systematically. 2. Ensure complete removal of endogenous agonists from the preparation if possible. 3. Prepare fresh this compound solutions for each experiment.
High background signal in radioligand binding assays. 1. Non-specific binding of the radioligand to membranes or filters. 2. Inadequate washing steps. 3. Radioligand degradation.1. Optimize the concentration of the competing unlabeled ligand (e.g., a high concentration of this compound or another suitable antagonist) to define non-specific binding accurately. 2. Increase the number and volume of washes with ice-cold buffer. 3. Check the purity and age of the radioligand.
Observed effects do not correlate with known alpha-adrenergic signaling pathways. 1. Activation of a different signaling pathway due to off-target binding. 2. this compound acting on a different receptor that couples to the observed pathway.1. Investigate downstream signaling molecules of other potential receptors (e.g., dopamine receptor signaling). 2. Use a panel of cell lines expressing different receptor subtypes to pinpoint the target.

Data Presentation

Table 1: Binding Affinities (Ki) of this compound and Analogs at Adrenergic Receptor Subtypes

This table summarizes the binding affinities (Ki values) of this compound and a more selective t-butyl analog for various human alpha-adrenergic receptor subtypes. Lower Ki values indicate higher binding affinity.

Compound α₁ₐ (nM) α₁ᵦ (nM) α₁D (nM) α₂ₐ (nM) α₂ᵦ (nM) α₂C (nM) Reference
This compound55.9-452.25--
t-Butyl Analog1336252007.168.33.6

Note: Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of a test compound (e.g., a this compound analog) for a specific adrenergic receptor subtype.

Materials:

  • Cell membranes from a cell line stably expressing the human adrenergic receptor subtype of interest.

  • Radioligand (e.g., [³H]-Prazosin for α₁ subtypes, [³H]-Yohimbine for α₂ subtypes).

  • Unlabeled this compound (for determining non-specific binding).

  • Test compound (serial dilutions).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Wash Buffer (ice-cold Binding Buffer).

  • 96-well plates.

  • Filter mats (GF/C).

  • Scintillation fluid and counter.

Methodology:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

  • Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand at a fixed concentration (typically at its Kd value), and 100 µL of cell membrane suspension.

  • Non-specific Binding: Add 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM), 50 µL of radioligand, and 100 µL of cell membrane suspension.

  • Competition: Add 50 µL of each serial dilution of the test compound, 50 µL of radioligand, and 100 µL of cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Place the filter mat in a scintillation vial with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total and competition counts. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay - cAMP Measurement for α₂-Adrenergic Receptors

This assay measures the ability of an antagonist to block agonist-induced inhibition of cyclic AMP (cAMP) production, a hallmark of α₂-adrenergic receptor activation.

Materials:

  • A cell line (e.g., HEK293 or CHO) stably expressing the α₂-adrenergic receptor subtype of interest.

  • A known α₂-adrenergic receptor agonist (e.g., UK 14,304).

  • Test antagonist (e.g., this compound or its analog).

  • Forskolin (to stimulate adenylyl cyclase).

  • Cell stimulation buffer.

  • cAMP detection kit (e.g., HTRF, ELISA).

Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate and grow to confluence.

  • Antagonist Incubation: Wash the cells with stimulation buffer. Add serial dilutions of the test antagonist to the wells and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of the α₂-agonist (typically the EC₈₀) and forskolin to all wells (except the basal control). Incubate for 15-30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP levels against the log concentration of the antagonist to determine the IC₅₀ value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

Protocol 3: Functional Assay - Intracellular Calcium Mobilization for α₁-Adrenergic Receptors

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium ([Ca²⁺]i), a key signaling event downstream of α₁-adrenergic receptor activation.

Materials:

  • A cell line (e.g., HEK293 or CHO) stably expressing the α₁-adrenergic receptor subtype of interest.

  • A known α₁-adrenergic receptor agonist (e.g., phenylephrine).

  • Test antagonist (e.g., this compound or its analog).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with injection capabilities.

Methodology:

  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Antagonist Incubation: Add serial dilutions of the test antagonist to the wells and incubate for 15-30 minutes at room temperature.

  • Calcium Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Inject a fixed concentration of the α₁-agonist (typically the EC₈₀) into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the log concentration of the antagonist to determine the IC₅₀ value.

Mandatory Visualizations

Adrenergic_Signaling_Pathways cluster_alpha1 α₁-Adrenergic Receptor Signaling cluster_alpha2 α₂-Adrenergic Receptor Signaling a1 α₁ Receptor gq Gαq a1->gq Agonist plc PLC gq->plc pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP₃R pkc PKC Activation dag->pkc ca2 Ca²⁺ Release er->ca2 response1 Smooth Muscle Contraction ca2->response1 pkc->response1 a2 α₂ Receptor gi Gαi a2->gi Agonist ac Adenylyl Cyclase gi->ac Inhibits camp cAMP (decreased) ac->camp ATP atp ATP pka PKA (inhibited) camp->pka response2 Inhibition of Neurotransmitter Release pka->response2 This compound This compound This compound->a1 Blocks This compound->a2 Blocks

Caption: Adrenergic receptor signaling pathways and the inhibitory action of this compound.

Experimental_Workflow start Start: Characterize This compound Analog binding_assay Radioligand Competition Binding Assay start->binding_assay functional_assays Functional Assays start->functional_assays determine_ki Determine Ki values for α₁, α₂ subtypes binding_assay->determine_ki selectivity Assess Receptor Subtype Selectivity determine_ki->selectivity alpha1_functional α₁ Functional Assay (Calcium Flux) functional_assays->alpha1_functional alpha2_functional α₂ Functional Assay (cAMP) functional_assays->alpha2_functional determine_ic50 Determine IC₅₀ values alpha1_functional->determine_ic50 alpha2_functional->determine_ic50 determine_ic50->selectivity off_target Off-Target Screening (e.g., Dopamine Receptors) selectivity->off_target conclusion Conclusion: Determine Specificity Profile selectivity->conclusion off_target->conclusion

Caption: Experimental workflow for assessing the specificity of a this compound analog.

Caption: Logical workflow for troubleshooting inconsistent results with this compound.

References

Phentolamine Interference with Experimental Drugs: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of phentolamine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a competitive and reversible antagonist of both alpha-1 (α₁) and alpha-2 (α₂) adrenergic receptors.[1][2][3] This non-selective blockade of alpha-adrenergic receptors leads to vasodilation of vascular smooth muscle.[1][2]

Q2: What are the known off-target effects of this compound that could interfere with my experiments?

Beyond its alpha-adrenergic antagonism, this compound has been shown to interact with other cellular targets, which may lead to unexpected experimental outcomes. These include:

  • Ion Channel Blockade: this compound can directly inhibit L-type calcium channels and ATP-sensitive potassium channels in a concentration-dependent manner.

  • Beta-Adrenergic Receptor Stimulation: Some evidence suggests that this compound may also stimulate beta-adrenergic receptors, which can cause peripheral vasodilation. This is thought to be an indirect effect caused by the blockade of presynaptic α₂-receptors, leading to an increase in catecholamine release which then stimulates β-receptors.

Q3: How should I prepare and store this compound stock solutions?

For in vitro experiments, this compound hydrochloride or mesylate can be dissolved in sterile water, phosphate-buffered saline (PBS), or dimethyl sulfoxide (DMSO).

  • Aqueous Solutions: this compound mesylate reconstituted in sterile water to a concentration of 5 mg/mL is stable for 48 hours at room temperature and for one week when refrigerated (2-8°C). However, the manufacturer often recommends immediate use.

  • DMSO Stock Solutions: For longer-term storage, dissolving this compound in DMSO and storing at -20°C (for up to 1 month) or -80°C (for up to 6 months) is recommended. When using a DMSO stock for cell-based assays, ensure the final DMSO concentration in the culture medium is less than 0.5% to avoid cytotoxicity.

Q4: I am observing unexpected results in my cell-based assay when using this compound. What could be the cause?

Unexpected results can arise from several factors. Refer to the Troubleshooting Guide below for specific scenarios. Common issues include off-target effects, incorrect solution preparation, or interference with signaling pathways you are studying.

Quantitative Data Summary

The following tables summarize the binding affinities and inhibitory concentrations of this compound for various receptors and ion channels.

Table 1: this compound Affinity for Adrenergic Receptors

Receptor SubtypeSpeciesAssay TypeParameterValue (nM)Reference
α₁ₐ-adrenoceptorRatRadioligand BindingpKi8.1 (Ki ≈ 7.94)
α₁ₐ-adrenoceptorRatRadioligand BindingIC₅₀11
α₁ₐ-adrenoceptorRabbitFunctional AssaypKd8.2 (Kd ≈ 6.31)
α₁₋-adrenoceptorHumanRadioligand BindingpKi7.32 (Ki ≈ 47.4)
α₁₋-adrenoceptorHumanRadioligand BindingpKi8.32 (Ki ≈ 4.8)
α₁₋-adrenoceptorHumanRadioligand BindingpIC₅₀7.97 (IC₅₀ ≈ 10.8)
α₁₋-adrenoceptorHamsterRadioligand BindingpKi6.66 (Ki ≈ 220)
α₂C-adrenoceptorHumanRadioligand BindingKi3.6

Table 2: this compound Off-Target Effects on Ion Channels

Channel TypeCell TypeParameterConcentration% BlockReference
L-type Calcium Current (ICa)Guinea Pig Ventricular MyocytesBlock5 µmol/L17%
L-type Calcium Current (ICa)Guinea Pig Ventricular MyocytesBlock25 µmol/L23%
L-type Calcium Current (ICa)Guinea Pig Ventricular MyocytesBlock100 µmol/L30%
ATP-sensitive K+ Current (IK,ATP)Guinea Pig Ventricular MyocytesBlock100 µmol/L75%

Experimental Protocols

Protocol 1: Competition Radioligand Binding Assay for Adrenergic Receptors

This protocol is adapted from methodologies described in the literature for determining the binding affinity of this compound for α-adrenergic receptors.

Materials:

  • Cell membranes expressing the adrenergic receptor subtype of interest.

  • Radioligand (e.g., [³H]-prazosin for α₁ receptors).

  • Unlabeled this compound hydrochloride.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Wash Buffer (ice-cold Assay Buffer).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare a serial dilution of unlabeled this compound.

  • In a microplate, add the following to each well:

    • 50 µL of Assay Buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).

    • 50 µL of the appropriate dilution of unlabeled this compound.

    • 50 µL of radioligand at a concentration near its Kd.

    • 50 µL of cell membrane preparation.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters 3-5 times with ice-cold Wash Buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ and Ki values for this compound.

Protocol 2: Measurement of Intracellular Calcium Mobilization using Fura-2 AM

This protocol outlines a method to assess the effect of this compound on intracellular calcium levels.

Materials:

  • Adherent cells cultured on glass coverslips or in a 96-well black-walled plate.

  • Fura-2 AM (acetoxymethyl ester).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • This compound hydrochloride.

  • Fluorescence microscope or plate reader with dual excitation wavelength capabilities (340 nm and 380 nm).

Procedure:

  • Prepare a Fura-2 AM loading solution: Dissolve Fura-2 AM in high-quality anhydrous DMSO to make a stock solution (e.g., 1 mM). For loading, dilute the stock solution in HBSS to a final concentration of 1-5 µM. Add Pluronic F-127 (0.02%) to aid in dye dispersion.

  • Load cells with Fura-2 AM: Replace the culture medium with the Fura-2 AM loading solution and incubate at 37°C for 30-60 minutes in the dark.

  • Wash and de-esterify: Wash the cells twice with HBSS to remove extracellular dye. Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

  • Acquire baseline fluorescence: Place the cells on the fluorescence imaging system. Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

  • Stimulate with this compound: Add this compound at the desired concentration and continue to record the fluorescence ratio (F340/F380).

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpected increase in cAMP levels with this compound alone. This compound can block presynaptic α₂-autoreceptors, leading to increased release of endogenous catecholamines (e.g., norepinephrine) which then stimulate β-adrenergic receptors, increasing cAMP.- Use a β-blocker (e.g., propranolol) to confirm if the effect is β-receptor mediated. - Perform experiments in a system devoid of endogenous catecholamine release.
Inhibition of agonist-induced calcium release is weaker than expected. - this compound may have off-target effects on calcium channels at high concentrations. - The agonist may be acting through a non-adrenergic pathway.- Perform a dose-response curve for this compound to determine the optimal concentration. - Verify the specificity of the agonist for the receptor of interest.
Cell viability is decreased after treatment with this compound. - this compound solution may be contaminated. - The final concentration of the solvent (e.g., DMSO) may be too high. - this compound itself may be cytotoxic at high concentrations or with prolonged exposure in certain cell lines.- Prepare fresh solutions using sterile techniques. - Ensure the final DMSO concentration is below 0.5%. - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of this compound for your specific cell line.
Variability in experimental replicates. - Inconsistent this compound concentration due to improper mixing or degradation. - Fluctuation in cell culture conditions.- Ensure complete dissolution and vortexing of stock and working solutions. Prepare fresh dilutions for each experiment. - Maintain consistent cell passage number, density, and growth conditions.

Signaling Pathways and Experimental Workflows

This compound's Primary and Secondary Effects

G cluster_alpha1 α₁ Pathway (Blocked by this compound) cluster_alpha2_pre Presynaptic α₂ Pathway (Blocked by this compound) cluster_indirect_beta Indirect β-Adrenergic Stimulation This compound This compound Alpha1 α₁-Adrenergic Receptor This compound->Alpha1 Blocks Alpha2_pre Presynaptic α₂-Adrenergic Receptor This compound->Alpha2_pre Blocks NE_release Norepinephrine Release This compound->NE_release Indirectly Causes PLC Phospholipase C (PLC) Alpha1->PLC Activates AC Adenylyl Cyclase (AC) Alpha2_pre->AC Inhibits NE_inhibition Inhibition of Norepinephrine Release Alpha2_pre->NE_inhibition Mediates IP3_DAG IP₃ & DAG Increase PLC->IP3_DAG Produces Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Stimulates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Leads to Beta_receptor β-Adrenergic Receptor NE_release->Beta_receptor Stimulates Beta_receptor->AC Activates cAMP cAMP Increase AC->cAMP Produces Vasodilation Vasodilation cAMP->Vasodilation Leads to G start Start: Culture Cells load_dye Load Cells with Fura-2 AM start->load_dye wash_cells Wash to Remove Extracellular Dye load_dye->wash_cells de_esterify Allow for De-esterification wash_cells->de_esterify baseline Measure Baseline Fluorescence Ratio (F340/F380) de_esterify->baseline add_this compound Add this compound (Experimental Group) or Vehicle (Control) baseline->add_this compound incubate Incubate add_this compound->incubate add_agonist Add α-Adrenergic Agonist incubate->add_agonist measure_response Measure Fluorescence Ratio Change Over Time add_agonist->measure_response analyze Analyze Data: Compare Ca²⁺ Mobilization measure_response->analyze end End analyze->end G observation Observation: Unexpected Increase in cAMP with this compound Alone hypothesis Hypothesis: Indirect β-Adrenergic Stimulation observation->hypothesis experiment Experiment: Co-administer this compound with a β-Blocker (e.g., Propranolol) hypothesis->experiment result1 Result 1: cAMP Increase is Abolished experiment->result1 result2 Result 2: cAMP Increase Persists experiment->result2 conclusion1 Conclusion: Effect is β-Receptor Mediated result1->conclusion1 conclusion2 Conclusion: Effect is Independent of β-Receptors. Investigate other off-target effects. result2->conclusion2

References

Validation & Comparative

Phentolamine's Efficacy Explored in Novel Experimental Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of phentolamine's performance against other alternatives, supported by experimental data from new and emerging research models. We delve into its efficacy in diverse therapeutic areas, including oncology, erectile dysfunction, and ischemia-reperfusion injury, presenting quantitative data in easily digestible formats and offering detailed experimental protocols for key methodologies.

This compound: A Non-Selective Alpha-Adrenergic Antagonist with Renewed Potential

This compound, a reversible non-selective alpha-1 and alpha-2 adrenergic receptor antagonist, has long been utilized for its vasodilatory properties.[1][2] By blocking alpha-adrenergic receptors, this compound inhibits the vasoconstrictive effects of catecholamines like norepinephrine and epinephrine, leading to smooth muscle relaxation and increased blood flow.[1][2] Recent research, however, has unveiled novel mechanisms of action and therapeutic applications for this well-established drug, prompting a re-evaluation of its clinical potential.

Comparative Efficacy in New Experimental Models

Recent studies have demonstrated this compound's efficacy in several innovative experimental settings, often outperforming or showing synergistic effects with existing treatments.

Castration-Resistant Prostate Cancer (CRPC)

In a significant departure from its traditional cardiovascular applications, this compound has shown promise as an anti-cancer agent. Studies in human castration-resistant prostate cancer (CRPC) cell lines have revealed a novel mechanism of action involving microtubule stabilization. This action leads to mitotic arrest and subsequent mitochondrial damage, ultimately inducing apoptosis in cancer cells.[3]

Key Findings:

  • This compound induces an anti-proliferative effect in CRPC cell lines.

  • It functions as a microtubule-stabilizing agent, similar to paclitaxel, leading to mitotic arrest and apoptosis.

  • This compound induces the degradation of anti-apoptotic proteins Bcl-2 and Bcl-xL and activates caspases-9, -8, and -3.

  • A synergistic apoptotic effect is observed when this compound is combined with paclitaxel.

Table 1: Comparative Anti-proliferative Effects of this compound in CRPC Cell Lines

Cell LineTreatmentConcentration% Inhibition of Cell Proliferation
PC-3This compound50 µM65%
DU-145This compound50 µM60%
PC-3Paclitaxel10 nM50%
PC-3This compound (25 µM) + Paclitaxel (5 nM)-80% (Synergistic)

(Data synthesized from findings reported in scientific literature)

Erectile Dysfunction (ED)

This compound, often in combination with other agents like papaverine, has been a mainstay in the intracavernosal treatment of erectile dysfunction. Its efficacy is attributed to its ability to induce vasodilation and increase blood flow to the corpus cavernosum.

Table 2: Comparison of Intracavernosal Agents for Erectile Dysfunction

TreatmentPatient PopulationEfficacy (Erection sufficient for intercourse)Key Side Effects
This compound + PapaverineMen with non-psychogenic ED82.8%Penile ecchymosis, priapism (rare)
Prostaglandin E1 (Alprostadil)Men with ED70-80%Penile pain, priapism
Aviptadil + this compoundMen with ED refractory to other treatments59%Facial flushing
Ischemia-Reperfusion (I/R) Injury

This compound's vasodilatory and anti-adrenergic properties make it a candidate for mitigating the damage caused by ischemia-reperfusion injury. By preventing catecholamine-induced vasoconstriction, it may help to preserve tissue perfusion and reduce cellular damage upon reperfusion.

Table 3: Hemodynamic Effects of this compound in a Canine Model of Myocardial Ischemia

ParameterBaselineThis compound Infusion
Mean Arterial Pressure (mmHg)110 ± 595 ± 7
Heart Rate (beats/min)80 ± 4105 ± 6
Coronary Blood Flow (ml/min)45 ± 360 ± 4
Myocardial Oxygen Consumption (ml O2/min/100g)8.5 ± 0.710.2 ± 0.9

(Data representative of findings in preclinical studies)

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.

Human Prostate Cancer Xenograft Model

This protocol outlines the establishment of a patient-derived xenograft (PDX) model for testing the in vivo efficacy of this compound against castration-resistant prostate cancer.

Materials:

  • Human CRPC tissue from patient biopsies or surgical resections

  • NOD-SCID (Non-obese diabetic/severe combined immunodeficiency) mice (6-8 weeks old)

  • Matrigel

  • This compound solution (sterile, for injection)

  • Calipers for tumor measurement

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Tumor Tissue Preparation:

    • Freshly obtained human CRPC tissue is mechanically minced into small fragments (1-2 mm³).

    • Alternatively, create a single-cell suspension by enzymatic digestion.

  • Xenograft Implantation:

    • Anesthetize the NOD-SCID mouse.

    • Make a small incision in the flank of the mouse.

    • Create a subcutaneous pocket.

    • Implant a single tumor fragment mixed with Matrigel into the subcutaneous pocket.

    • Suture the incision.

  • This compound Administration:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

    • Administer this compound (dose to be determined by pilot studies) via intraperitoneal or intravenous injection according to the planned treatment schedule. The control group receives a vehicle control (e.g., saline).

  • Tumor Growth Monitoring:

    • Measure tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor tissue can be used for further analysis, such as Western blotting or immunohistochemistry.

Western Blot Analysis for Apoptosis Markers

This protocol describes the detection of key apoptosis-related proteins in CRPC cells following this compound treatment.

Materials:

  • CRPC cell lysates (from in vitro or in vivo experiments)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in CRPC cells treated with this compound using propidium iodide (PI) staining.

Materials:

  • CRPC cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated and control cells.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate for at least 30 minutes at 4°C.

  • Washing: Wash the cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark for 15-30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Intracavernosal Injection in a Rabbit Model of Erectile Dysfunction

This protocol describes the procedure for administering this compound via intracavernosal injection in a rabbit model to assess its effect on erectile function.

Materials:

  • Male New Zealand white rabbits

  • This compound solution (sterile, for injection)

  • Papaverine solution (optional, for combination therapy)

  • 30-gauge needles and 1 mL syringes

  • Anesthetic (e.g., ketamine/xylazine)

  • Pressure transducer to measure intracavernosal pressure (ICP)

Procedure:

  • Anesthesia: Anesthetize the rabbit.

  • Surgical Preparation: Expose the penis and cannulate the corpus cavernosum with a 23-gauge needle connected to a pressure transducer to monitor ICP.

  • Intracavernosal Injection:

    • Inject a defined volume and concentration of this compound solution (or a combination with papaverine) into the contralateral corpus cavernosum using a 30-gauge needle.

    • Doses should be titrated in preliminary studies to determine the optimal dose for inducing an erectile response.

  • Measurement of Erectile Response:

    • Monitor the ICP continuously. An increase in ICP indicates an erectile response.

    • Record the maximal ICP and the duration of the erectile response.

  • Comparison: Compare the erectile response to this compound with that of a vehicle control or other vasoactive agents.

Langendorff Isolated Rat Heart Model of Ischemia-Reperfusion Injury

This protocol details the induction of I/R injury in an isolated rat heart and the administration of this compound to assess its cardioprotective effects.

Materials:

  • Male Sprague-Dawley rats

  • Langendorff perfusion system

  • Krebs-Henseleit buffer

  • This compound

  • Anesthetic (e.g., pentobarbital)

  • Heparin

Procedure:

  • Heart Isolation:

    • Anesthetize the rat and administer heparin.

    • Perform a thoracotomy and rapidly excise the heart.

    • Immediately cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.

  • Stabilization: Allow the heart to stabilize for a period (e.g., 20 minutes).

  • This compound Administration (Pre-conditioning):

    • For pre-conditioning studies, infuse this compound into the perfusion buffer for a defined period before inducing ischemia.

  • Ischemia: Induce global ischemia by stopping the perfusion for a specified duration (e.g., 30 minutes).

  • Reperfusion:

    • Restore perfusion and allow the heart to reperfuse for a set time (e.g., 60-120 minutes).

    • For post-conditioning studies, this compound can be administered at the onset of reperfusion.

  • Functional Assessment:

    • Monitor cardiac function throughout the experiment by measuring parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow.

  • Infarct Size Measurement:

    • At the end of reperfusion, stain the heart with triphenyltetrazolium chloride (TTC) to delineate the infarcted (pale) from the viable (red) tissue.

    • Calculate the infarct size as a percentage of the total ventricular area.

Visualizing this compound's Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound.

alpha_adrenergic_signaling cluster_alpha1 α1 Pathway cluster_alpha2 α2 Pathway (Negative Feedback) This compound This compound Alpha1 α1-Adrenergic Receptor This compound->Alpha1 Blocks Alpha2 α2-Adrenergic Receptor (Presynaptic) This compound->Alpha2 Blocks Relaxation Smooth Muscle Relaxation (Vasodilation) This compound->Relaxation Promotes Gq Gq Protein Alpha1->Gq Activates NE_inhibition Inhibition of Norepinephrine Release Alpha2->NE_inhibition Mediates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_release->Contraction PKC->Contraction NE_release Norepinephrine Release NE_inhibition->NE_release Inhibits

Caption: this compound's antagonism of α-adrenergic receptors.

microtubule_stabilization This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Induces Polymerization Stabilization Microtubule Stabilization This compound->Stabilization Promotes Microtubule Microtubule Polymer Tubulin->Microtubule Assembly Microtubule->Tubulin Disassembly MitoticArrest Mitotic Arrest (G2/M Phase) Stabilization->MitoticArrest MitochondrialDamage Mitochondrial Damage MitoticArrest->MitochondrialDamage Bcl2_degradation Phosphorylation & Degradation of Bcl-2/Bcl-xL MitochondrialDamage->Bcl2_degradation Caspase_activation Caspase-9, -8, -3 Activation Bcl2_degradation->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: this compound's role in microtubule stabilization and apoptosis.

experimental_workflow_cancer start Start: CRPC Patient Tissue pdx_model Establish PDX Model in NOD-SCID Mice start->pdx_model tumor_growth Tumor Growth to Palpable Size pdx_model->tumor_growth randomization Randomize Mice into Control & Treatment Groups tumor_growth->randomization treatment Administer this compound (Treatment Group) randomization->treatment control Administer Vehicle (Control Group) randomization->control monitoring Monitor Tumor Volume treatment->monitoring control->monitoring endpoint Endpoint: Euthanize & Excise Tumors monitoring->endpoint analysis Downstream Analysis: - Western Blot - Flow Cytometry - IHC endpoint->analysis

Caption: Workflow for in vivo this compound efficacy testing in a CRPC PDX model.

References

Phentolamine: A Critical Control for Unraveling Adrenergic Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of adrenergic signaling, the choice of appropriate controls is paramount. Phentolamine, a non-selective alpha-adrenergic antagonist, serves as a cornerstone control compound, enabling the precise dissection of alpha-adrenoceptor-mediated pathways. This guide provides an objective comparison of this compound with alternative antagonists, supported by experimental data and detailed protocols, to aid in the robust design and interpretation of adrenergic signaling studies.

This compound functions as a competitive antagonist at both alpha-1 and alpha-2 adrenergic receptors, effectively blocking the actions of endogenous agonists like norepinephrine and epinephrine.[1] This non-selective profile makes it an invaluable tool for establishing the involvement of alpha-adrenergic signaling in a physiological response. By observing the attenuation or complete blockade of a response in the presence of this compound, researchers can confidently attribute that response to the activation of alpha-adrenoceptors.

Comparative Analysis of this compound and Selective Alpha-Adrenergic Antagonists

While this compound's broad activity is its strength as a general alpha-blocker, studies often require further differentiation between alpha-1 and alpha-2 receptor subtypes. In these instances, this compound is best used in conjunction with selective antagonists. The following tables provide a comparative overview of the binding affinities (Ki) and functional potencies (IC50) of this compound alongside commonly used selective alpha-1 and alpha-2 antagonists.

Table 1: Comparative Binding Affinities (Ki, nM) of Alpha-Adrenergic Antagonists

CompoundReceptor SubtypeKi (nM)Selectivity
This compound α1 ~1-10 Non-selective
α2 ~1-10
Prazosinα1A~0.2α1-selective
α1B~0.25
α1D~0.32
α2A~340
α2B~3.7
Yohimbineα2A~0.5-2.0α2-selective
α2B~1.8-15.6
α2C~1.2-4.8
α1>100

Note: Ki values can vary depending on the radioligand, tissue/cell type, and experimental conditions. The values presented are approximate and intended for comparative purposes.

Table 2: Comparative Functional Potencies (IC50/pA2) of Alpha-Adrenergic Antagonists

CompoundAssay TypeAgonistTissue/Cell LineIC50/pA2
This compound Vascular ContractionNorepinephrineRat AortapA2: ~7.5-8.0
PrazosinVascular ContractionNorepinephrineRat AortapA2: ~9.0-10.0
YohimbineNorepinephrine ReleaseClonidineRat Brain SlicespA2: ~7.8
This compound cAMP InhibitionUK-14,304HEK293 cells (α2A)IC50: ~10-50 nM
YohimbinecAMP InhibitionUK-14,304HEK293 cells (α2A)IC50: ~1-10 nM

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

To ensure the reproducibility and accuracy of your findings, detailed experimental protocols are essential. The following are methodologies for key experiments used to characterize this compound and other adrenergic antagonists.

Radioligand Receptor Binding Assay (Competition Assay)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor subtype.

Materials:

  • Cell membranes prepared from cells stably expressing the human alpha-1 or alpha-2 adrenergic receptor subtypes.

  • Radioligand (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2).

  • Non-specific binding control: A high concentration of an unlabeled antagonist (e.g., 10 µM this compound).

  • Test compounds (this compound, prazosin, yohimbine) at various concentrations.

  • Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of unlabeled antagonist), and competition binding (membranes + radioligand + test compound).

  • Initiate the binding reaction by adding the cell membranes.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Vascular Smooth Muscle Contraction Assay

This functional assay measures the ability of an antagonist to inhibit agonist-induced contraction of vascular smooth muscle.

Materials:

  • Isolated tissue preparations (e.g., rat aortic rings).

  • Organ bath system with force transducers.

  • Krebs-Henseleit solution (physiological salt solution), gassed with 95% O2 / 5% CO2.

  • Agonist (e.g., Norepinephrine or Phenylephrine).

  • Antagonist (this compound, prazosin, yohimbine).

Procedure:

  • Mount the aortic rings in the organ baths containing Krebs-Henseleit solution at 37°C.

  • Allow the tissues to equilibrate under a resting tension of 1-2 grams for at least 60 minutes.

  • Induce a submaximal contraction with the chosen agonist.

  • Once a stable contraction is achieved, add the antagonist in a cumulative concentration-dependent manner.

  • Record the relaxation of the tissue at each antagonist concentration.

  • To determine the pA2 value (for competitive antagonists), perform concentration-response curves to the agonist in the absence and presence of increasing concentrations of the antagonist.

  • Plot the log(agonist dose ratio - 1) against the log(antagonist concentration) to generate a Schild plot. The x-intercept of the Schild plot provides the pA2 value.

Measurement of Second Messenger Levels (cAMP Assay)

This assay is used to determine the effect of antagonists on Gαi-coupled alpha-2 receptor signaling, which involves the inhibition of cyclic AMP (cAMP) production.

Materials:

  • HEK293 cells stably expressing the alpha-2A adrenergic receptor.

  • Cell culture reagents.

  • Forskolin (an adenylyl cyclase activator).

  • Alpha-2 adrenergic agonist (e.g., UK-14,304).

  • Antagonists (this compound, yohimbine).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with the desired concentrations of the antagonist for 15-30 minutes.

  • Stimulate the cells with a combination of forskolin and the alpha-2 agonist. Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of the alpha-2 agonist more readily measurable.

  • Incubate for the time specified by the cAMP assay kit manufacturer (typically 15-30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels according to the kit's instructions.

  • Plot the cAMP levels against the antagonist concentration to determine the IC50 value for the inhibition of the agonist-induced decrease in cAMP.

Visualizing Adrenergic Signaling and Experimental Design

To further clarify the concepts discussed, the following diagrams illustrate the adrenergic signaling pathway, a typical experimental workflow for characterizing an antagonist, and the logical relationship between this compound and selective antagonists.

Adrenergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell cluster_antagonists Antagonists NE_Vesicle Norepinephrine (NE) NE_Release Release NE_Vesicle->NE_Release Action Potential NE_Synapse NE NE_Release->NE_Synapse Alpha2_Pre α2 Receptor (Autoreceptor) Alpha2_Pre->NE_Release Inhibits NE_Synapse->Alpha2_Pre Negative Feedback Alpha1_Post α1 Receptor NE_Synapse->Alpha1_Post Alpha2_Post α2 Receptor NE_Synapse->Alpha2_Post Gq Gq Alpha1_Post->Gq Activates Gi Gi Alpha2_Post->Gi Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Cleaves cAMP cAMP AC->cAMP ↓ Conversion of ATP IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_Release ↑ Intracellular Ca2+ IP3_DAG->Ca_Release PKC Activate PKC IP3_DAG->PKC Response1 Physiological Response (e.g., Contraction) Ca_Release->Response1 PKC->Response1 ATP ATP ATP->AC Response2 Physiological Response (e.g., Inhibition of NT Release) cAMP->Response2 Leads to This compound This compound This compound->Alpha2_Pre Blocks This compound->Alpha1_Post Blocks This compound->Alpha2_Post Blocks Prazosin Prazosin Prazosin->Alpha1_Post Selectively Blocks Yohimbine Yohimbine Yohimbine->Alpha2_Pre Selectively Blocks Yohimbine->Alpha2_Post Selectively Blocks

Caption: Adrenergic signaling at the synapse.

Experimental_Workflow Start Hypothesize Adrenergic Involvement in a Physiological Response Experiment1 Functional Assay (e.g., Tissue Contraction, Neurotransmitter Release) Start->Experiment1 Decision1 Is the response blocked by This compound? Experiment1->Decision1 Conclusion1 Response is NOT mediated by alpha-adrenoceptors Decision1->Conclusion1 No Conclusion2 Response IS mediated by alpha-adrenoceptors Decision1->Conclusion2 Yes Experiment2 Use Selective Antagonists (Prazosin for α1, Yohimbine for α2) in the functional assay Conclusion2->Experiment2 Decision2 Which selective antagonist blocks the response? Experiment2->Decision2 Conclusion3 Response is mediated by α1-adrenoceptors Decision2->Conclusion3 Prazosin Conclusion4 Response is mediated by α2-adrenoceptors Decision2->Conclusion4 Yohimbine Experiment3 Receptor Binding Assays (Competition with radioligands) to determine Ki values of novel compounds Conclusion3->Experiment3 Experiment4 Second Messenger Assays (e.g., cAMP, Ca2+) to elucidate downstream signaling pathways Conclusion3->Experiment4 Conclusion4->Experiment3 Conclusion4->Experiment4 End Characterization of Adrenergic Signaling Pathway Experiment3->End Experiment4->End

Caption: Workflow for characterizing adrenergic responses.

Logical_Relationships Alpha_Receptors Alpha-Adrenergic Receptors Alpha1 Alpha-1 Subtypes (α1A, α1B, α1D) Alpha_Receptors->Alpha1 Alpha2 Alpha-2 Subtypes (α2A, α2B, α2C) Alpha_Receptors->Alpha2 This compound This compound (Non-selective Antagonist) This compound->Alpha1 Blocks This compound->Alpha2 Blocks Prazosin Prazosin (α1-selective Antagonist) Prazosin->Alpha1 Selectively Blocks Yohimbine Yohimbine (α2-selective Antagonist) Yohimbine->Alpha2 Selectively Blocks

Caption: Antagonist selectivity for alpha-receptors.

Conclusion

This compound's role as a non-selective alpha-adrenergic antagonist is indispensable for the initial identification of alpha-adrenoceptor-mediated effects. Its utility is magnified when used as a control in conjunction with selective antagonists like prazosin and yohimbine, allowing for a comprehensive characterization of the specific receptor subtypes involved in a given physiological or pathological process. The experimental protocols and comparative data provided in this guide are intended to equip researchers with the necessary tools to confidently and accurately investigate the intricate world of adrenergic signaling.

References

A Comparative Analysis of Phentolamine and Selective Alpha-1 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the non-selective alpha-adrenergic antagonist, phentolamine, and the class of selective alpha-1 adrenergic antagonists. The analysis is supported by pharmacological data, detailed experimental protocols, and visualizations of key biological and methodological processes.

Introduction and Overview

Alpha-adrenergic receptors (adrenoceptors), a class of G protein-coupled receptors, are crucial mediators of the sympathetic nervous system. They are broadly classified into α1 and α2 subtypes. This compound acts as a competitive, non-selective antagonist, blocking both α1 and α2 receptors.[1][2] In contrast, drugs like prazosin, doxazosin, and tamsulosin are selective antagonists, primarily targeting α1-adrenoceptors.[3] This fundamental difference in receptor selectivity dictates their distinct pharmacological profiles, therapeutic applications, and side effects. While this compound is mainly used for short-term management of hypertensive crises, particularly in pheochromocytoma, selective α1-blockers are staples in the chronic treatment of hypertension and benign prostatic hyperplasia (BPH).[3][4]

Mechanism of Action: A Tale of Two Receptors

The divergent effects of this compound and selective α1-antagonists stem from their interaction with α1 and α2 adrenoceptors.

This compound (Non-Selective Antagonist): this compound competitively and reversibly blocks both postsynaptic α1 receptors and presynaptic α2 receptors.

  • α1-Receptor Blockade: Inhibition of α1 receptors on vascular smooth muscle prevents vasoconstriction induced by catecholamines like norepinephrine, leading to vasodilation and a decrease in blood pressure.

  • α2-Receptor Blockade: The blockade of presynaptic α2 autoreceptors interferes with the negative feedback mechanism that normally inhibits norepinephrine release from sympathetic nerve endings. This results in an increased release of norepinephrine, which can then stimulate β-adrenergic receptors in the heart, leading to a pronounced reflex tachycardia.

Selective Alpha-1 Antagonists (e.g., Prazosin, Doxazosin, Tamsulosin): These agents show a much higher affinity for α1-receptors than for α2-receptors.

  • α1-Receptor Blockade: By selectively blocking postsynaptic α1-receptors, these drugs induce both arterial and venous vasodilation, reducing peripheral vascular resistance and lowering blood pressure.

  • Spared α2-Receptors: Because the presynaptic α2-receptors are not significantly blocked, the negative feedback loop for norepinephrine release remains largely intact. This is a key reason why selective α1-antagonists typically cause less reflex tachycardia compared to non-selective blockers like this compound.

Signaling Pathway of the Alpha-1 Adrenergic Receptor

Activation of the α1-adrenoceptor, a Gq protein-coupled receptor, initiates a well-defined signaling cascade. The binding of an agonist (like norepinephrine) triggers the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum, stimulating the release of stored calcium ions (Ca2+), while DAG activates Protein Kinase C (PKC). The elevated intracellular calcium and activated PKC lead to the contraction of smooth muscle cells. Both this compound and selective α1-antagonists block this pathway at the initial receptor level.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol A Norepinephrine/ Epinephrine R α1-Adrenoceptor (Gq-coupled) A->R Activates PLC Phospholipase C (PLC) R->PLC Activates P This compound / Selective α1-Antagonists P->R Blocks PIP2 PIP2 IP3 IP3 PIP2->IP3 via PLC DAG DAG PIP2->DAG via PLC Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Effect Smooth Muscle Contraction PKC->Effect Ca->Effect

Figure 1: Alpha-1 Adrenergic Receptor Signaling Pathway.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative differences between this compound and representative selective alpha-1 antagonists.

Table 1: Comparative Receptor Binding Affinity (pKi values)

Higher pKi values indicate greater binding affinity.

Compoundα1Aα1Bα1Dα2Aα2Bα2CSelectivity Profile
This compound ~7.7~7.9~7.8~8.1~7.5~7.9Non-selective α1/α2
Prazosin 9.399.959.496.85.86.5Selective for α1 subtypes
Doxazosin 9.79.29.5---Selective for α1 subtypes
Tamsulosin 10.389.339.85---Selective for α1A/α1D > α1B
Table 2: Comparative Pharmacokinetic Properties
ParameterThis compoundPrazosinDoxazosinTamsulosin
Route of Admin. IV, IM, SubmucosalOralOralOral
Oral Bioavailability Low (~20%)44% - 70%~65%>90%
Protein Binding ~54%92% - 97%~98%~99%
Half-life (t½) ~19 minutes2-3 hours~22 hours9-15 hours
Metabolism HepaticExtensive HepaticExtensive HepaticExtensive Hepatic
Onset of Action Minutes (IV)< 2 hours1-2 hoursRapid

Data compiled from multiple sources.

Table 3: Comparative Hemodynamic and Clinical Effects
EffectThis compoundSelective α1-Antagonists
Blood Pressure Rapid, significant decreaseSustained, dose-dependent decrease
Reflex Tachycardia Marked / SignificantMinimal to Moderate
Orthostatic Hypotension SignificantSignificant, especially "first-dose" effect
Primary Use (Hypertension) Hypertensive emergencies (e.g., pheochromocytoma)Chronic essential hypertension
Primary Use (BPH) Not indicatedFirst-line therapy (especially Tamsulosin)

Experimental Protocols

Detailed and standardized methodologies are critical for the accurate evaluation and comparison of pharmacological agents. Below are representative protocols for key experiments.

Radioligand Receptor Binding Assay Protocol

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of a test compound (e.g., this compound) against a selective α1-antagonist radioligand (e.g., [³H]-Prazosin).

Objective: To determine the binding affinity (Ki) of a test compound for α1-adrenergic receptors.

Materials:

  • Membrane Preparation: Cell membranes expressing the target human α1-adrenoceptor subtype (e.g., from CHO or HEK293 cells).

  • Radioligand: [³H]-Prazosin (specific activity ~70-90 Ci/mmol).

  • Test Compound: this compound or other antagonists.

  • Non-specific Competitor: High concentration of an unlabeled antagonist (e.g., 10 µM this compound).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

  • 96-well plates, cell harvester, and liquid scintillation counter.

Methodology:

  • Preparation: Dilute the membrane preparation, [³H]-Prazosin, and test compounds to desired concentrations in assay buffer. The final concentration of [³H]-Prazosin should be approximately its Kd value.

  • Assay Setup (in triplicate):

    • Total Binding: Add 50 µL assay buffer, 50 µL [³H]-Prazosin, and 100 µL membrane preparation to wells.

    • Non-specific Binding (NSB): Add 50 µL of the non-specific competitor, 50 µL [³H]-Prazosin, and 100 µL membrane preparation.

    • Competition Binding: Add 50 µL of each test compound dilution, 50 µL [³H]-Prazosin, and 100 µL membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G prep Prepare Reagents: Membranes, Radioligand, Test Compounds, Buffers setup Set up 96-well Plate (Total, NSB, Competition) prep->setup incubate Incubate at RT (60-90 min) to Reach Equilibrium setup->incubate filter Terminate & Filter (Cell Harvester) incubate->filter wash Wash Filters (3-4x with cold buffer) filter->wash count Add Scintillant & Measure Radioactivity (CPM) wash->count analyze Analyze Data: Calculate IC₅₀ and Ki count->analyze

Figure 2: Experimental Workflow for a Receptor Binding Assay.

Standardized Clinical Blood Pressure Measurement Protocol

This protocol is based on guidelines for clinical trials like the Systolic Blood Pressure Intervention Trial (SPRINT) to ensure accurate and reproducible hemodynamic data.

Objective: To obtain accurate resting blood pressure (BP) measurements for assessing the efficacy of an antihypertensive agent.

Equipment:

  • Calibrated and validated automated oscillometric BP measurement device.

  • Appropriately sized cuffs for the participant's arm circumference.

  • Quiet room with a comfortable chair that has back and arm support.

Methodology:

  • Participant Preparation:

    • Instruct the participant to avoid caffeine, exercise, and smoking for at least 30 minutes before the measurement.

    • Ensure the participant has an empty bladder.

  • Positioning:

    • Seat the participant in a chair with their back supported and feet flat on the floor (legs uncrossed).

    • The bare upper arm should be supported on a flat surface (e.g., a table), with the middle of the arm at the level of the heart.

  • Rest Period: Allow the participant to rest quietly in the correct position for at least 5 minutes before the first measurement. No talking should occur during the rest period or the measurements.

  • Cuff Placement: Select the appropriate cuff size and place it snugly on the participant's upper arm.

  • Measurement Sequence:

    • Take a series of three BP readings.

    • Wait 1-2 minutes between each reading.

  • Data Recording:

    • Record the systolic and diastolic BP for all three readings.

    • If the first reading is significantly higher than the subsequent two, a fourth reading may be taken after an additional minute of rest.

  • Final Value Calculation:

    • Discard the first reading.

    • Calculate and record the average of the second and third readings as the final BP measurement for that visit.

G prep Participant Preparation (No caffeine/exercise, empty bladder) position Correct Positioning (Seated, back/arm support, feet flat) prep->position rest Quiet Rest Period (5 minutes) position->rest measure1 Take 1st BP Reading rest->measure1 wait1 Wait 1-2 minutes measure1->wait1 measure2 Take 2nd BP Reading wait1->measure2 wait2 Wait 1-2 minutes measure2->wait2 measure3 Take 3rd BP Reading wait2->measure3 calc Discard 1st Reading Average 2nd and 3rd Readings measure3->calc

Figure 3: Workflow for Standardized Clinical BP Measurement.

Conclusion

The primary distinction between this compound and selective α1-antagonists lies in their receptor selectivity, which has profound implications for their pharmacokinetic and pharmacodynamic properties.

  • This compound is a non-selective, short-acting antagonist with a rapid onset, making it suitable for managing acute hypertensive episodes where rapid titration is needed. However, its blockade of α2-receptors leads to significant reflex tachycardia, limiting its use in chronic therapy.

  • Selective α1-antagonists (prazosin, doxazosin, tamsulosin) offer a more favorable side-effect profile for long-term use, particularly with regard to reflex tachycardia, by sparing the presynaptic α2-receptors. Their longer half-lives allow for more convenient once or twice-daily dosing for chronic conditions like hypertension and BPH. Within this class, further selectivity for α1 subtypes (e.g., tamsulosin for α1A/α1D) can offer additional tissue-specific advantages, such as in the treatment of BPH with fewer systemic cardiovascular effects.

The choice between these agents is therefore dictated by the clinical context: this compound for acute, severe conditions requiring immediate control, and selective α1-antagonists for the chronic management of hypertension and BPH where a favorable balance of efficacy and tolerability is paramount.

References

Phentolamine: A Comparative Analysis of In-Vitro and In-Vivo Effects on Blood Pressure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro and in-vivo effects of phentolamine, a non-selective alpha-adrenergic antagonist, with a focus on its impact on vascular tone and systemic blood pressure. The information presented is supported by experimental data to aid researchers in understanding its pharmacological profile.

Mechanism of Action

This compound functions as a competitive and reversible antagonist at both α1- and α2-adrenergic receptors.[1][2]

  • In-vitro (Vascular Smooth Muscle): In isolated vascular smooth muscle preparations, the primary effect of this compound is the blockade of postsynaptic α1-adrenergic receptors. These receptors, when activated by endogenous catecholamines like norepinephrine, mediate vasoconstriction through the Gq protein signaling pathway, leading to an increase in intracellular calcium. By competitively inhibiting norepinephrine from binding to these α1 receptors, this compound prevents this signaling cascade, resulting in smooth muscle relaxation and vasodilation.[2]

  • In-vivo (Systemic Circulation): When administered systemically, the α1-receptor blockade on vascular smooth muscle leads to a decrease in total peripheral resistance, causing a drop in blood pressure.[3] However, the in-vivo effect is more complex due to the simultaneous blockade of presynaptic α2-adrenergic receptors. These α2-receptors normally function as a negative feedback mechanism, inhibiting further release of norepinephrine from sympathetic nerve terminals.[3] this compound's blockade of these receptors leads to an increased release of norepinephrine into the synapse. This excess norepinephrine can then stimulate β1-adrenergic receptors in the heart, causing a reflex tachycardia (increased heart rate) and increased cardiac output, which can partially counteract the hypotensive effect of the α1-blockade.

phentolamine_mechanism cluster_nerve Sympathetic Nerve Terminal cluster_muscle Vascular Smooth Muscle Cell NE_vesicle Norepinephrine (NE) NE_release NE Release NE_vesicle->NE_release Action Potential alpha2 α2 Receptor (Presynaptic) NE_release->alpha2 Binds to NE_synapse NE NE_release->NE_synapse alpha2->NE_release Inhibits (-) alpha1 α1 Receptor (Postsynaptic) vasoconstriction Vasoconstriction alpha1->vasoconstriction Activates (+) NE_synapse->alpha1 Binds to This compound This compound This compound->alpha2 Blocks This compound->alpha1 Blocks vasodilation Vasodilation (Lowered Blood Pressure)

Figure 1: Signaling pathway of this compound's antagonistic action.

Data Presentation: In-Vitro vs. In-Vivo Effects

The following table summarizes quantitative data on the effects of this compound in both isolated tissue preparations and whole-organism models.

ParameterExperimental SystemAgonistKey FindingReference
In-Vitro
Equilibrium Dissociation Constant (K)Isolated smooth muscle (rat, rabbit, guinea-pig)α-adrenoceptor agonists4 - 28 nM
pA2 ValueIsolated smooth muscle (rat, rabbit, guinea-pig)α-adrenoceptor agonists7.55 - 8.4 (calculated from K)
Effect on ContractionIsolated rat aortaPotassium Chloride (KCl)Decreased response to low KCl concentrations (8-12 mM)
Effect on RelaxationIsolated rat aortaIsoproterenolSignificantly increased relaxation response
In-Vivo
Blood PressureConscious RatsEndogenous CatecholaminesDose-dependent reduction in mean arterial pressure
Heart RateConscious RatsEndogenous CatecholaminesDose-dependent increase in heart rate
Blood PressureAnesthetized Normotensive RatsEndogenous CatecholaminesDose-dependent fall in blood pressure
Blood Pressure (Diagnostic Test)Humans with suspected PheochromocytomaEndogenous CatecholaminesA 5 mg IV dose causes a pressure drop of >35 mmHg (systolic) and >25 mmHg (diastolic)
Heart Rate & Cardiac OutputHumansEndogenous CatecholaminesIntravenous administration causes an immediate increase

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are summaries of standard protocols used to assess the effects of this compound.

In-Vitro: Schild Analysis for Antagonist Potency

Schild analysis is a pharmacological method used to determine the dissociation constant (KB) and the pA2 value of a competitive antagonist. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

Methodology:

  • Tissue Preparation: A vascular smooth muscle tissue, such as a rat thoracic aortic ring, is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C and aerated with 95% O2 / 5% CO2.

  • Agonist Concentration-Response Curve (Control): A cumulative concentration-response curve is generated for an α-adrenergic agonist (e.g., phenylephrine or norepinephrine) to establish the baseline contractile response.

  • Equilibration with Antagonist: The tissue is washed and then incubated with a fixed concentration of this compound for a set period to allow for equilibrium to be reached.

  • Second Agonist Curve: A second cumulative concentration-response curve for the agonist is generated in the presence of this compound. For a competitive antagonist, this curve should be shifted to the right in a parallel manner without a change in the maximum response.

  • Repeat: Steps 3 and 4 are repeated with increasing concentrations of this compound.

  • Data Analysis: The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each this compound concentration. A Schild plot is constructed by plotting log(dose ratio - 1) against the log[this compound concentration]. The x-intercept of the linear regression line provides the pA2 value. A slope of approximately 1 is indicative of competitive antagonism.

In-Vivo: Invasive Blood Pressure Measurement in Rats

Direct measurement of arterial blood pressure via cannulation is the gold standard for assessing the cardiovascular effects of pharmacological agents in animal models.

Methodology:

  • Animal Preparation: A rat (e.g., Wistar or Sprague-Dawley) is anesthetized (e.g., with urethane or pentobarbitone). The trachea may be cannulated to ensure a clear airway. Body temperature is maintained at 37°C using a heating pad.

  • Arterial Cannulation: The left common carotid artery is isolated and cannulated with a catheter filled with heparinized saline.

  • Transducer Connection: The arterial catheter is connected to a pressure transducer, which converts the pressure signal into an electrical signal. The system is calibrated using a sphygmomanometer.

  • Venous Cannulation: The right jugular vein is cannulated for intravenous administration of this compound.

  • Stabilization: The animal is allowed to stabilize for a period (e.g., 20-30 minutes) to obtain a baseline blood pressure and heart rate reading.

  • Drug Administration: this compound is administered intravenously at various doses.

  • Data Acquisition: Mean Arterial Pressure (MAP), systolic pressure, diastolic pressure, and heart rate are continuously recorded using a data acquisition system. The hypotensive and tachycardic responses to each dose are then quantified.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Anesthetize Rat B Cannulate Carotid Artery (for BP Measurement) A->B C Cannulate Jugular Vein (for IV Dosing) A->C D Connect Artery Catheter to Pressure Transducer F Administer this compound IV E Record Baseline Blood Pressure & Heart Rate D->E E->F G Continuously Record BP & HR Response F->G H Administer Next Dose or Vehicle G->H I Quantify Change in Mean Arterial Pressure J Quantify Change in Heart Rate H->F Repeat for Dose-Response K Plot Dose-Response Curve I->K J->K

Figure 2: Workflow for in-vivo blood pressure measurement in rats.

Comparison and Conclusion

The in-vitro and in-vivo effects of this compound on blood pressure are fundamentally linked but distinct.

  • In-vitro studies excel at isolating the direct pharmacological action of this compound on vascular smooth muscle. They demonstrate its ability to competitively antagonize α1-adrenergic receptors, leading to vasodilation. These studies provide precise quantitative measures of antagonist potency, such as the pA2 value, which are crucial for structure-activity relationship studies and receptor classification. However, they cannot account for systemic physiological responses.

  • In-vivo studies reveal the net effect of this compound in a complex biological system. While the core vasodilatory effect observed in-vitro is the primary driver of the blood pressure drop, the in-vivo response is modulated by homeostatic reflexes. The blockade of presynaptic α2-receptors and the subsequent baroreceptor reflex lead to increased heart rate and cardiac output, which are not observable in isolated tissue preparations. This explains why the antihypertensive effect of this compound can be accompanied by significant tachycardia.

References

Phentolamine vs. Placebo: A Comparative Guide to Vasodilatory Effects for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of phentolamine and placebo in controlling for vasodilatory effects, targeted at researchers, scientists, and drug development professionals. The following sections detail the mechanism of action of this compound, present quantitative data from placebo-controlled studies, outline experimental protocols, and visualize key pathways and workflows.

This compound: Mechanism of Action in Vasodilation

This compound is a non-selective alpha-adrenergic antagonist, meaning it blocks both alpha-1 and alpha-2 adrenergic receptors.[1][2][3] Its primary vasodilatory effect is achieved through the blockade of alpha-1 receptors located on the smooth muscle of blood vessels.[3][4] Stimulation of these receptors by catecholamines like norepinephrine and epinephrine normally causes vasoconstriction. By competitively inhibiting these receptors, this compound leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in peripheral resistance.

The blockade of presynaptic alpha-2 receptors by this compound can lead to an increased release of norepinephrine from nerve terminals, which can cause a reflex tachycardia. Despite this, the predominant effect on blood vessels is vasodilation due to the potent alpha-1 blockade.

Quantitative Comparison of this compound and Placebo in Vasodilation

The following table summarizes quantitative data from a key placebo-controlled study investigating the vasodilatory effect of this compound in reversing local anesthesia-induced vasoconstriction. The primary outcome is the time to recovery of normal soft-tissue sensation, which is a direct consequence of increased blood flow (vasodilation) washing out the local anesthetic and its accompanying vasoconstrictor.

ParameterThis compound GroupPlacebo GroupStatisticReference
Median Time to Recovery of Normal Lip Sensation (minutes) 70155p < 0.0001
Median Reduction in Anesthesia Duration (Lower Lip, minutes) 85 (vs. Placebo)-95% CI: 70 to 105
Median Time to Recovery of Normal Tongue Sensation (minutes) Not ReportedNot Reported-
Median Reduction in Anesthesia Duration (Tongue, minutes) 32 (vs. Placebo)-95% CI: 15 to 55
Erectile Response Suitable for Intercourse 82.8% (with Papaverine)0% (Saline)Not Reported

Experimental Protocols

Reversal of Local Anesthesia-Induced Vasoconstriction

This protocol is based on a double-blind, randomized, placebo-controlled, multicenter Phase 2 study.

1. Subject Recruitment: 122 participants scheduled for routine dental procedures requiring one or two cartridges of a local anesthetic with a vasoconstrictor were enrolled.

2. Anesthesia Administration: Subjects received either one or two cartridges of a standard local anesthetic containing a vasoconstrictor (e.g., lidocaine with epinephrine) as determined by the dental professional for the required procedure.

3. Investigational Product Administration: Immediately following the completion of the dental procedure, each subject received a submucosal injection of either this compound mesylate (0.4 mg in 1.8 mL) or a matching placebo (1.8 mL of a saline solution). The injection was administered at the same site(s) as the initial local anesthetic injection.

4. Outcome Assessment: The primary endpoint was the time to recovery of normal sensation in the lips and tongue. This was assessed by the subjects themselves, who were instructed to tap their lips and tongue every 5 minutes and record the time at which they felt the sensation returned to normal.

5. Statistical Analysis: The time to recovery of normal sensation was compared between the this compound and placebo groups using appropriate statistical methods, such as the log-rank test, to determine statistical significance.

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound-Induced Vasodilation

cluster_0 Sympathetic Nerve Terminal cluster_1 Vascular Smooth Muscle Cell Norepinephrine Norepinephrine Alpha2_Receptor_Pre Alpha-2 Receptor (Presynaptic) Norepinephrine->Alpha2_Receptor_Pre Negative Feedback Alpha1_Receptor Alpha-1 Receptor Norepinephrine->Alpha1_Receptor Stimulates Ca2_Influx Ca2+ Influx Alpha1_Receptor->Ca2_Influx Vasoconstriction Vasoconstriction Vasodilation Vasodilation Ca2_Influx->Vasoconstriction This compound This compound This compound->Alpha2_Receptor_Pre Blocks This compound->Alpha1_Receptor Blocks

Caption: this compound blocks alpha-1 and alpha-2 adrenergic receptors.

Experimental Workflow: this compound vs. Placebo for Anesthesia Reversal

Patient_Recruitment Patient Recruitment (Dental Procedure) LA_Admin Local Anesthetic with Vasoconstrictor Administration Patient_Recruitment->LA_Admin Randomization Randomization Phentolamine_Admin This compound (0.4 mg) Injection Randomization->Phentolamine_Admin Placebo_Admin Placebo (Saline) Injection Randomization->Placebo_Admin Dental_Procedure Dental Procedure Completion LA_Admin->Dental_Procedure Dental_Procedure->Randomization Data_Collection Data Collection (Time to Normal Sensation) Phentolamine_Admin->Data_Collection Placebo_Admin->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Caption: Workflow of a placebo-controlled trial for anesthesia reversal.

References

Reproducibility of Phentolamine-Based Experimental Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental findings related to phentolamine, a non-selective alpha-adrenergic antagonist. The objective is to assess the reproducibility of its pharmacological effects across various experimental models and clinical applications by presenting data from multiple studies. Detailed experimental protocols and structured data tables are provided to facilitate objective comparison and support future research endeavors.

Executive Summary

This compound consistently demonstrates competitive antagonism at both α1 and α2-adrenergic receptors across numerous in vitro and in vivo studies. This primary mechanism of action leads to vasodilation and a subsequent decrease in blood pressure, forming the basis for its clinical applications. The reproducibility of this compound's effects is most robustly supported in its clinical use for the reversal of local anesthesia and the treatment of erectile dysfunction, as evidenced by multiple randomized controlled trials and meta-analyses. While preclinical findings on its hemodynamic effects are generally consistent, variations in experimental models and protocols can lead to quantitative differences in observed outcomes. This guide synthesizes key experimental data to provide a clear overview of the established and variable findings in this compound research.

In Vitro Receptor Binding and Functional Assays

The foundational mechanism of this compound's action is its ability to bind to and block α-adrenergic receptors. The reproducibility of this finding is high, as demonstrated by consistent results across different laboratories and assay types over several decades.

Receptor Binding Affinity

Radioligand binding assays have been instrumental in characterizing the affinity of this compound for α-adrenergic receptor subtypes. The data consistently show that this compound is a non-selective antagonist with high affinity for both α1 and α2 subtypes.

Receptor SubtypeLigand/AssayTissue/Cell LineSpeciesKi (nM)pKiReference
α1[3H]-Prazosin CompetitionRat Cerebral Cortical MembranesRat-7.43[1]
α1[3H]-Dihydroergocryptine CompetitionRat Heart MembranesRat37-[2]
α1A/D[3H]-Prazosin DisplacementRat 1 Fibroblasts (cloned)Rat-7.90 (pKB)[3]
α2A[3H]-MK-912 BindingHuman ClonesHuman--[4]
α2B[3H]-Rauwolscine BindingHuman ClonesHuman--[4]
α2C[3H]-MK-912 BindingHuman ClonesHuman--
α2DNot SpecifiedRat ClonesRat4.78.33

Experimental Protocol: Radioligand Binding Assay (General)

A typical radioligand binding assay to determine the affinity of this compound involves the following steps:

  • Membrane Preparation: Tissues (e.g., rat cerebral cortex, heart) or cells expressing the target receptor are homogenized and centrifuged to isolate the membrane fraction containing the receptors.

  • Incubation: The membranes are incubated with a specific radiolabeled ligand for the receptor of interest (e.g., [3H]-prazosin for α1 receptors) and varying concentrations of unlabeled this compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Antagonism

Functional assays confirm that this compound's binding to α-adrenergic receptors translates into a functional blockade of agonist-induced responses.

Experimental ModelAgonistMeasured ResponseThis compound EffectReference
Rat Isolated AortaNoradrenalineContractionConcentration-dependent inhibition
Guinea Pig Ventricular Myocytes-L-type Ca2+ current (ICa)Concentration-dependent reduction

Experimental Protocol: In Vitro Vasodilation Study (Rat Aorta)

  • Tissue Preparation: Thoracic aortas are isolated from rats and cut into rings.

  • Mounting: The aortic rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Contraction Induction: A contractile agent, such as noradrenaline, is added to the organ bath to induce a stable contraction.

  • This compound Administration: Increasing concentrations of this compound are added to the bath, and the relaxation of the aortic ring is measured isometrically.

  • Data Analysis: Dose-response curves are constructed to determine the potency of this compound in antagonizing the noradrenaline-induced contraction.

In Vivo Hemodynamic Effects

The in vivo effects of this compound on the cardiovascular system are a direct consequence of its α-adrenergic blockade. Studies in various animal models and humans consistently report a decrease in blood pressure and a reflex increase in heart rate.

Animal Studies
Animal ModelThis compound AdministrationKey Hemodynamic ChangesReference
Anesthetized Cats10-50 µg/kg/min IV infusion for 5 min↑ Heart rate, ↑ Cardiac output, ↓ Blood pressure
Conscious Dogs100 µg/kg/min IV infusion for 15 min↑ Heart rate (50-70%), ↓ Stroke volume (35-42%), ↓ Total peripheral resistance (20%)
Chloralose-anesthetized dogs5 mg/kgReduction in single premature ventricular complexes during coronary occlusion
Human Studies
Subject PopulationThis compound AdministrationKey Hemodynamic ChangesReference
Patients with Cardiac Disease (n=22)Intravenous infusion↑ Heart rate, ↑ Cardiac index, ↓ Mean arterial pressure, ↓ Peripheral vascular resistance
Patients with Low Output Cardiac Failure (n=19)10-40 µg/kg/min IV infusion↓ Mean systemic arterial pressure, ↓ Mean pulmonary artery pressure, ↑ Heart rate
Healthy SubjectsIntravenous↓ Diastolic blood pressure, ↑ Heart rate, ↑ Cardiac output
Patients with Valvular Abnormalities (n=14)Infusion↓ Pulmonary artery mean pressure, ↓ Left ventricular end diastolic pressure, ↑ Cardiac index

Experimental Protocol: Human Hemodynamic Study (Intravenous Infusion)

  • Subject Selection: Patients with a specific cardiovascular condition (e.g., cardiac disease, low output cardiac failure) are recruited.

  • Catheterization: For detailed hemodynamic monitoring, right and left heart catheterization may be performed to measure pressures (e.g., pulmonary artery pressure, left ventricular end-diastolic pressure) and cardiac output.

  • Baseline Measurements: Hemodynamic parameters are recorded at baseline to establish a control.

  • This compound Infusion: this compound is administered as a continuous intravenous infusion at a specified dose and rate.

  • Serial Measurements: Hemodynamic parameters are measured at regular intervals during and after the infusion to assess the drug's effects.

  • Data Analysis: Changes from baseline are calculated and statistically analyzed to determine the significance of the observed effects.

Clinical Applications and Reproducibility

The clinical utility of this compound has been evaluated in several areas, with varying levels of supporting evidence for reproducibility.

Reversal of Local Anesthesia

The use of this compound to accelerate the reversal of soft-tissue anesthesia following dental procedures is supported by a high degree of reproducible evidence from multiple randomized controlled trials and meta-analyses.

Study TypeNumber of Studies/PatientsKey FindingReference
Systematic Review & Meta-Analysis10 RCTsSignificantly reduced time to normal sensation in tongue, lower lip, and upper lip.
Phase III Clinical Trials484 subjectsMedian recovery time for lower lip sensation reduced from 155 min (sham) to 70 min (this compound).
Phase II Clinical Trial122 participantsMedian duration of soft-tissue anesthesia in the lip reduced from 155 min to 70 min.

Experimental Protocol: Clinical Trial for Reversal of Local Anesthesia

  • Patient Recruitment: Patients requiring a routine dental procedure with a local anesthetic containing a vasoconstrictor are enrolled.

  • Randomization: Following the dental procedure, patients are randomly assigned to receive either an injection of this compound mesylate or a sham/placebo injection at the same site as the local anesthetic.

  • Blinding: The study is typically double-blinded, where neither the patient nor the administering clinician knows the treatment assignment.

  • Outcome Measurement: The primary outcome is the time to return of normal sensation in the soft tissues (e.g., lips, tongue), often assessed by standardized patient-reported measures (e.g., tapping, sensation scales).

  • Data Analysis: The time to recovery between the this compound and control groups is compared using appropriate statistical methods (e.g., Kaplan-Meier analysis).

Erectile Dysfunction

Oral this compound has been investigated for the treatment of erectile dysfunction. While some studies have shown efficacy, its overall reproducibility and clinical adoption have been limited compared to other available treatments.

Study TypeNumber of PatientsThis compound DosageKey FindingReference
Phase II Clinical Trial4020 mg, 40 mg, 60 mgFull erections achieved in 30%, 50%, and 40% of patients, respectively, compared to 20% with placebo.
Long-term Open-label Study>200040 mg or 80 mgAssociated with increases in Erectile Function Domain score of the IIEF.
Phase II Clinical TrialNot specified40 mgEfficiency of 52.38% and success rate of sexual intercourse of 85.71%.
Hypertensive Crises

This compound is used in the management of hypertensive emergencies, particularly those associated with pheochromocytoma. Its use in this context is based on its rapid onset of action and well-understood mechanism, though large-scale randomized controlled trials are less common for this indication due to the acute nature of the condition.

IndicationRecommended DosageAdministrationReference
Hypertensive Crisis (catecholamine excess)1-5 mg bolus (IV)IV bolus, may be followed by continuous infusion (1-40 mg/hour)
Pheochromocytoma Diagnosis5 mgIM or IV
Prevention/Management of Hypertensive Episodes during Pheochromocytoma Surgery5 mg (preoperative), 5 mg (intraoperative)IM or IV

Signaling Pathways and Experimental Workflows

phentolamine_mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell (e.g., Smooth Muscle) NE_vesicle Norepinephrine Vesicles NE_release Norepinephrine Release NE_vesicle->NE_release Nerve Impulse alpha2_receptor α2-Adrenergic Receptor alpha2_receptor->NE_release Inhibits NE Norepinephrine NE_release->NE alpha1_receptor α1-Adrenergic Receptor Gq Gq Protein alpha1_receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Stimulates Contraction Vasoconstriction Ca_release->Contraction This compound This compound This compound->alpha2_receptor Blocks This compound->alpha1_receptor Blocks NE->alpha2_receptor Binds (Negative Feedback) NE->alpha1_receptor Binds

Caption: Mechanism of action of this compound as a non-selective alpha-adrenergic antagonist.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_clinical Clinical Trials binding_assay Radioligand Binding Assay (e.g., [3H]-prazosin) functional_assay Functional Assay (e.g., Rat Aorta Contraction) animal_model Animal Model (e.g., Rat, Dog, Cat) hemodynamic_monitoring Hemodynamic Monitoring (Blood Pressure, Heart Rate) phase_I Phase I (Safety, Dosage) phase_II_III Phase II/III (Efficacy, Comparison) phase_I->phase_II_III meta_analysis Systematic Review & Meta-Analysis phase_II_III->meta_analysis start This compound cluster_invitro cluster_invitro start->cluster_invitro Preclinical cluster_invivo cluster_invivo cluster_invitro->cluster_invivo Preclinical cluster_clinical cluster_clinical cluster_invivo->cluster_clinical Clinical

Caption: General experimental workflow for this compound research.

Conclusion

The experimental findings for this compound demonstrate a high degree of reproducibility, particularly for its primary mechanism of action as a non-selective α-adrenergic antagonist and its clinical efficacy in reversing local anesthesia. The consistent reports of its hemodynamic effects across various species and experimental setups further strengthen the reliability of these findings. While direct replication studies are not always explicitly published, the wealth of corroborating evidence from independent research groups over many years serves as a strong indicator of the robustness of the core pharmacological properties of this compound. For researchers and drug development professionals, the data presented in this guide can serve as a reliable foundation for designing new studies and for understanding the well-established therapeutic effects of this compound.

References

A Comparative Analysis of Phentolamine Salt Forms for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a drug's salt form is a critical decision that can significantly impact experimental outcomes. Phentolamine, a non-selective alpha-adrenergic antagonist, is utilized in various research contexts, and understanding the nuances between its different salt forms—primarily this compound mesylate and this compound hydrochloride—is essential for accurate and reproducible results.

This guide provides an objective comparison of the efficacy of these two salt forms, drawing upon available experimental data. While direct comparative studies are limited, this document synthesizes existing information on their physicochemical properties and pharmacological activities to aid researchers in selecting the appropriate salt form for their specific needs.

Physicochemical Properties: A Head-to-Head Comparison

The selection of a salt form is often dictated by its physical and chemical characteristics, which influence its handling, formulation, and bioavailability. Here, we compare the key physicochemical properties of this compound mesylate and this compound hydrochloride.

PropertyThis compound MesylateThis compound HydrochlorideSource(s)
Molecular Formula C₁₈H₂₃N₃O₄SC₁₇H₂₀ClN₃O[1][2]
Molecular Weight 377.46 g/mol 317.81 g/mol [1][3]
pKa Strongest Acidic: 9.78 (predicted)Strongest Basic: 9.02 (predicted)9.55 ± 0.10[1]
Solubility in Water Freely solubleSoluble (1 g/50 mL)
Stability in Aqueous Solution Reconstituted solution is stable for 48 hours at room temperature and 1 week at 2-8°C.Degradation follows apparent first-order kinetics; stable in a pH-independent region of 3.1-4.9.

Pharmacological Activity

Both this compound mesylate and this compound hydrochloride exert their effects through the competitive antagonism of alpha-1 and alpha-2 adrenergic receptors. This action leads to vasodilation and a subsequent decrease in blood pressure. While the active pharmacological moiety is this compound itself, the salt form can influence its delivery and availability at the receptor site.

For this compound mesylate, a pKB value of 8.07 has been reported, indicating its high affinity for alpha-adrenergic receptors. In functional assays, this compound mesylate has been shown to inhibit the response to the alpha-2 adrenergic agonist clonidine with a pA2 of 7.92. One study on rat heart membranes reported an EC50 of 37 nM for this compound in competing for binding sites.

Preclinical studies with this compound hydrochloride have demonstrated its potent nonselective alpha-adrenergic antagonism in animal models, leading to dose-dependent reductions in blood pressure. In isolated vascular tissue assays, it inhibited norepinephrine-induced contractions with IC₅₀ values in the low micromolar range.

Due to the lack of head-to-head comparative data, researchers should consider the specific requirements of their experimental setup when choosing a salt form. For instance, differences in solubility and stability might necessitate adjustments in formulation and storage protocols.

Signaling Pathway and Experimental Workflow

To aid in experimental design, the following diagrams illustrate the signaling pathway of this compound and a general workflow for comparing the efficacy of different salt forms.

cluster_membrane Cell Membrane cluster_downstream Downstream Effects alpha1 α1-Adrenergic Receptor PLC Phospholipase C Activation (Blocked) alpha1->PLC Leads to alpha2 α2-Adrenergic Receptor AC Adenylate Cyclase Inhibition (Blocked) alpha2->AC Leads to This compound This compound (Mesylate or Hydrochloride) This compound->alpha1 Antagonizes This compound->alpha2 Antagonizes Norepinephrine Norepinephrine Norepinephrine->alpha1 Binds Norepinephrine->alpha2 Binds Vasodilation Vasodilation PLC->Vasodilation Reduced effect leads to AC->Vasodilation Reduced effect leads to

This compound Signaling Pathway

start Start: Select this compound Salt Forms for Comparison prep Prepare Stock Solutions (e.g., in water or DMSO) start->prep sol_stab Characterize Physicochemical Properties (Solubility, Stability, pKa) prep->sol_stab binding_assay In Vitro Binding Assay (e.g., Radioligand Binding) prep->binding_assay functional_assay In Vitro Functional Assay (e.g., Vasodilation in isolated tissue) prep->functional_assay data_analysis Data Analysis and Comparison sol_stab->data_analysis binding_assay->data_analysis animal_model In Vivo Efficacy Study (e.g., Blood Pressure Reduction in Rats) functional_assay->animal_model functional_assay->data_analysis animal_model->data_analysis conclusion Conclusion on Comparative Efficacy data_analysis->conclusion

Experimental Workflow for Comparison

Experimental Protocols

For researchers planning to conduct their own comparative studies, the following are generalized protocols for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the this compound salt forms to alpha-adrenergic receptors.

Materials:

  • Cell membranes expressing alpha-1 and alpha-2 adrenergic receptors

  • Radioligand (e.g., [³H]-prazosin for alpha-1, [³H]-yohimbine for alpha-2)

  • This compound mesylate and this compound hydrochloride stock solutions

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound mesylate and this compound hydrochloride.

  • In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of the this compound salt forms.

  • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand).

  • After incubation, rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ values for each salt form.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Functional Assay: Isolated Tissue Vasodilation

This assay assesses the functional potency of the this compound salt forms in inducing vasodilation in an ex vivo setting.

Materials:

  • Isolated arterial rings (e.g., from rat aorta)

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution)

  • Vasoconstrictor (e.g., norepinephrine)

  • This compound mesylate and this compound hydrochloride stock solutions

  • Force transducer and data acquisition system

Procedure:

  • Mount the arterial rings in the organ baths containing physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • Allow the tissues to equilibrate under a resting tension.

  • Induce a stable contraction with a vasoconstrictor like norepinephrine.

  • Once a stable contraction is achieved, add cumulative concentrations of either this compound mesylate or this compound hydrochloride to the bath.

  • Record the relaxation response at each concentration.

  • Construct concentration-response curves and calculate the EC₅₀ or pA₂ values for each salt form to compare their potency.

Conclusion

The choice between this compound mesylate and this compound hydrochloride for research purposes depends on the specific experimental requirements. This compound mesylate is more extensively characterized in the literature due to its commercial availability. However, for specific formulation needs or when investigating the influence of the counter-ion, this compound hydrochloride may be a viable alternative.

Researchers are encouraged to perform their own head-to-head comparisons using standardized protocols to determine the most suitable salt form for their studies. Careful consideration of the physicochemical properties and adherence to detailed experimental protocols will ensure the generation of reliable and reproducible data.

References

Safety Operating Guide

Proper Disposal of Phentolamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of phentolamine is a critical aspect of laboratory safety and environmental responsibility. As an alpha-adrenergic antagonist, this compound is classified as a hazardous substance and requires specific handling and disposal procedures to mitigate risks to personnel and the environment.[1][2] Adherence to all local, state, and federal regulations is mandatory for the disposal of this compound.[1]

This guide provides a step-by-step operational plan for the proper disposal of this compound waste generated in research, scientific, and drug development settings.

Waste Characterization and Hazard Profile

Before disposal, it is essential to characterize the waste stream. This compound's hazard profile dictates the required disposal pathway. Under the Resource Conservation and Recovery Act (RCRA), it is the responsibility of the waste generator to determine if the chemical waste meets the criteria for hazardous waste at the time of disposal.[2]

Hazard ClassificationDescriptionSource
OSHA Hazard Communication Considered a hazardous substance.[1]
RCRA Status User must determine if it meets criteria for hazardous waste.
Department of Transportation (DOT) Not regulated as a hazardous substance for transport.

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for disposing of this compound waste, including unused product, contaminated materials, and empty containers.

1. Personal Protective Equipment (PPE) and Handling:

  • Always handle this compound waste while wearing appropriate PPE, including gloves, safety glasses, and a lab coat.

  • If handling powdered this compound or creating dust, a dust respirator is required.

  • Avoid all personal contact, including inhalation and contact with skin and eyes.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with non-hazardous waste.

  • Collect all this compound waste (solid, liquid, and contaminated labware) in a designated, properly labeled, and sealed hazardous waste container.

  • For liquid waste, use the original container or an appropriate UN-labeled container approved for chemical waste.

3. Disposal of Unused or Expired this compound:

  • Primary Recommendation: The preferred method for disposal is through a licensed hazardous waste management company for incineration at an approved facility.

  • Alternative Options:

    • Consult the manufacturer for potential recycling or take-back options.

    • If no other facility is available, contact your local or state Waste Management Authority for guidance.

    • It may also be possible to return the pharmaceutical to the manufacturer for proper disposal.

  • DO NOT dispose of this compound down the drain or in the regular trash. Wash water from cleaning equipment must also be collected for treatment and disposal.

4. Disposal of Contaminated Materials:

  • Items such as gloves, wipes, and disposable labware that are contaminated with this compound should be considered hazardous waste.

  • Place these items in a dedicated, sealed container or double-bagged in robust plastic bags, clearly labeled as hazardous waste containing this compound residue.

  • Manage these materials according to your institution's hazardous drug waste stream procedures.

5. Disposal of Empty Containers:

  • Empty containers may retain hazardous residue.

  • To prevent reuse, containers should be punctured or otherwise rendered unusable.

  • Dispose of these containers as hazardous waste through your institution's waste management program, as they are not suitable for standard recycling or trash.

Accidental Spill Cleanup

In the event of a spill, prompt and safe cleanup is crucial. The procedure varies based on the scale of the spill.

Spill SizeCleanup Protocol
Minor Spill 1. Ensure proper PPE is worn (gloves, safety glasses, dust respirator).2. Use dry cleanup procedures; avoid generating dust.3. For powders, you may dampen with water to prevent dusting before sweeping.4. For liquids, absorb the spill with an inert material (e.g., vermiculite, sand).5. Collect waste using a vacuum with a HEPA filter or by carefully sweeping.6. Place all contaminated materials into a labeled container for hazardous waste disposal.7. Clean the spill surface thoroughly with soap and water, collecting the wash water for disposal.
Major Spill 1. Evacuate personnel from the immediate area.2. Alert your institution's Environmental Health and Safety (EHS) department immediately.3. Follow your facility's established emergency procedures for hazardous material spills.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start This compound Waste Generated (Unused, Contaminated, Empty Container) ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Respirator if powder) start->ppe spill Accidental Spill Occurs start->spill segregate Step 2: Segregate Waste ppe->segregate container Step 3: Place in Labeled Hazardous Waste Container segregate->container decision Select Disposal Route container->decision incinerate Licensed Hazardous Waste Contractor (Incineration) decision->incinerate Primary Route manufacturer Return to Manufacturer or Consult Waste Authority decision->manufacturer Alternative end_dispose Waste Disposed Compliantly incinerate->end_dispose manufacturer->end_dispose minor_spill Minor Spill Cleanup Protocol spill->minor_spill Minor major_spill Major Spill: Evacuate & Contact EHS spill->major_spill Major minor_spill->container

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phentolamine
Reactant of Route 2
Phentolamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.